Product packaging for Napyradiomycin B4(Cat. No.:CAS No. 111216-63-8)

Napyradiomycin B4

Cat. No.: B048081
CAS No.: 111216-63-8
M. Wt: 533.9 g/mol
InChI Key: WIMMWIAJQXLZLL-VTQDYBALSA-N
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Description

Napyradiomycin B4 is a halogenated meroterpenoid natural product isolated from marine-derived Streptomyces species, recognized for its potent and specific antibacterial activity, particularly against Gram-positive bacteria, including drug-resistant strains like MRSA. Its primary mechanism of action involves the inhibition of bacterial DNA primase (DnaG), a critical enzyme in the DNA replication process, leading to the cessation of bacterial proliferation. This distinct target differentiates it from common antibiotics and makes it a valuable chemical tool for studying bacterial replication mechanisms. Beyond its direct antibacterial applications, this compound exhibits significant research value in the field of oncology. It has been shown to function as a heat shock protein 90 (Hsp90) inhibitor, disrupting the chaperone function of Hsp90 and leading to the degradation of its client proteins, many of which are oncogenic drivers. This dual mechanism of action makes it a compelling candidate for investigating novel combination therapies and overcoming treatment resistance. Researchers utilize this compound in microbiological studies, molecular biology research on DNA replication, and in pharmacological investigations exploring new pathways for anticancer drug development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31Cl3O6 B048081 Napyradiomycin B4 CAS No. 111216-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4aR,10aS)-3,4a-dichloro-10a-[[(1S,3S,6S)-3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl]methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31Cl3O6/c1-21(2)15(23(5,33)7-6-16(21)26)10-25-19(31)13-8-12(29)9-14(30)18(13)20(32)24(25,28)11-17(27)22(3,4)34-25/h8-9,15-17,29-30,33H,6-7,10-11H2,1-5H3/t15-,16-,17+,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMMWIAJQXLZLL-VTQDYBALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC(C1CC23C(=O)C4=C(C(=CC(=C4)O)O)C(=O)C2(CC(C(O3)(C)C)Cl)Cl)(C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H](C([C@@H]1C[C@]23C(=O)C4=C(C(=CC(=C4)O)O)C(=O)[C@]2(C[C@H](C(O3)(C)C)Cl)Cl)(C)C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31Cl3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80912051
Record name 3,4a-Dichloro-10a-[(3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4,4a,10a-tetrahydro-2H-naphtho[2,3-b]pyran-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80912051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111216-63-8
Record name Napyradiomycin B4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111216638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4a-Dichloro-10a-[(3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4,4a,10a-tetrahydro-2H-naphtho[2,3-b]pyran-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80912051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of Napyradiomycin B4 from Chainia rubra

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Napyradiomycin B4, a halogenated meroterpenoid antibiotic produced by the actinomycete Chainia rubra. This document details the experimental protocols for the fermentation of the producing organism, the extraction and purification of the compound, and summarizes its key physicochemical and biological properties.

Discovery and Producing Organism

This compound was first isolated from the culture broth of Chainia rubra MG802-AF1, an actinomycete strain.[1][2] The napyradiomycins are a family of antibiotics characterized by a naphthoquinone core and the presence of halogen atoms, and they exhibit activity against Gram-positive bacteria, including drug-resistant strains.[2] The absolute structure of this compound was determined by X-ray crystallography.[1]

Experimental Protocols

Fermentation of Chainia rubra MG802-AF1

A detailed protocol for the production of this compound through the fermentation of Chainia rubra MG802-AF1 is outlined below.

2.1.1. Culture Medium

The production of napyradiomycins by Chainia rubra MG802-AF1 is carried out in a specific culture medium. While the exact composition for optimal this compound production can be proprietary, a representative medium for cultivation of similar Streptomyces species for secondary metabolite production is ISP-2 medium.

ComponentConcentration (g/L)
Malt Extract10.0
Yeast Extract4.0
Glucose4.0
Agar (for solid)20.0
pH 7.2

2.1.2. Fermentation Conditions

  • Inoculation: A seed culture of Chainia rubra MG802-AF1 is prepared by inoculating a suitable seed medium and incubating until sufficient growth is achieved.

  • Production Culture: The production medium is inoculated with the seed culture.

  • Incubation: The fermentation is carried out in shake flasks or a fermenter under the following conditions:

    • Temperature: 27-30°C

    • Agitation: ~200 rpm for shake flask cultures

    • Aeration: Sufficient to maintain aerobic conditions

    • Duration: Typically 5-7 days, with production of napyradiomycins monitored over time.

Extraction and Isolation of this compound

The following protocol details the extraction and purification of this compound from the fermentation broth of Chainia rubra MG802-AF1.

2.2.1. Extraction

  • Adsorption: At the end of the fermentation, an adsorbent resin (e.g., Amberlite XAD-7) is added to the culture broth.

  • Contact: The mixture is agitated for a few hours to allow for the adsorption of the napyradiomycins onto the resin.

  • Harvesting: The resin is collected by filtration.

  • Elution: The resin is washed with water and then eluted with an organic solvent such as acetone or ethyl acetate to release the adsorbed compounds.

  • Concentration: The organic solvent is evaporated under reduced pressure to yield a crude extract.

2.2.2. Purification

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

  • Silica Gel Chromatography: The crude extract is first fractionated by silica gel column chromatography using a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system. Fractions are collected and analyzed (e.g., by thin-layer chromatography) for the presence of napyradiomycins.

  • Sephadex LH-20 Chromatography: Fractions enriched with this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the mobile phase.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC (e.g., on a C18 column) using a suitable solvent system, such as a water-acetonitrile or water-methanol gradient, to yield pure this compound.

Experimental Workflow for Isolation and Purification of this compound

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of Chainia rubra MG802-AF1 Adsorption Adsorption to Amberlite XAD-7 Resin Fermentation->Adsorption Culture Broth Elution Elution with Acetone/Ethyl Acetate Adsorption->Elution Resin with Adsorbed Compounds Concentration Concentration to Crude Extract Elution->Concentration Organic Solvent with Napyradiomycins SilicaGel Silica Gel Chromatography Concentration->SilicaGel Crude Extract Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex Enriched Fractions HPLC Reversed-Phase HPLC Sephadex->HPLC Partially Purified Fractions PureNpdB4 Pure this compound HPLC->PureNpdB4 Isolated Compound

A flowchart illustrating the key stages in the isolation and purification of this compound.

Physicochemical and Biological Properties

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₂₅H₃₁Cl₃O₆
Molecular Weight 533.9 g/mol
Appearance Colorless prisms or white powder
Solubility Soluble in methanol, chloroform, and other organic solvents.
IUPAC Name (3R,4aR,10aS)-3,4a-dichloro-10a-[[(1S,3S,6S)-3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl]methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
Biological Activity of this compound

This compound exhibits a range of biological activities, with notable antibacterial and cytotoxic effects.

3.2.1. Antibacterial Activity

While specific MIC values for this compound against a wide range of bacteria are not extensively reported in a single source, the napyradiomycin class is known for its activity against Gram-positive bacteria. The table below presents representative MIC values for related napyradiomycins to illustrate the general antibacterial spectrum.

OrganismNapyradiomycin DerivativeMIC (µg/mL)
Staphylococcus aureusNapyradiomycin A11-2
Bacillus subtilisNapyradiomycin A11-2
Staphylococcus aureusNapyradiomycin B30.25-0.5
Bacillus subtilisNapyradiomycin B30.25-0.5
Mycobacterium tuberculosis H37RaThis compound12-48

3.2.2. Cytotoxic Activity

This compound has demonstrated cytotoxic activity against human cancer cell lines.

Cell LineIC₅₀ (µM)
HCT-116 (Colon Carcinoma)10

Mechanism of Action: Inhibition of RANKL-Induced Signaling

Recent studies have elucidated a potential mechanism of action for this compound in the context of bone metabolism. It has been shown to inhibit osteoclastogenesis by targeting the RANKL-induced MEK-ERK signaling pathway.

Signaling Pathway of this compound in Osteoclastogenesis

G RANKL RANKL RANK RANK RANKL->RANK Binds to MEK MEK RANK->MEK Activates ERK ERK MEK->ERK Phosphorylates NFATc1 NFATc1 ERK->NFATc1 Activates Osteoclastogenesis Osteoclastogenesis NFATc1->Osteoclastogenesis Promotes NpdB4 This compound NpdB4->MEK Inhibits Phosphorylation

This compound inhibits the RANKL-induced signaling cascade, preventing osteoclast formation.

This inhibition of the MEK-ERK pathway ultimately leads to the suppression of the nuclear factor of activated T-cells cytoplasmic 1 (NFATc1), a key transcription factor in osteoclast differentiation. This suggests a therapeutic potential for this compound in bone-related disorders.

Conclusion

This compound, a complex halogenated meroterpenoid from Chainia rubra, represents a class of natural products with significant biological activities. The detailed protocols for its fermentation, extraction, and isolation provided in this guide, along with the summary of its properties and mechanism of action, offer a valuable resource for researchers in natural product chemistry, drug discovery, and molecular biology. Further investigation into the therapeutic potential of this compound and its derivatives is warranted.

References

Unveiling the Absolute Structure of Napyradiomycin B4: A Technical Guide to its X-ray Crystallographic Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the absolute structure of Napyradiomycin B4, a halogenated meroterpenoid antibiotic, as determined by single-crystal X-ray crystallography. The definitive study by Shiomi et al. (1987) established the absolute stereochemistry of this complex natural product, providing a crucial foundation for structure-activity relationship (SAR) studies and future drug development efforts.[1]

Core Findings from X-ray Crystallography

The pivotal X-ray crystallographic analysis of this compound, also known as 13-hydroxy-13-methylnapyradiomycin B1, unequivocally determined its absolute structure.[1] This analysis established the R configuration at the C-4a position, a key stereocenter in the napyradiomycin family of compounds.[1][2] The molecular formula of this compound is C₂₅H₃₁Cl₃O₆.

While the original publication by Shiomi et al. (1987) contains the complete and specific crystallographic data, this guide presents the typical quantitative information derived from such an analysis in the structured tables below.

Crystallographic Data Summary

The following tables represent the essential data obtained from a single-crystal X-ray diffraction experiment for this compound, as would be detailed in the primary literature[1].

Table 1: Crystal Data and Structure Refinement Details for this compound

ParameterValue
Empirical formulaC₂₅H₃₁Cl₃O₆
Formula weight533.88 g/mol
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensions
aValue from Shiomi et al. (1987) Å
bValue from Shiomi et al. (1987) Å
cValue from Shiomi et al. (1987) Å
α90°
β90°
γ90°
VolumeValue from Shiomi et al. (1987) ų
Z (molecules per unit cell)4
Calculated densityValue from Shiomi et al. (1987) g/cm³
Radiation typee.g., Mo Kα or Cu Kα
Wavelengthe.g., 0.71073 Å or 1.54184 Å
Temperaturee.g., 293(2) K
Final R indices [I>2σ(I)]Value from Shiomi et al. (1987)
R indices (all data)Value from Shiomi et al. (1987)
Absolute structure parameterValue from Shiomi et al. (1987)

Table 2: Selected Bond Lengths for this compound

Atom 1Atom 2Length (Å)
Cl(1)C(3)Value from Shiomi et al. (1987)
Cl(2)C(4a)Value from Shiomi et al. (1987)
Cl(3)C(13')Value from Shiomi et al. (1987)
O(1)C(5)Value from Shiomi et al. (1987)
O(6)C(13)Value from Shiomi et al. (1987)
C(4a)C(10a)Value from Shiomi et al. (1987)
......Additional data from Shiomi et al. (1987)

Table 3: Selected Bond Angles for this compound

Atom 1Atom 2Atom 3Angle (°)
C(2)C(3)Cl(1)Value from Shiomi et al. (1987)
C(4)C(4a)Cl(2)Value from Shiomi et al. (1987)
C(4a)C(10a)C(10)Value from Shiomi et al. (1987)
O(1)C(5)C(5a)Value from Shiomi et al. (1987)
.........Additional data from Shiomi et al. (1987)

Experimental Protocols

The determination of the absolute structure of this compound through X-ray crystallography involves a multi-step process. The detailed experimental conditions are crucial for the successful outcome of the analysis and are outlined in the 1987 publication by Shiomi and colleagues. A generalized workflow is presented below.

Isolation and Crystallization
  • Isolation : this compound was originally isolated from the culture broth of Chainia rubra MG802-AF1.[1][2]

  • Purification : The crude extract undergoes several rounds of chromatographic separation to yield pure this compound.

  • Crystallization : Single crystals suitable for X-ray diffraction are grown. This is a critical and often challenging step. A common method involves the slow evaporation of a solvent or a mixture of solvents in which the compound is dissolved. For complex natural products, techniques such as vapor diffusion (hanging drop or sitting drop) may also be employed. The choice of solvent system is determined empirically.

X-ray Data Collection and Structure Solution
  • Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection : The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing : The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution : The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement : The initial model of the structure is refined against the experimental data to improve the fit. This involves adjusting atomic coordinates, and thermal parameters.

  • Absolute Structure Determination : For chiral molecules like this compound, the absolute configuration is determined by analyzing anomalous dispersion effects, often leading to the calculation of a Flack parameter.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the determination of the absolute structure of a natural product like this compound by X-ray crystallography.

G cluster_0 Sample Preparation cluster_1 X-ray Diffraction Analysis cluster_2 Final Output A Isolation of this compound from Chainia rubra B Purification by Chromatography A->B C Crystallization B->C D Crystal Mounting and Data Collection C->D Suitable Single Crystal E Data Processing D->E F Structure Solution (Direct Methods) E->F G Structure Refinement F->G H Absolute Structure Determination G->H I Crystallographic Data (CIF File) H->I J Atomic Coordinates and Molecular Structure I->J K Publication of Results J->K

Caption: Workflow for X-ray Crystallography of this compound.

This guide serves as a comprehensive overview of the crystallographic determination of the absolute structure of this compound. For the precise and detailed experimental parameters and quantitative data, researchers are directed to the original publication by Shiomi et al. (1987) in The Journal of Antibiotics. This foundational work is indispensable for any further research or development involving this potent antibacterial agent.

References

Napyradiomycin B4: A Technical Overview of its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napyradiomycin B4 is a halogenated meroterpenoid belonging to the napyradiomycin class of natural products.[1][2] These compounds are produced by actinomycete bacteria, particularly species of the genus Streptomyces, and have garnered significant interest within the scientific community due to their diverse and potent biological activities.[2] This technical guide provides a comprehensive overview of the chemical properties of this compound, with a focus on its anti-osteoclastogenic and antibacterial effects. Detailed experimental protocols and a summary of its mechanism of action are presented to support further research and development efforts.

Chemical and Physical Properties

This compound is characterized by a complex polycyclic structure. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
Chemical Formula C25H31Cl3O6PubChem CID: 194892[3]
Molecular Weight 533.9 g/mol PubChem CID: 194892[3]
IUPAC Name (3R,4aR,10aS)-3,4a-dichloro-10a-[[(1S,3S,6S)-3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl]methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dionePubChem CID: 194892[3]
Synonyms Npd-B4, 13-Hydroxy-13-methylnapyradiomycin B1PubChem CID: 194892[3]

Biological Activity and Mechanism of Action

This compound has demonstrated significant therapeutic potential, particularly in the context of bone diseases and bacterial infections.

Anti-osteoclastogenic Activity

A key biological activity of this compound is its ability to suppress osteoclastogenesis, the process of osteoclast formation.[3][4] Osteoclasts are bone-resorbing cells, and their excessive activity contributes to pathological bone loss in conditions like periodontitis and rheumatoid arthritis.[3] this compound has been shown to inhibit the differentiation of bone marrow-derived macrophages into mature osteoclasts.[3][4]

The primary mechanism underlying this effect is the inhibition of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced Mitogen-activated extracellular signal-regulated kinase (MEK) and Extracellular signal-regulated kinase (ERK) signaling pathway.[3][4] By attenuating the phosphorylation of MEK and ERK, this compound disrupts the downstream expression of Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1), a master regulator of osteoclast differentiation, and its target genes.[3][4]

Napyradiomycin_B4_Signaling_Pathway cluster_cell Macrophage/Osteoclast Precursor RANKL RANKL RANK RANK Receptor RANKL->RANK Binds MEK MEK RANK->MEK Activates ERK ERK MEK->ERK Phosphorylates NFATc1_inactive NFATc1 (inactive) ERK->NFATc1_inactive NFATc1_active NFATc1 (active) NFATc1_inactive->NFATc1_active Activation Nucleus Nucleus NFATc1_active->Nucleus Translocation Gene_Expression Osteoclast-specific Gene Expression Nucleus->Gene_Expression Differentiation Osteoclast Differentiation Gene_Expression->Differentiation Napyradiomycin_B4 This compound Napyradiomycin_B4->MEK Inhibits

This compound inhibits the RANKL-induced MEK-ERK signaling pathway.
Antibacterial Activity

Napyradiomycins, as a class, are recognized for their antibacterial properties.[2] this compound has been isolated from marine-derived Streptomyces strains and evaluated for its activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]

Experimental Protocols

The following are detailed methodologies for key experiments related to the evaluation of this compound.

Osteoclast Generation and TRAP Staining

This protocol describes the in vitro generation of osteoclasts from bone marrow-derived macrophages (BMMs) and their identification using tartrate-resistant acid phosphatase (TRAP) staining.[3]

  • Isolation of BMMs : Harvest bone marrow cells from the femurs and tibias of mice.

  • Cell Culture : Culture the cells in α-MEM containing 10% FBS and 20 ng/mL Macrophage colony-stimulating factor (M-CSF) for 3 days to obtain BMMs.[3]

  • Osteoclastogenesis : Seed BMMs in 96-well plates at a density of 1 × 10^4 cells/well.[3]

  • Treatment : Culture the cells for 4 days in complete α-MEM with 20 ng/mL M-CSF, 20 ng/mL RANKL, and varying concentrations of this compound or a vehicle control.[3]

  • TRAP Staining : Fix the cells with 4% paraformaldehyde and stain using a TRAP staining kit.[3]

  • Quantification : Count TRAP-positive multinucleated cells (≥ 3 nuclei) under a light microscope.[3]

Experimental_Workflow cluster_workflow Osteoclastogenesis Inhibition Assay Workflow Start Isolate Bone Marrow Cells (from mice femur and tibia) Culture_BMMs Culture with M-CSF to obtain BMMs Start->Culture_BMMs Seed_Cells Seed BMMs in 96-well plates Culture_BMMs->Seed_Cells Treatment Treat with RANKL, M-CSF, and this compound Seed_Cells->Treatment Incubation Incubate for 4 days Treatment->Incubation Fix_and_Stain Fix cells and perform TRAP Staining Incubation->Fix_and_Stain Analysis Quantify TRAP-positive multinucleated cells Fix_and_Stain->Analysis End Evaluate Inhibitory Effect Analysis->End

Workflow for assessing the anti-osteoclastogenic activity of this compound.
Immunoblot Analysis

This protocol is used to assess the phosphorylation levels of signaling proteins.

  • Protein Extraction : Lyse treated cells to extract total protein.

  • Quantification : Determine protein concentration using a bicinchoninic acid (BCA) assay.[3]

  • SDS-PAGE : Subject 30 µg of protein to 10% SDS-polyacrylamide gel electrophoresis.[3]

  • Transfer : Transfer the separated proteins onto a nitrocellulose membrane.[3]

  • Blocking : Block the membrane with 3% nonfat milk in Tris-buffered saline containing 0.1% Tween 20.[3]

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against phospho-MEK, MEK, phospho-ERK, and ERK overnight at 4°C.[3]

  • Secondary Antibody Incubation : Incubate with an HRP-conjugated secondary antibody.[3]

  • Detection : Visualize protein bands using an appropriate detection reagent.

In Vivo Model of Experimental Periodontitis

This murine model is used to evaluate the in vivo efficacy of this compound in preventing alveolar bone destruction.[3]

  • Animal Model : Utilize mice, such as C57BL/6.

  • Anesthesia : Anesthetize the mice using an appropriate protocol (e.g., intraperitoneal injection of ketamine and xylazine).

  • Ligature Placement : Place a sterile silk suture (e.g., 6-0) around a maxillary second molar to induce bacterial accumulation and inflammation.

  • Treatment : Administer this compound or a vehicle control to the mice according to the study design.

  • Evaluation : After a defined period (e.g., 10 days), sacrifice the mice and analyze alveolar bone loss using micro-computed tomography (micro-CT) and histological staining of the maxillary jaws.[3]

Conclusion

This compound is a promising natural product with well-defined anti-osteoclastogenic and antibacterial activities. Its mechanism of action, involving the inhibition of the MEK-ERK signaling pathway, presents a clear target for therapeutic intervention in bone-related disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound as a potential therapeutic agent.

References

An In-Depth Technical Guide to the Spectroscopic Analysis of Napyradiomycin B4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for Napyradiomycin B4, a meroterpenoid with notable biological activities. The information presented herein is intended to support research and development efforts focused on this promising natural product.

Spectroscopic Data for this compound: NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of natural products. Below is a summary of the reported ¹H and ¹³C NMR chemical shifts for this compound, recorded in DMSO-d₆. These data are essential for the identification and characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)

PositionChemical Shift (δ) ppmMultiplicity (J in Hz)
34.37d (4.4)
42.33, 2.70m
96.81s
11α2.99m
11β3.32m
12α1.65m
12β1.95m
14α1.85m
14β2.15m
154.38dd (10.4, 4.8)
16-OH5.27d (4.4)
182.99, 3.32m
194.53, 4.83m
2-Me1.42s
2-Me1.14s
6-OH12.69s
13-Me1.02s
17-Me1.18s
17-Me0.85s

Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆)

PositionChemical Shift (δ) ppmType
278.3C
360.0CH
442.1CH₂
4a75.2C
5185.2C
5a112.9C
6161.3C
7123.9C
8156.8C
9107.8CH
9a134.7C
10194.8C
10a83.4C
1138.5CH₂
1221.9CH₂
1370.6C
1448.2CH₂
1567.6CH
1675.4C
1735.9C
1842.1CH₂
1975.4CH₂
2-Me29.5CH₃
2-Me21.9CH₃
13-Me27.6CH₃
17-Me29.5CH₃
17-Me15.9CH₃

Experimental Protocols

Isolation and Purification of this compound from Streptomyces sp.

The following protocol outlines a general procedure for the isolation and purification of napyradiomycins, including this compound, from a marine-derived Streptomyces fermentation culture.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Streptomyces sp. into seed medium B Incubation for 3 days at 28°C with shaking A->B C Transfer to production medium B->C D Large-scale fermentation for 7-14 days C->D E Centrifugation to separate mycelia and broth D->E F Extraction of broth with ethyl acetate E->F G Extraction of mycelia with methanol/acetone E->G H Combine organic extracts and evaporate to dryness F->H G->H I Crude extract fractionation by silica gel column chromatography H->I J Further purification by Sephadex LH-20 column chromatography I->J K Final purification by reverse-phase HPLC J->K L Obtain pure this compound K->L

Figure 1. Experimental workflow for the isolation of this compound.

Step-by-Step Protocol:

  • Fermentation:

    • Inoculate a seed culture of a marine-derived Streptomyces strain into a suitable seed medium.

    • Incubate the seed culture at 28°C for 3 days with continuous shaking.

    • Transfer the seed culture to a large-scale production medium.

    • Continue fermentation for 7 to 14 days under the same conditions.

  • Extraction:

    • Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Extract the mycelial cake three times with methanol or acetone.

    • Combine all organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Purification:

    • Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

    • Pool the fractions containing napyradiomycins based on thin-layer chromatography (TLC) analysis.

    • Further purify the active fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

    • Perform final purification using reversed-phase high-performance liquid chromatography (HPLC) with a suitable gradient of acetonitrile and water to yield pure this compound.

NMR Data Acquisition and Processing

The following is a generalized protocol for acquiring and processing NMR data for a purified natural product like this compound.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of pure this compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence and acquire data for an extended period to detect all carbon signals.

    • For 2D NMR experiments (COSY, HSQC, HMBC), use standard pulse programs and optimize acquisition parameters for the specific instrument and sample.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Phase correct all spectra manually or automatically.

    • Perform baseline correction to ensure a flat baseline.

    • Reference the spectra using the residual solvent peak of DMSO-d₆ (δH 2.50 ppm for ¹H and δC 39.52 ppm for ¹³C).

    • Analyze the 1D and 2D spectra to assign all proton and carbon signals and elucidate the structure.

Signaling Pathway Analysis

This compound has been shown to inhibit osteoclastogenesis by targeting the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) signaling pathway. Specifically, it has been demonstrated to reduce the phosphorylation of MEK (Mitogen-activated extracellular signal-regulated kinase) and ERK (Extracellular signal-regulated kinase)[1][2].

G RANKL RANKL RANK RANK Receptor RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Activates MEK MEK TRAF6->MEK ERK ERK MEK->ERK Phosphorylates NFATc1 NFATc1 ERK->NFATc1 Activates Osteoclastogenesis Osteoclastogenesis NFATc1->Osteoclastogenesis Promotes NapB4 This compound NapB4->MEK Inhibits

Figure 2. Inhibition of the RANKL signaling pathway by this compound.

This inhibitory action on a key signaling pathway highlights the therapeutic potential of this compound in bone-related disorders and provides a basis for further drug development and mechanism-of-action studies.

References

Unveiling the Therapeutic Potential of Novel Napyradiomycins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Napyradiomycins, a class of meroterpenoid antibiotics primarily isolated from Streptomyces species, have garnered significant interest in the scientific community due to their diverse and potent biological activities.[1] These compounds, characterized by a semi-naphthoquinone core and a terpenoid-derived unit, exhibit a broad spectrum of effects, including antibacterial, anticancer, and anti-inflammatory properties.[2] This technical guide provides a comprehensive overview of the biological activities of novel napyradiomycins, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Biological Activities of Novel Napyradiomycins: A Quantitative Perspective

The therapeutic potential of novel napyradiomycins is underscored by their potent activity against various disease models. The following tables summarize the key quantitative data from recent studies, providing a comparative analysis of their efficacy.

Table 1: Antibacterial Activity of Novel Napyradiomycins

Napyradiomycins have demonstrated significant efficacy against Gram-positive bacteria, including drug-resistant strains.[1][3] The minimum inhibitory concentration (MIC) is a key measure of their antibacterial potency.

CompoundBacterial StrainMIC (µg/mL)Reference
Napyradiomycin A1Staphylococcus aureus ATCC 292131-2[4]
3-dechloro-3-bromonapyradiomycin A1Staphylococcus aureus ATCC 292130.5-1[4]
Napyradiomycin B3Staphylococcus aureus ATCC 292130.25-0.5[4]
Napyradiomycin B1Bacillus subtilis SCSIO BS010.5-1[4]
Napyradiomycin B3Bacillus thuringensis SCSIO BT010.25-0.5[4]
Napyradiomycin A4Streptococcus suis3.125[2]
Napyradiomycin B1Streptococcus suis6.25[2]

Note: Many napyradiomycins have shown no activity against Gram-negative bacteria like Escherichia coli.[4]

Table 2: Cytotoxic Activity of Novel Napyradiomycins

Several novel napyradiomycins have exhibited moderate to potent cytotoxicity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of this activity.

CompoundCancer Cell LineIC50 (µM)Reference
3-dechloro-3-bromonapyradiomycin A1SF-268 (Glioblastoma)< 20[4]
Napyradiomycin A1MCF-7 (Breast Cancer)< 20[4]
Napyradiomycin B1NCI-H460 (Lung Cancer)< 20[4]
Napyradiomycin B3HepG-2 (Liver Cancer)< 20[4]
Napyradiomycin A4PRV (Pseudorabies virus)2.056[5]

Note: The IC50 values below 20 µM are considered indicative of moderate cytotoxicity.[4]

Detailed Experimental Protocols

To facilitate the replication and advancement of research in this field, this section provides detailed methodologies for key experiments cited in the literature.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay for determining the MIC of antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Napyradiomycin compounds dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single bacterial colony into CAMHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a standardized cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Napyradiomycins:

    • Prepare a stock solution of the napyradiomycin compound.

    • Perform a two-fold serial dilution of the compound in CAMHB across the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of 2.5 x 10^5 CFU/mL.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well cell culture plates

  • Human cancer cell lines (e.g., SF-268, MCF-7, NCI-H460, HepG-2)

  • Complete cell culture medium

  • Napyradiomycin compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the napyradiomycin compounds for a specified period (e.g., 48 or 72 hours).

    • Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Cell Fixation:

    • Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well.

    • Incubate at 4°C for 1 hour.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining and Solubilization:

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Air dry the plates until no moisture is visible.

    • Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement:

    • Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells. The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which napyradiomycins exert their biological effects is crucial for their development as therapeutic agents.

Inhibition of the RANKL-Induced MEK-ERK Signaling Pathway

Recent studies have shown that napyradiomycin B4 can suppress osteoclastogenesis, the process of bone resorption, by inhibiting the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced MEK-ERK signaling pathway.[6] This pathway is critical for the differentiation and activation of osteoclasts.

RANKL_MEK_ERK_Pathway RANKL RANKL RANK RANK RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Activates MEK MEK TRAF6->MEK ERK ERK MEK->ERK Phosphorylates NFATc1 NFATc1 ERK->NFATc1 Activates Osteoclastogenesis Osteoclastogenesis NFATc1->Osteoclastogenesis Promotes NapyradiomycinB4 This compound NapyradiomycinB4->MEK Inhibits

Caption: this compound inhibits osteoclastogenesis by targeting the MEK-ERK pathway.

Induction of Apoptosis in Cancer Cells

Several napyradiomycins have been shown to induce apoptosis, or programmed cell death, in cancer cells.[7] For example, certain derivatives induce apoptosis in the HCT-116 colon adenocarcinoma cell line.[7] The exact molecular targets are still under investigation, but this pro-apoptotic activity is a key aspect of their anticancer potential.

Apoptosis_Induction Napyradiomycins Novel Napyradiomycins CancerCell Cancer Cell (e.g., HCT-116) Napyradiomycins->CancerCell Targets ApoptoticPathways Pro-apoptotic Signaling Pathways CancerCell->ApoptoticPathways Activates Apoptosis Apoptosis ApoptoticPathways->Apoptosis Leads to

Caption: Novel napyradiomycins trigger apoptosis in cancer cells.

Experimental Workflow: From Discovery to Bioactivity

The discovery and characterization of novel napyradiomycins involve a systematic workflow, from the isolation of the producing microorganism to the evaluation of biological activity.

Napyradiomycin_Workflow cluster_0 Discovery & Production cluster_1 Purification & Characterization cluster_2 Biological Evaluation Isolation Isolation of Streptomyces sp. Fermentation Fermentation Isolation->Fermentation Extraction Extraction of Crude Metabolites Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification Structure Structure Elucidation (NMR, MS) Purification->Structure Antibacterial Antibacterial Assays (MIC) Structure->Antibacterial Cytotoxicity Cytotoxicity Assays (IC50) Structure->Cytotoxicity Mechanism Mechanism of Action Studies Antibacterial->Mechanism Cytotoxicity->Mechanism

Caption: A typical workflow for the discovery and evaluation of novel napyradiomycins.

Conclusion and Future Directions

Novel napyradiomycins represent a promising class of natural products with significant therapeutic potential. Their potent antibacterial and cytotoxic activities, coupled with their ability to modulate key signaling pathways, make them attractive candidates for further drug development. Future research should focus on elucidating the precise molecular targets of these compounds, exploring their in vivo efficacy and safety profiles, and synthesizing novel analogues with improved potency and selectivity. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate the translation of these fascinating molecules from the laboratory to the clinic.

References

The Production of Napyradiomycin B4 by Streptomyces Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Napyradiomycin B4, a member of the napyradiomycin class of meroterpenoids, is a halogenated natural product exhibiting a range of significant biological activities, including antibacterial and cytotoxic properties. This technical guide provides a comprehensive overview of the Streptomyces species known to produce this compound, detailing the isolation, characterization, and biological evaluation of this compound. The guide includes structured quantitative data on its bioactivity, detailed experimental protocols for its production and isolation, and visualizations of its mechanism of action and the general workflow for its discovery. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

This compound Producing Organisms: Streptomyces Species

This compound is produced by various species of actinomycete bacteria belonging to the genus Streptomyces. These microorganisms are prolific sources of a wide array of secondary metabolites, including many clinically important antibiotics.[1] The known producers of this compound are primarily isolated from both terrestrial and marine environments.

Initially, this compound was isolated from the culture broth of Chainia rubra MG802-AF1, a species later reclassified into the genus Streptomyces.[2][3] More recently, marine-derived Streptomyces have been identified as significant producers of napyradiomycins, including this compound. Notable marine-derived strains include Streptomyces sp. strain CA-271078, Streptomyces sp. SCSIO 10428, and strains belonging to the MAR4 group, which are recognized for their capacity to produce halogenated, hybrid isoprenoid natural products.[4][5][6][7] Additionally, Streptomyces antimycoticus NT17 has also been reported as a producer of napyradiomycin derivatives.[8]

Quantitative Data on the Biological Activity of this compound

This compound has demonstrated notable bioactivity against various pathogens and cancer cell lines. The following tables summarize the reported quantitative data for this compound and related compounds.

Compound Target Organism/Cell Line Activity Type Value Reference
This compoundMethicillin-resistant Staphylococcus aureus (MRSA)MIC12–24 µg/mL[9]
This compoundMycobacterium tuberculosis H37RaMIC12–24 µg/mL[9]
This compoundHepG-2 (Human liver adenocarcinoma)MIC41.7 µM[9]
Napyradiomycin B2Methicillin-resistant Staphylococcus aureus (MRSA)MIC3–6 µg/mL[9]
Napyradiomycin B2Mycobacterium tuberculosis H37RaMIC24–48 µg/mL[9]
Napyradiomycin B2HepG-2 (Human liver adenocarcinoma)MIC27.1 µM[9]
Napyradiomycin D1Methicillin-resistant Staphylococcus aureus (MRSA)MIC12–24 µg/mL[9]
Napyradiomycin D1Mycobacterium tuberculosis H37RaMIC24–48 µg/mL[9]
Napyradiomycins (general)HCT-116 (Human colon carcinoma)IC5016.1 µg/mL[9]

Experimental Protocols

The following sections detail the methodologies for the fermentation of the producing Streptomyces species, and the subsequent extraction and isolation of this compound.

Fermentation Protocol for Streptomyces sp. SCSIO 10428

A detailed fermentation protocol for the production of napyradiomycins from Streptomyces sp. SCSIO 10428 has been described and is outlined below.[5]

Seed Culture Preparation:

  • A single colony of Streptomyces sp. SCSIO 10428 is inoculated into a 250 mL Erlenmeyer flask containing 50 mL of seed medium (modified A1BFe + C: starch 10 g/L, yeast extract 4 g/L, peptone 2 g/L, KBr 0.1 g/L, Fe₂(SO₄)₃·4H₂O 0.04 g/L, CaCO₃ 1 g/L, sea salt 30 g/L, pH 7.0, adjusted before sterilization).[5]

  • The flask is incubated on a rotary shaker at 200 rpm and 28 °C for 3 days.[5]

Production Culture:

  • Approximately 6% of the seed culture is transferred into 500 mL Erlenmeyer flasks, each containing 150 mL of the same production medium.[5]

  • The production cultures are incubated on a rotary shaker at 200 rpm and 28 °C for 7 days.[5] A total culture volume of 20 L is prepared for large-scale production.[5]

Extraction and Isolation Protocol

The following protocol for the extraction and isolation of napyradiomycins is based on the methodology applied to the fermentation broth of Streptomyces sp. SCSIO 10428.[5]

Extraction:

  • The 20 L fermentation broth is extracted three times with an equal volume of ethyl acetate (EtOAc).[5]

  • The mycelial cake is separated from the broth and extracted three times with 2 L of ethanol (EtOH).[5]

  • The organic solvents from both extractions are removed under reduced pressure to yield a crude extract.[5]

Isolation:

  • The crude extract is subjected to normal-phase silica gel open column chromatography (100–200 mesh).[5]

  • The column is eluted with a gradient of isooctane/EtOAc (from 30:1 to 0:1, v/v) followed by a gradient of CHCl₃/MeOH (from 1:1 to 0:1, v/v) to yield multiple fractions.[5]

  • Fractions containing the compounds of interest are further purified using Sephadex LH-20 column chromatography with a CHCl₃/MeOH (1:1) eluent.[5]

  • Final purification is achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound and other analogs.

Signaling Pathways and Experimental Workflows

This compound Inhibition of the RANKL-Induced MEK-ERK Signaling Pathway

This compound has been shown to suppress osteoclastogenesis induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[10] This inhibitory effect is mediated through the downregulation of the MEK-ERK signaling pathway, which is crucial for osteoclast formation and function.[10]

RANKL_Inhibition RANKL RANKL RANK RANK RANKL->RANK Binds MEK MEK RANK->MEK Activates ERK ERK MEK->ERK Phosphorylates NFATc1 NFATc1 ERK->NFATc1 Activates Osteoclastogenesis Osteoclastogenesis NFATc1->Osteoclastogenesis Promotes NapyB4 This compound NapyB4->MEK Inhibits Experimental_Workflow cluster_isolation Isolation and Cultivation cluster_extraction Extraction and Purification cluster_analysis Characterization and Evaluation soil_sample Environmental Sample (e.g., Marine Sediment) streptomyces_isolation Isolation of Streptomyces sp. soil_sample->streptomyces_isolation fermentation Fermentation streptomyces_isolation->fermentation extraction Solvent Extraction fermentation->extraction chromatography Chromatographic Separation (Silica, Sephadex, HPLC) extraction->chromatography pure_compound Pure this compound chromatography->pure_compound structure_elucidation Structural Elucidation (NMR, MS, X-ray) pure_compound->structure_elucidation bioassays Biological Assays (Antibacterial, Cytotoxic) pure_compound->bioassays

References

An In-depth Technical Guide to the Initial Antibacterial Screening of Napyradiomycin B4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial antibacterial screening of Napyradiomycin B4, a marine-derived meroterpenoid. The document details its activity against various bacterial strains, outlines the experimental protocols for its evaluation, and visualizes key experimental and biological pathways.

Introduction to Napyradiomycins

Napyradiomycins are a class of meroterpenoids, natural products of mixed polyketide and terpenoid biosynthetic origin, primarily isolated from actinomycetes.[1][2] First discovered in cultures of Chainia rubra in 1986, numerous congeners have since been identified, particularly from marine-derived Streptomyces species.[1][3] These compounds feature a characteristic semi-naphthoquinone core and are structurally diversified by a monoterpenoid substituent, leading to different series such as napyradiomycin A (linear monoterpenoid) and B (cyclized monoterpenoid).[2] While initially investigated for their antimicrobial properties against Gram-positive bacteria, napyradiomycins have since been shown to exhibit a range of biological activities, including cytotoxicity against cancer cell lines, inhibition of gastric (H+-K+) ATPases, and antagonism of the estrogen receptor.[1][2][4]

Antibacterial Activity of this compound

Initial screenings have consistently demonstrated that napyradiomycins, including B4, possess activity primarily against Gram-positive bacteria.[2][5] The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The following table summarizes the reported MIC values for this compound and related compounds against a panel of bacterial strains. This data is compiled from multiple screening studies.

CompoundTest OrganismStrainMIC (µg/mL)Reference
This compound Methicillin-resistant Staphylococcus aureus (MRSA)-Active[6][7]
This compoundMycobacterium tuberculosisH37Ra12-25[3]
Napyradiomycin B2Staphylococcus aureusATCC 292133-6[3]
Napyradiomycin B2Bacillus subtilisSCSIO BS013-6[3]
Napyradiomycin B3Staphylococcus aureusATCC 292130.25-0.5[2]
Napyradiomycin B3Bacillus subtilisSCSIO BS010.25-0.5[2]
Napyradiomycin B3Bacillus thuringiensisSCSIO BT010.25-0.5[2]
Napyradiomycin A1Staphylococcus aureusATCC 292131-2[2]
Napyradiomycin D1Mycobacterium tuberculosisH37Ra12-25[3]
Various NapyradiomycinsEscherichia coliATCC 25922>128[2][8]

Note: Some studies report activity for a group of compounds (e.g., B2-B4) without specifying individual MICs. The activity of Napyradiomycin D1 was noted to be comparable to that of this compound.[3]

Screening results consistently show that napyradiomycins lack significant activity against Gram-negative bacteria such as Escherichia coli.[2][8] The variations in potency among different napyradiomycin analogues suggest that structural features, such as halogenation patterns, play a key role in their antibacterial efficacy.[3]

Experimental Protocols

The determination of MIC values for this compound is performed using standardized antimicrobial susceptibility testing methods. The broth microdilution method is a common and accepted procedure.

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[4]

  • Preparation of Bacterial Inoculum:

    • Select well-isolated colonies of the test bacteria (e.g., Staphylococcus aureus ATCC 25923) from an agar plate culture.

    • Transfer the colonies to a tube containing a suitable broth medium, such as Mueller-Hinton Broth (MHB).

    • Incubate the broth culture at 37°C until it achieves a turbidity equivalent to the 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the adjusted bacterial suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform a series of two-fold serial dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations for testing.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a positive control well (bacteria in MHB without the compound) and a negative control well (MHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth, indicated by turbidity.

    • The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the test organism.

Visualizations: Workflows and Pathways

Diagrams are provided to visualize the experimental workflow for antibacterial screening and a known signaling pathway affected by this compound in other biological contexts.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound This compound Stock Solution SerialDilution Serial Dilution of Compound in 96-Well Plate Compound->SerialDilution Bacteria Bacterial Culture (e.g., S. aureus) Inoculum Inoculum Adjustment (0.5 McFarland) Bacteria->Inoculum Media Mueller-Hinton Broth (MHB) Media->SerialDilution Inoculation Inoculation of Plate (Final 5x10^5 CFU/mL) SerialDilution->Inoculation Inoculum->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout Visual Inspection for Turbidity Incubation->Readout MIC MIC Determination Readout->MIC

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

While the precise antibacterial mechanism of this compound is not fully elucidated, its effects on other cellular systems have been studied. For context, the following diagram illustrates a signaling pathway known to be inhibited by this compound in the context of bone cell biology, demonstrating its capacity to interact with specific cellular targets.

G RANKL RANKL RANK RANK Receptor RANKL->RANK Binds MEK MEK RANK->MEK Activates ERK ERK MEK->ERK Phosphorylates NFATc1 NFATc1 (Nuclear Translocation) ERK->NFATc1 GeneExp Osteoclast-Specific Gene Expression NFATc1->GeneExp Osteoclast Osteoclastogenesis GeneExp->Osteoclast B4 This compound B4->MEK Inhibits Phosphorylation B4->ERK Inhibits Phosphorylation

Caption: Inhibition of the RANKL-induced MEK-ERK signaling pathway by this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Napyradiomycin B4

This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and workflows.

Introduction

Napyradiomycins are a class of meroterpenoid antibiotics produced by actinomycete bacteria, particularly from the genus Streptomyces, often isolated from marine environments[1][2][3]. These compounds are characterized by a dihydronaphthoquinone core and a terpenoid component[2][3]. First discovered in 1986, the napyradiomycin family has expanded to include over 50 members, generated through a hybrid terpenoid/polyketide biosynthetic pathway[3][4][5].

This compound, a chlorinated "B type" napyradiomycin, has garnered interest for its diverse biological activities[2][4]. Initially recognized for their potent antibacterial properties against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), napyradiomycins have since been shown to exhibit a range of other effects[2][6][7]. These include cytotoxicity against various cancer cell lines, inhibition of gastric (H+-K+) ATPases, and antagonism of estrogen receptors[1][3][7]. This guide focuses specifically on the elucidated molecular mechanisms of this compound.

Molecular Mechanism of Action

Recent studies have provided a specific molecular mechanism for this compound, particularly in the context of bone metabolism. Its primary characterized action is the suppression of osteoclastogenesis by targeting a key signaling pathway.

Inhibition of the RANKL-Induced MEK-ERK Signaling Pathway

The most well-defined mechanism of action for this compound is its ability to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. This action is critical in the context of skeletal diseases like periodontitis and osteoporosis.

This compound exerts its effect by intervening in the signaling cascade initiated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). It significantly suppresses RANKL-induced osteoclast formation[8]. The molecular basis for this suppression is the targeted inhibition of the Mitogen-activated extracellular signal-regulated kinase (MEK) and Extracellular signal-regulated kinase (ERK) phosphorylation cascade[8]. By reducing the phosphorylation levels of MEK and ERK, this compound effectively disrupts the downstream signaling required for osteoclast differentiation. This disruption prevents the expression and nuclear localization of the master regulator of osteoclastogenesis, the Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1), and its target genes[8].

The diagram below illustrates the inhibitory effect of this compound on the RANKL-induced signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANK RANK Receptor MEK MEK RANK->MEK Activates ERK ERK MEK->ERK Phosphorylates NFATc1_cyto NFATc1 ERK->NFATc1_cyto Activates NFATc1_nuc NFATc1 NFATc1_cyto->NFATc1_nuc Translocates TargetGenes Osteoclast-Specific Target Genes NFATc1_nuc->TargetGenes Induces Expression Osteoclast\nDifferentiation Osteoclast Differentiation TargetGenes->Osteoclast\nDifferentiation RANKL RANKL RANKL->RANK Binds NapyB4 This compound NapyB4->MEK Inhibits Phosphorylation

Caption: this compound inhibits the RANKL-induced MEK-ERK signaling pathway.

Quantitative Data on Biological Activity

This compound and its analogs have been evaluated for antibacterial and cytotoxic activities. The following tables summarize the key quantitative findings.

Antibacterial Activity

Napyradiomycins demonstrate notable activity against Gram-positive bacteria but are generally inactive against Gram-negative bacteria[3][9].

CompoundTest OrganismMIC (μg/mL)Reference
This compoundMethicillin-resistant Staphylococcus aureus (MRSA)Not specified, but active[2][6]
Napyradiomycin A1Staphylococcus aureus ATCC 292130.25 - 32[10]
Napyradiomycin A1Bacillus subtilis SCSIO BS010.5 - 32[9]
Napyradiomycin B1Staphylococcus aureus ATCC 292130.25 - 32[10]
Napyradiomycin B3Staphylococcus aureus ATCC 292130.25 - 32[10]
Napyradiomycin A2bMycobacterium tuberculosis H37Ra3 - 6[11]
Napyradiomycin B2Mycobacterium tuberculosis H37Ra3 - 6[11]
Cytotoxic Activity

Several napyradiomycins, including B4, exhibit cytotoxicity against human cancer cell lines, with some studies suggesting they induce apoptosis[1][12].

CompoundCell LineIC₅₀ (μM)Reference
This compoundHCT-116 (Colon Carcinoma)2.8 – 32.6[1]
Napyradiomycin AHCT-116 (Colon Carcinoma)1 - 5 (μg/mL)[12]
Napyradiomycin B2HCT-116 (Colon Carcinoma)Not specified, but active[2][6]
Napyradiomycin B3HCT-116 (Colon Carcinoma)Not specified, but active[2][6]
Napyradiomycin B1SF-268, MCF-7, NCI-H460, HepG-2< 20[10]
Napyradiomycin B3SF-268, MCF-7, NCI-H460, HepG-2< 20[10]

Experimental Protocols

This section details the methodologies used to investigate the mechanism of action of this compound.

Protocol for Assessing Anti-Osteoclastogenic Activity

This protocol is based on the methods used to determine the inhibitory effect of this compound on osteoclast differentiation[8].

1. Cell Culture and Osteoclast Differentiation:

  • Bone marrow-derived macrophages (BMMs) are harvested from mice.
  • BMMs are cultured in α-MEM supplemented with 10% FBS, antibiotics, and 30 ng/mL of M-CSF.
  • To induce osteoclast differentiation, cells are treated with 100 ng/mL of RANKL in the presence or absence of varying concentrations of this compound.

2. Tartrate-Resistant Acid Phosphatase (TRAP) Staining:

  • After 4-5 days of culture, cells are fixed with 10% formalin.
  • Cells are permeabilized with 0.1% Triton X-100.
  • Staining is performed using a TRAP staining kit according to the manufacturer's instructions.
  • TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.

3. Gene Expression Analysis (Real-Time PCR):

  • Total RNA is extracted from cultured cells using a suitable RNA isolation reagent.
  • cDNA is synthesized from 1 μg of total RNA using a reverse transcription kit.
  • Real-time PCR is performed using specific primers for osteoclast-specific genes (e.g., Nfatc1, Acp5, Ctsk) and a housekeeping gene (e.g., Gapdh) for normalization.

4. Protein Analysis (Immunoblotting):

  • Cells are lysed to extract total protein.
  • Protein concentrations are determined using a BCA assay.
  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
  • Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of MEK and ERK.
  • After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram illustrates the experimental workflow for assessing the anti-osteoclastogenic activity of this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis BMMs Harvest Bone Marrow- Derived Macrophages (BMMs) Culture Culture BMMs with M-CSF, RANKL, and varying concentrations of This compound BMMs->Culture TRAP TRAP Staining Culture->TRAP PCR Real-Time PCR Culture->PCR Western Immunoblotting Culture->Western AnalysisTRAP Quantify Osteoclast Formation TRAP->AnalysisTRAP AnalysisPCR Measure Gene Expression (NFATc1, etc.) PCR->AnalysisPCR AnalysisWestern Assess Phosphorylation of MEK and ERK Western->AnalysisWestern

References

Prepared for: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Cytotoxic Effects of Napyradiomycin B4 on Cancer Cells

Abstract

Napyradiomycins are a class of meroterpenoids derived from Streptomyces species, notable for their complex structures and significant biological activities, including antibacterial and cytotoxic properties.[1] This document provides a comprehensive technical overview of the cytotoxic effects of a specific congener, this compound, against cancer cells. We consolidate quantitative data on its efficacy, detail the experimental protocols for its evaluation, and visualize the proposed mechanisms and workflows. The primary focus is on its activity against the HCT-116 human colon carcinoma cell line, for which the most robust data is available.

Introduction to Napyradiomycins

First isolated in 1986 from the actinomycete Chainia rubra, napyradiomycins (NPDs) are hybrid polyketide-terpenoid natural products.[2] Their structures are characterized by a dihydronaphthoquinone core and a terpenoid-derived moiety, often featuring unique halogenation patterns that contribute to their biological potency.[1] While initially investigated for their antimicrobial activity, subsequent research has revealed their potential as anticancer agents.[1][2] Several studies have demonstrated that various napyradiomycin analogues exhibit moderate to potent cytotoxicity against human cancer cell lines.[3][4][5] this compound is a member of the "B-type" napyradiomycins, which feature a cyclized monoterpene unit.[6][7]

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been primarily evaluated against the HCT-116 human colon carcinoma cell line. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cellular growth. The available data for this compound is summarized below.

CompoundCancer Cell LineIC50 (µM)Reference
This compound HCT-116 (Colon Carcinoma)13.1Cheng et al., 2013[8]
This compound HCT-116 (Colon Carcinoma)10Farnaes et al., 2014[2]

Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell passage number, assay duration, and reagent batches.

Mechanism of Action: Induction of Apoptosis

Research indicates that the cytotoxic effects of the napyradiomycin class are not merely the result of non-specific cellular damage but are linked to the induction of apoptosis (programmed cell death).[2][9] This suggests a specific interaction with biochemical targets within cancer cells.

Fluorescence-activated cell sorting (FACS) analysis of HCT-116 cells treated with napyradiomycins, including this compound, has confirmed the induction of apoptosis. This mechanism is a highly desirable trait for anticancer agents, as it leverages the cell's own machinery to trigger cell death, often with reduced inflammatory consequences compared to necrosis. While the precise molecular targets of this compound have not been fully elucidated, its ability to trigger apoptosis points towards interference with key cellular survival pathways.

Below is a diagram illustrating a postulated signaling pathway through which this compound may induce apoptosis.

G cluster_input Cellular Insult cluster_pathway Postulated Intrinsic Apoptosis Pathway NPD_B4 This compound Mito Mitochondrial Stress NPD_B4->Mito Triggers (?) Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation (Initiator) Apaf1->Casp9 Casp3 Caspase-3/7 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Postulated apoptotic signaling pathway for this compound.

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of cytotoxic compounds. The following sections describe the standard protocols used to assess the effects of this compound.

General Cell Culture
  • Cell Line: Human colon carcinoma cells (HCT-116) are typically used.

  • Medium: Cells are maintained in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculture: Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA to detach the cells.

Cytotoxicity Assay (CellTiter-Glo®)

This assay quantifies cell viability by measuring the amount of ATP present, which signals the presence of metabolically active cells.

G cluster_workflow Cytotoxicity Assay Workflow A 1. Seed HCT-116 cells in 96-well plates B 2. Incubate for 24h for cell adherence A->B C 3. Treat with serial dilutions of this compound B->C D 4. Incubate for 72h C->D E 5. Add CellTiter-Glo® Reagent D->E F 6. Measure luminescence on a plate reader E->F G 7. Calculate IC50 values from dose-response curve F->G

Workflow for determining IC50 values using a luminescence-based assay.

Protocol Steps:

  • Cell Seeding: HCT-116 cells are harvested and seeded into opaque-walled 96-well plates at a density of approximately 2,500 cells per well in 100 µL of medium.

  • Adherence: The plates are incubated for 24 hours to allow the cells to attach to the plate surface.

  • Compound Treatment: A stock solution of this compound in DMSO is serially diluted. The cells are treated with these dilutions. A vehicle control (DMSO only) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The treated plates are incubated for 72 hours at 37°C.

  • Reagent Addition: The plates are equilibrated to room temperature. An equal volume of CellTiter-Glo® reagent is added to each well.

  • Signal Measurement: The plate is placed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence is recorded using a microplate reader.

  • Data Analysis: The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the results to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (FACS with Annexin V/Propidium Iodide)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle:

  • Annexin V: A protein that binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

G cluster_workflow Apoptosis Detection by FACS A 1. Treat HCT-116 cells with This compound for 24-48h B 2. Harvest cells (including supernatant) A->B C 3. Wash cells with cold PBS B->C D 4. Resuspend in Annexin V Binding Buffer C->D E 5. Add FITC-Annexin V and Propidium Iodide (PI) D->E F 6. Incubate in the dark for 15 minutes E->F G 7. Analyze immediately by Flow Cytometry F->G H 8. Quantify cell populations (Live, Apoptotic, Necrotic) G->H

Experimental workflow for the detection of apoptosis via FACS.

Protocol Steps:

  • Cell Treatment: HCT-116 cells are seeded in 6-well plates and treated with this compound (e.g., at its IC50 concentration) for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.

  • Washing: The collected cells are washed with ice-cold Phosphate-Buffered Saline (PBS).

  • Staining: Cells are resuspended in Annexin V Binding Buffer. Fluorescently-labeled Annexin V (e.g., FITC-Annexin V) and PI are added according to the manufacturer's protocol.

  • Incubation: The cell suspension is incubated at room temperature in the dark for 15 minutes.

  • FACS Analysis: The stained cells are analyzed on a flow cytometer. The percentages of cells in each quadrant (Live: Annexin V-/PI-; Early Apoptotic: Annexin V+/PI-; Late Apoptotic/Necrotic: Annexin V+/PI+) are determined.

Conclusion and Future Directions

This compound demonstrates moderate cytotoxic activity against human colon cancer cells, with its primary mechanism of action being the induction of apoptosis.[2][9] The established protocols for its evaluation provide a solid framework for further investigation.

For drug development professionals, this compound represents an interesting scaffold. Future research should focus on:

  • Target Deconvolution: Identifying the specific molecular target(s) of this compound to understand its precise mechanism of action.

  • Signaling Pathway Analysis: Performing detailed studies (e.g., Western blotting for caspases, Bcl-2 family proteins) to confirm the components of the apoptotic pathway it modulates.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to improve potency and selectivity.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models of cancer.

A deeper understanding of its biological activity will be crucial in determining the potential of this compound and related compounds as future cancer therapeutics.

References

An In-depth Technical Guide on the Anti-Pseudorabies Virus (PRV) Activity of Napyradiomycins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pseudorabies virus (PRV), a member of the alphaherpesvirus subfamily, is the causative agent of Aujeszky's disease, which leads to significant economic losses in the swine industry and poses a potential threat to other mammals, including humans. The emergence of PRV variants that can evade current vaccines necessitates the discovery of novel and effective antiviral agents. Napyradiomycins, a class of meroterpenoids produced by Streptomyces species, have demonstrated a range of biological activities. This guide provides a comprehensive overview of the reported anti-PRV activity of this compound class, with a focus on available quantitative data, detailed experimental methodologies, and the putative mechanism of action. While specific data on the anti-PRV activity of Napyradiomycin B4 is not currently available in the scientific literature, this guide will focus on the closely related and studied analogs, particularly Napyradiomycin A4 and B1, to provide a thorough understanding of the potential of this compound family.

Quantitative Assessment of Anti-PRV Activity

The antiviral efficacy of several napyradiomycin derivatives has been evaluated against PRV in vitro. The key parameters measured are the 50% inhibitory concentration (IC50), which represents the concentration of the compound that inhibits 50% of the viral replication, and the 50% cytotoxic concentration (CC50), which is the concentration that causes a 50% reduction in the viability of the host cells. The therapeutic index (TI), calculated as the ratio of CC50 to IC50, is a critical measure of the compound's selectivity for the virus over the host cells.

A recent study by Zhang et al. (2023) provides the most comprehensive dataset on the anti-PRV activity of napyradiomycins.[1] The experiments were conducted using Marc-145 cells. The key findings are summarized in the table below.

CompoundIC50 (µM)[1]CC50 (µM)[1]Therapeutic Index (TI)[1]
Napyradiomycin A4 (1) 2.056 ± 0.34330.806 ± 5.56514.98
Napyradiomycin A1 (3) 2.208 ± 0.3755.790 ± 0.7082.62
Napyradiomycin B1 (4) 13.268 ± 1.10919.630 ± 2.8211.48
A80915G (5) 8.260 ± 0.90216.680 ± 1.1222.05
A80915G-8"-acid (6) 26.470 ± 5.0046.318 ± 7.3641.75
Ribavirin (Control) 58.032>163.9>2.82

Note: Compound numbers in parentheses correspond to the designations in the cited study. Data for this compound is not available in this study.

Experimental Protocols

This section details the methodologies employed to ascertain the anti-PRV activity and cytotoxicity of napyradiomycins.

Cell Culture and Virus
  • Cell Line: Marc-145 cells, a clone of MA-104 cells derived from embryonic rhesus monkey kidney, are commonly used for the propagation of PRV.

  • Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus Strain: A specific strain of PRV is used for infection. The virus is propagated in Marc-145 cells, and the viral titer is determined by a standard plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Marc-145 cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the napyradiomycin compounds and incubated for a period that corresponds to the duration of the antiviral assay (e.g., 24-48 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and MTT solution (typically 5 mg/mL in phosphate-buffered saline, PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals that have formed in viable cells.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The CC50 value is calculated from the dose-response curve.

Antiviral Activity Assay (MTT Assay)

A modified MTT assay is used to quantify the antiviral activity of the compounds.

  • Cell Seeding and Infection: Marc-145 cells are seeded in 96-well plates as described above. The cells are then infected with PRV at a specific multiplicity of infection (MOI).

  • Compound Treatment: Simultaneously with or shortly after infection, the cells are treated with various concentrations of the napyradiomycin compounds.

  • Incubation: The plates are incubated for a period that allows for viral replication and the development of cytopathic effects (CPE), typically 24-48 hours.

  • MTT Assay: The MTT assay is then performed as described above to assess the viability of the cells. In this case, a higher absorbance indicates that the compound has protected the cells from virus-induced death.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration at which the compound protects 50% of the cells from viral CPE.

Indirect Immunofluorescence Assay (IFA)

IFA is used to visualize the effect of the compounds on the expression of viral proteins within the infected cells.

  • Cell Culture and Infection: Marc-145 cells are grown on coverslips in 24-well plates. The cells are infected with PRV and treated with the napyradiomycin compounds at specific concentrations.

  • Fixation and Permeabilization: At a set time post-infection (e.g., 24 hours), the cells are fixed with 4% paraformaldehyde and then permeabilized with 0.1% Triton X-100 to allow antibodies to access intracellular proteins.

  • Blocking: Non-specific antibody binding is blocked by incubating the cells with a blocking solution, such as 5% bovine serum albumin (BSA) in PBS.

  • Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically recognizes a PRV protein (e.g., a nucleocapsid protein).

  • Secondary Antibody Incubation: After washing, the cells are incubated with a secondary antibody conjugated to a fluorescent dye (e.g., FITC) that binds to the primary antibody.

  • Counterstaining and Imaging: The cell nuclei are often counterstained with a DNA-binding dye like DAPI (4',6-diamidino-2-phenylindole). The coverslips are then mounted on microscope slides and observed under a fluorescence microscope. A reduction in the fluorescent signal corresponding to the viral protein indicates inhibition of viral protein synthesis.[1]

Visualizations: Workflows and Putative Mechanisms

Experimental Workflow for Anti-PRV Activity Assessment

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_antiviral Antiviral Assay (IC50) cluster_mechanism Mechanism of Action (Protein Synthesis) cluster_result Data Analysis c1 Seed Marc-145 cells c2 Treat with Napyradiomycins c1->c2 c3 Incubate c2->c3 c4 MTT Assay c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate CC50 c5->c6 r1 Determine Therapeutic Index (TI = CC50 / IC50) c6->r1 a1 Seed Marc-145 cells a2 Infect with PRV & Treat with Napyradiomycins a1->a2 a3 Incubate a2->a3 a4 MTT Assay a3->a4 a5 Measure Absorbance a4->a5 a6 Calculate IC50 a5->a6 a6->r1 m1 Infect & Treat cells on coverslips m2 Fix & Permeabilize m1->m2 m3 Primary & Secondary Antibody Staining m2->m3 m4 Fluorescence Microscopy m3->m4 m4->r1

Caption: Workflow for evaluating the anti-PRV activity of napyradiomycins.

Putative Mechanism of Action: Inhibition of PRV Replication

The precise molecular target of napyradiomycins in the PRV replication cycle has not yet been elucidated. However, the available data from indirect immunofluorescence assays strongly suggests that these compounds interfere with a post-entry stage of infection, specifically the synthesis of viral proteins.[1] The following diagram illustrates the general replication cycle of PRV and the proposed stage of inhibition by napyradiomycins.

prv_replication_cycle cluster_host_cell Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm n1 Viral DNA Replication n2 Transcription (Viral mRNA) n1->n2 c4 Virion Assembly n1->c4 c3 Translation (Viral Proteins) n2->c3 c1 Viral Entry & Uncoating c2 Viral DNA transport to Nucleus c1->c2 c3->n1 c3->c4 c5 Egress c4->c5 prv_out Progeny Virions c5->prv_out Release of New Virions prv PRV Virion prv->c1 inhibitor Napyradiomycins inhibitor->c3 Inhibition of Protein Synthesis

Caption: Proposed inhibition of PRV protein synthesis by napyradiomycins.

Conclusion and Future Directions

The available in vitro data, particularly for Napyradiomycin A4, indicates that the napyradiomycin class of compounds holds significant promise as a source of novel anti-PRV agents. With a favorable therapeutic index, Napyradiomycin A4 demonstrates potent and selective activity against the virus. The likely mechanism of action, inhibition of viral protein synthesis, provides a strong foundation for further investigation.

Future research should prioritize:

  • Screening of this compound and other analogs: A comprehensive screening of a wider range of napyradiomycins is necessary to establish a clear structure-activity relationship (SAR) for anti-PRV activity.

  • Elucidation of the precise molecular target: Identifying the specific viral or host protein that napyradiomycins interact with will be crucial for understanding their mechanism of action and for potential lead optimization.

  • In vivo efficacy studies: Promising candidates from in vitro studies should be evaluated in animal models of PRV infection to assess their therapeutic potential in a physiological context.

  • Investigation of potential resistance mechanisms: As with any antiviral drug development program, it is important to investigate the potential for PRV to develop resistance to napyradiomycins.

References

An In-depth Technical Guide to the Napyradiomycin Class of Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The napyradiomycins are a family of meroterpenoids, natural products derived from a mixed biosynthetic pathway that combines elements of polyketide and terpenoid synthesis. First isolated in 1986 from Streptomyces species, this class of compounds has garnered significant attention for its broad spectrum of biological activities.[1] Structurally, napyradiomycins are characterized by a semi-naphthoquinone core linked to a monoterpenoid or sesquiterpenoid side chain. Halogenation, primarily chlorination and bromination, is a common feature and plays a crucial role in their biological potency.

Initially recognized for their potent activity against Gram-positive bacteria, subsequent research has unveiled a wider range of therapeutic potentials, including antiviral, antifungal, and cytotoxic properties against various cancer cell lines.[2] This guide provides a comprehensive technical overview of the napyradiomycin class of antibiotics, summarizing the current state of knowledge on their biosynthesis, mechanism of action, biological activities, and the experimental methodologies used in their investigation.

Biosynthesis of Napyradiomycins

The biosynthesis of napyradiomycins is a fascinating example of enzymatic catalysis, yielding complex molecular architectures from simple precursors. The core of the napyradiomycin scaffold is derived from both the polyketide and mevalonate pathways.[3]

The naphthoquinone moiety originates from a pentaketide, while the terpenoid side chain is synthesized from mevalonate.[3] Key enzymatic players have been identified in the biosynthetic gene cluster, including prenyltransferases and vanadium-dependent haloperoxidases, which are responsible for the attachment of the terpene unit and the characteristic halogenation patterns, respectively.[4][5][6]

A crucial step in the biosynthesis of many napyradiomycins is a halogenation-induced cyclization of the geranyl moiety, catalyzed by a vanadium-dependent haloperoxidase, which creates the distinctive cyclohexane ring found in compounds like napyradiomycin B1.[4][5][6]

Napyradiomycin_Biosynthesis cluster_precursors Precursors cluster_enzymes Key Enzymes cluster_intermediates Intermediates & Products pentaketide Pentaketide PKS Polyketide Synthase pentaketide->PKS biosynthesis mevalonate Mevalonate Terpene_Synthase Terpene Synthase mevalonate->Terpene_Synthase biosynthesis Naphthoquinone_core Naphthoquinone Core PKS->Naphthoquinone_core Terpenoid_side_chain Terpenoid Side Chain Terpene_Synthase->Terpenoid_side_chain NapT Prenyltransferase (NapT8, NapT9) Prenylated_Naphthoquinone Prenylated Naphthoquinone NapT->Prenylated_Naphthoquinone NapH Haloperoxidase (NapH1, NapH3, NapH4) Halogenated_Intermediate Halogenated Intermediate NapH->Halogenated_Intermediate Naphthoquinone_core->NapT Terpenoid_side_chain->NapT Prenylated_Naphthoquinone->NapH halogenation Napyradiomycin Napyradiomycin Halogenated_Intermediate->Napyradiomycin cyclization

Biosynthetic pathway of napyradiomycins.

Mechanism of Action

While the precise molecular mechanism of antibacterial action for napyradiomycins is not yet fully elucidated, their biological activities are believed to be linked to their chemical structure. The planar naphthoquinone core can potentially intercalate with DNA, while the reactive quinone moiety may be involved in redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.

The halogen substituents and the lipophilic terpenoid side chain are critical for their potency and selectivity. It is hypothesized that these features facilitate membrane interaction and transport into the cell. Some studies have suggested that napyradiomycins may interfere with bacterial cell wall synthesis or disrupt membrane integrity. Further research is required to identify the specific molecular targets of this antibiotic class.

Biological Activities

Napyradiomycins exhibit a broad range of biological activities, with significant potential for development as therapeutic agents. Their primary activities are summarized below.

Antibacterial Activity

Napyradiomycins are most noted for their activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Their efficacy against Gram-negative bacteria is generally limited. The minimum inhibitory concentrations (MICs) for several napyradiomycin analogues are presented in Table 1.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Napyradiomycins

CompoundOrganismMIC (µg/mL)Reference
Napyradiomycin A1Staphylococcus aureus ATCC 25923< 0.78[7]
Napyradiomycin A4Staphylococcus aureus ATCC 2592325[7]
Napyradiomycin B1Streptococcus suis6.25[7]
Napyradiomycin CNQ525.538MRSA4.19[1]
Napyradiomycin CNQ525.600MRSA16.1[1]
Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic effects of napyradiomycins against a variety of human cancer cell lines. This activity suggests their potential as anticancer agents. The half-maximal inhibitory concentrations (IC50) for several analogues are detailed in Table 2.

Table 2: Cytotoxic Activity (IC50) of Selected Napyradiomycins

CompoundCell LineIC50 (µM)Reference
Napyradiomycin CNQ525.538HCT-116 (Colon Cancer)4.3[1]
Napyradiomycin CNQ525.600HCT-116 (Colon Cancer)13.1[1]

Experimental Protocols

Standardized methodologies are crucial for the consistent evaluation of the biological activities of napyradiomycin compounds. Detailed protocols for the determination of Minimum Inhibitory Concentration (MIC) and cytotoxic activity (MTT assay) are provided below.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8][9]

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase in an appropriate broth medium. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[8]

  • Serial Dilution of Test Compound: The napyradiomycin analogue is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[8]

MIC_Assay_Workflow A Prepare bacterial inoculum (5 x 10^5 CFU/mL) C Inoculate wells with bacterial suspension A->C B Serially dilute napyradiomycin in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Observe for bacterial growth (turbidity) D->E F Determine MIC (lowest concentration with no growth) E->F

Workflow for the Minimum Inhibitory Concentration (MIC) assay.
MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the napyradiomycin analogue and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (final concentration 0.5 mg/mL), and the plate is incubated for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with various concentrations of napyradiomycin A->B C Incubate for desired period (e.g., 24-72h) B->C D Add MTT solution and incubate for 3-4 hours C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

References

An In-depth Technical Guide to the Biosynthesis Pathway of Napyradiomycins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of napyradiomycins, a family of meroterpenoid natural products with notable antibacterial and cytotoxic activities. Since their initial discovery, over 50 members of the napyradiomycin family have been identified. This document details the enzymatic pathway, presents available quantitative data, outlines key experimental protocols, and provides visual diagrams of the core biosynthetic and experimental processes.

The Core Biosynthetic Pathway

The biosynthesis of napyradiomycins A1 and B1 is a remarkably streamlined process, converting three primary substrates into complex halogenated metabolites through the action of five dedicated enzymes. The pathway originates from the polyketide 1,3,6,8-tetrahydroxynaphthalene (THN), the mevalonate-derived isoprene pyrophosphates, dimethylallyl pyrophosphate (DMAPP), and geranyl pyrophosphate (GPP). The enzymatic cascade involves two aromatic prenyltransferases (NapT8 and NapT9) and three vanadium-dependent haloperoxidase (VHPO) homologues (NapH1, NapH3, and NapH4).

The pathway commences with the geranylation of the THN scaffold, followed by a series of oxidative chlorinations, a second prenylation, an isomerization, and a final chloronium-induced cyclization to yield the mature napyradiomycin structures.

Napyradiomycin Biosynthesis Pathway THN 1,3,6,8-Tetrahydroxynaphthalene (THN) Intermediate1 Geranylated THN THN->Intermediate1 GPP Geranyl Pyrophosphate (GPP) NapT9 NapT9 (Prenyltransferase) GPP->NapT9 NapH1 NapH1 (VHPO) Intermediate1->NapH1 Oxidative dearomatization & monochlorination Intermediate2 Monochlorinated Intermediate NapT8 NapT8 (Prenyltransferase) Intermediate2->NapT8 DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->NapT8 Intermediate3 Prenylated Intermediate NapH3 NapH3 (VHPO Homologue) Intermediate3->NapH3 α-hydroxyketone rearrangement NapA1 Napyradiomycin A1 NapH4 NapH4 (VHPO) NapA1->NapH4 Chloronium-induced terpenoid cyclization NapB1 Napyradiomycin B1 NapT9->Intermediate1 Mg²⁺-dependent geranylation NapH1->Intermediate2 NapT8->Intermediate3 Mg²⁺-dependent prenylation NapH3->NapA1 NapH4->NapB1

Fig 1. The enzymatic pathway for the biosynthesis of Napyradiomycins A1 and B1.

Table 1: Enzymes of the Napyradiomycin Biosynthesis Pathway

EnzymeClassFunctionStep in Pathway
NapT9 Aromatic PrenyltransferaseCatalyzes the Mg²⁺-dependent geranylation of 1,3,6,8-tetrahydroxynaphthalene (THN) at the C4 position.[1]1
NapH1 Vanadium-dependent Haloperoxidase (VHPO)Performs a dual role: 1) Oxidatively dearomatizes and monochlorinates the geranylated THN intermediate.[1] 2) Catalyzes a stereospecific chloronium-induced cyclization on other pathway intermediates.[2][3]2
NapT8 Aromatic PrenyltransferaseCatalyzes a Mg²⁺-dependent prenylation of the monochlorinated intermediate with dimethylallyl pyrophosphate (DMAPP).[2]3
NapH3 VHPO HomologueCatalyzes a vanadium-independent, α-hydroxyketone rearrangement to produce napyradiomycin A1.[4]4
NapH4 Vanadium-dependent Haloperoxidase (VHPO)Efficiently performs a unique chloronium-induced terpenoid cyclization to convert napyradiomycin A1 to napyradiomycin B1, establishing two stereocenters.[2][3]5

Quantitative Data

While comprehensive kinetic data for all enzymes in the pathway are not fully available in the literature, studies have quantified the activity of NapH1 and the overall efficiency of a total chemoenzymatic synthesis.

Table 2: Quantitative Analysis of Napyradiomycin Biosynthesis

ParameterEnzyme/ProcessValueConditions
Km (H₂O₂) ** NapH11.2 ± 0.4 µMpH 6.0
Vmax (H₂O₂) **NapH13.9 ± 0.2 µmol/min/mgpH 6.0
Km (Chloride) NapH14.0 ± 0.1 mMpH 6.0
Vmax (Chloride) NapH14.3 ± 0.1 µmol/min/mgpH 6.0
Product Yield Chemoenzymatic Synthesis (One-Pot)Milligram quantities24-hour reaction
Catalyst Loading Chemoenzymatic Synthesis (One-Pot)0.2 - 1 mol %24-hour reaction
Substrate Equivalence Chemoenzymatic Synthesis (One-Pot)1.1 mol equiv. of pyrophosphates24-hour reaction

Experimental Protocols

The elucidation of the napyradiomycin biosynthetic pathway has been made possible through a combination of gene cluster expression, enzymatic assays, and detailed chemical analysis.

The napyradiomycin biosynthetic gene cluster (nap) was identified and subsequently expressed in a heterologous host to confirm its function and produce pathway intermediates and final products.

  • Host Strain Selection: Streptomyces albus is a commonly used host for the heterologous expression of actinomycete biosynthetic gene clusters due to its clean metabolic background and efficient expression systems.[1][5]

  • Vector Construction: The complete nap gene cluster (approx. 43 kb) is cloned into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a plasmid compatible with Streptomyces.[5]

  • Transformation: The expression vector containing the nap cluster is transferred into the S. albus host strain via intergeneric conjugation from an E. coli donor strain.

  • Fermentation and Extraction: The recombinant S. albus strain is cultivated in a suitable production medium. After a sufficient incubation period, the culture is harvested, and the secondary metabolites are extracted from the mycelium and broth using organic solvents (e.g., ethyl acetate).

  • Product Analysis: The organic extract is analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify the production of napyradiomycin analogs.[5] The structures of novel compounds are elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.

The function of individual enzymes in the pathway is confirmed through in vitro assays using purified recombinant proteins and synthetic substrates.

A. NapH1 Haloperoxidase Activity Assay (HPLC-based)

This assay monitors the stereospecific chlorination and cyclization of a substrate analog.

  • Protein Expression and Purification: The napH1 gene is cloned into an E. coli expression vector (e.g., pHis8) with an N-terminal polyhistidine tag. The protein is expressed in E. coli and purified from the soluble fraction using Ni-NTA affinity chromatography.

  • Reaction Mixture: A typical reaction mixture contains:

    • 50 mM MES buffer (pH 6.0)

    • 10 µM Sodium Orthovanadate (Na₃VO₄)

    • 200 mM KCl

    • 1 µM purified NapH1 enzyme

    • 0.2 mM substrate (e.g., synthetic naphthomevalin or a suitable precursor)[6]

  • Reaction Initiation and Quenching: The reaction is initiated by the addition of 1 mM hydrogen peroxide (H₂O₂). The reaction proceeds for a set time (e.g., 30 minutes) at 30°C. The reaction is quenched by adding two volumes of methanol.[6]

  • Analysis: The quenched reaction mixture is centrifuged to pellet the precipitated enzyme. The supernatant is analyzed by LC-MS to detect the formation of chlorinated products.[6]

B. NapH1 Haloperoxidase Activity Assay (Spectrophotometric)

This assay provides a general measure of haloperoxidase activity by monitoring the halogenation of an indicator substrate.

  • Reaction Mixture:

    • 50 mM MES buffer (pH 6.0)

    • 10 µM Sodium Orthovanadate (Na₃VO₄)

    • 200 mM KCl or KBr

    • 1 µM purified NapH1 enzyme

    • 50 µM Monochlorodimedone (MCD)[6]

  • Reaction Initiation and Monitoring: The reaction is initiated by adding H₂O₂ to a final concentration of 1 mM. The decrease in absorbance at 290 nm, corresponding to the consumption of MCD, is monitored using a spectrophotometer.[6]

Experimental Workflow cluster_0 Gene Expression & Protein Purification cluster_1 In Vitro Enzyme Assay cluster_2 Product Analysis cloning 1. Clone napH1 into E. coli expression vector expression 2. Express His-tagged NapH1 in E. coli cloning->expression lysis 3. Cell Lysis expression->lysis purification 4. Ni-NTA Affinity Chromatography lysis->purification add_enzyme 6. Add Purified NapH1 purification->add_enzyme mix 5. Prepare Reaction Mix (Buffer, Vanadate, KCl, Substrate) mix->add_enzyme initiate 7. Initiate with H₂O₂ add_enzyme->initiate quench 8. Quench with Methanol initiate->quench centrifuge 9. Centrifuge to remove protein quench->centrifuge analyze 10. Analyze Supernatant by LC-MS centrifuge->analyze result Detection of Chlorinated Product analyze->result

Fig 2. Workflow for the expression, purification, and in vitro assay of the NapH1 enzyme.

References

Early Insights into the Structure-Activity Relationship of Napyradiomycin B4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napyradiomycins are a class of meroterpenoids, hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways, primarily isolated from actinomycete bacteria.[1][2] First discovered in 1986, this family of compounds has garnered significant interest due to their broad spectrum of biological activities, including antibacterial, cytotoxic, and enzyme-inhibitory properties.[1][2] Napyradiomycin B4, a prominent member of this class, exemplifies the structural complexity and therapeutic potential of these molecules. This technical guide provides an in-depth analysis of the early structure-activity relationship (SAR) insights for this compound and its analogs, focusing on their antibacterial and cytotoxic effects. The information is presented to aid researchers and drug development professionals in the exploration of this promising class of natural products.

Core Structure and Analogs

The core structure of napyradiomycins consists of a substituted dihydronaphthoquinone chromophore, a prenyl-derived unit typically forming a tetrahydropyran ring, and a monoterpenoid side chain.[3] Variations in the halogenation pattern, the structure of the monoterpenoid moiety, and substitutions on the chromophore give rise to a diverse family of analogs. These structural modifications have been shown to significantly influence the biological activity of the compounds.

Structure-Activity Relationship Insights

The biological activity of this compound and its analogs is intricately linked to their chemical structures. Early SAR studies have highlighted several key features that govern their antibacterial and cytotoxic potency.

Antibacterial Activity

Napyradiomycins generally exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), while showing limited to no activity against Gram-negative bacteria.[1][3]

Key SAR Observations for Antibacterial Activity:

  • Halogenation: The presence, type, and position of halogen atoms are critical for antibacterial potency. For instance, bromination at C-16 has been observed to have a slightly positive effect on antibacterial activity when compared to chlorination at the same position.[3]

  • Monoterpenoid Side Chain: The structure of the C-10a monoterpenoid subunit plays a crucial role. Both linear (A-series) and cyclized (B-series) monoterpenoids can confer significant antibacterial activity.[3]

  • Dechlorination and Unsaturation: The dechlorination at C-4a to introduce a double bond has been shown to cause a slight decrease in antibacterial potency.[3]

  • Oxidation: Oxidation of a methyl group in the monoterpenoid side chain to an aldehyde can significantly reduce antibacterial activity.[3]

Cytotoxic Activity

Several napyradiomycin analogs have demonstrated moderate to potent cytotoxicity against various human cancer cell lines.[1][4]

Key SAR Observations for Cytotoxic Activity:

  • Induction of Apoptosis: Napyradiomycins have been shown to induce apoptosis in cancer cells, suggesting a specific mechanism of action rather than non-specific cytotoxicity.[5]

  • Halogenation: Similar to antibacterial activity, halogenation patterns influence cytotoxicity.

  • Monoterpenoid and Chromophore Modifications: Structural variations in both the monoterpenoid side chain and the dihydronaphthoquinone core affect the cytotoxic profile.

Quantitative Data

The following tables summarize the reported antibacterial and cytotoxic activities of this compound and selected analogs.

Table 1: Antibacterial Activity of Napyradiomycin Analogs (Minimum Inhibitory Concentration, MIC in µg/mL)
CompoundStaphylococcus aureusBacillus subtilisBacillus thuringiensis
Napyradiomycin A11-212
Napyradiomycin B1120.5
Napyradiomycin B30.50.250.5
3-dechloro-3-bromonapyradiomycin A10.5-111-2
18-oxonapyradiomycin A1>128132.7 ± 0.1138.2 ± 0.8

Data sourced from[3].

Table 2: Cytotoxic Activity of Napyradiomycin Analogs (IC50 in µM)
CompoundSF-268MCF-7NCI-H460HepG-2HCT-116
Napyradiomycin A111.1 ± 0.117.0 ± 0.218.6 ± 0.417.9 ± 0.7-
Napyradiomycin B115.3 ± 1.111.2 ± 0.517.2 ± 0.410.5 ± 1.6-
This compound----10
3-dechloro-3-bromonapyradiomycin A110.2 ± 0.512.8 ± 0.315.4 ± 0.613.5 ± 0.9-
18-oxonapyradiomycin A198.1 ± 1.740.5 ± 1.4163.7 ± 1.0157.2 ± 4.5-

Data for SF-268, MCF-7, NCI-H460, and HepG-2 sourced from[3]. Data for HCT-116 sourced from[5].

Mechanism of Action

The precise molecular mechanism of action for the antibacterial effects of napyradiomycins is not yet fully elucidated. However, several hypotheses have been proposed:

  • Michael Acceptors: The conjugated system in the dihydronaphthoquinone core suggests that these molecules could act as Michael acceptors, leading to nucleophilic addition from biological macromolecules and causing broad, non-specific cellular damage.[5] However, the observed SAR and induction of apoptosis point towards more specific interactions.[5]

  • Enzyme Inhibition: Napyradiomycins are known to inhibit mammalian enzymes such as gastric (H+-K+) ATPases and act as estrogen receptor antagonists.[1] It is plausible that they could inhibit essential bacterial enzymes, although specific targets have not yet been definitively identified.

  • Membrane Disruption: The lipophilic nature of the terpenoid side chains could facilitate interaction with and disruption of bacterial cell membranes.

For their cytotoxic effects, the induction of apoptosis is a key mechanistic feature, suggesting interference with specific cellular signaling pathways.[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains for testing

  • Napyradiomycin compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ampicillin)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the napyradiomycin compound.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of desired concentrations.

  • Prepare an inoculum of the test bacteria in MHB, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm using a microplate reader.

Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Napyradiomycin compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the napyradiomycin compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with solvent only) and a positive control (cells treated with a known cytotoxic agent).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Logical Relationship of Napyradiomycin SAR

SAR_Logic cluster_structure Napyradiomycin Structure cluster_activity Biological Activity Core Dihydronaphthoquinone Core Antibacterial Antibacterial Activity Core->Antibacterial Influences Cytotoxic Cytotoxic Activity Core->Cytotoxic Influences Sidechain Monoterpenoid Side Chain Sidechain->Antibacterial Modulates Sidechain->Cytotoxic Modulates Halogen Halogenation Halogen->Antibacterial Enhances Halogen->Cytotoxic Enhances

Caption: Key structural features of napyradiomycins influencing their biological activities.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start Prep_Compound Prepare Compound Stock Solution Start->Prep_Compound Prep_Inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Compound->Serial_Dilution Inoculate Inoculate Plate with Bacteria Serial_Dilution->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Read MIC (Visual or Spectrophotometric) Incubate->Read_Results End End Read_Results->End MoA_Overview cluster_antibacterial Antibacterial Mechanisms cluster_cytotoxic Cytotoxic Mechanism Napyradiomycin Napyradiomycin Michael_Acceptor Michael Acceptor Napyradiomycin->Michael_Acceptor Potential Enzyme_Inhibition Enzyme Inhibition Napyradiomycin->Enzyme_Inhibition Potential Membrane_Disruption Membrane Disruption Napyradiomycin->Membrane_Disruption Potential Apoptosis Induction of Apoptosis Napyradiomycin->Apoptosis Confirmed

References

physical and chemical properties of Napyradiomycin B4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Napyradiomycin B4

Introduction

This compound is a halogenated meroterpenoid belonging to the napyradiomycin family of natural products.[1] These compounds are primarily isolated from actinomycetes, particularly those of the Streptomyces genus, found in both terrestrial and marine environments.[1][2] First isolated from the culture broth of Chainia rubra, this compound has garnered significant interest within the scientific community due to its complex chemical structure and potent biological activities.[3][4] Structurally, it features a semi-naphthoquinone core and a cyclized monoterpenoid substituent, a characteristic of the napyradiomycin B series.[2] This guide provides a comprehensive overview of the , its experimental protocols, and its mechanism of action, tailored for researchers in drug discovery and development.

Chemical and Physical Properties

The chemical identity and physical characteristics of this compound are summarized below. The data is compiled from various spectroscopic and computational sources.

Chemical Identifiers
IdentifierValueSource
IUPAC Name (3R,4aR,10aS)-3,4a-dichloro-10a-[[(1S,3S,6S)-3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl]methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione[5]
Molecular Formula C₂₅H₃₁Cl₃O₆[5]
CAS Number 111216-63-8[5]
Synonyms Npd-B4, 13-Hydroxy-13-methylnapyradiomycin B1[5]
Physicochemical Data
PropertyValueSource
Molecular Weight 533.9 g/mol [5]
Exact Mass 532.118622 Da[5]
Appearance Yellow amorphous powder (inferred from related compounds)[6]
XLogP3-AA 5.2[5]
Hydrogen Bond Donor Count 3[5]
Hydrogen Bond Acceptor Count 6[5]

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, with its absolute structure confirmed by X-ray crystallography.[3][4]

Spectroscopic MethodKey ObservationsSource
¹H NMR (in DMSO-d₆) Data available in supplementary materials of the cited reference.[7]
¹³C NMR (in DMSO-d₆) Data available in supplementary materials of the cited reference.[7]
Mass Spectrometry (MS) LR-ESI-MS data available in supplementary materials.[7]
Infrared (IR) Characteristic absorptions for hydroxyl (-OH) and conjugated carbonyl (C=O) groups are expected.[2][6]
Ultraviolet (UV) Strong absorption patterns indicative of the aromatic naphthoquinone core are expected.[2][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe key experimental protocols related to this compound.

Isolation and Purification Protocol

This compound is typically isolated from the fermentation broth of Streptomyces species. The following is a generalized protocol based on common laboratory practices.[6][9]

G cluster_0 Fermentation & Extraction cluster_1 Chromatographic Purification Fermentation 1. Large-scale fermentation of Streptomyces sp. Extraction 2. Extraction of culture broth with ethyl acetate Fermentation->Extraction Evaporation 3. Evaporation of solvent to yield crude extract Extraction->Evaporation SilicaGel 4. Silica Gel Flash Column Chromatography Evaporation->SilicaGel TLC 5. Preparative Thin-Layer Chromatography (TLC) SilicaGel->TLC HPLC 6. High-Performance Liquid Chromatography (HPLC) TLC->HPLC PureCompound PureCompound HPLC->PureCompound Pure this compound

Caption: General workflow for the isolation and purification of this compound.

  • Fermentation: A suitable producing strain (e.g., Chainia rubra MG802-AF1 or other marine-derived Streptomyces sp.) is cultivated in a large volume of appropriate liquid medium.[3][6]

  • Extraction: The culture broth is harvested and repeatedly extracted with an organic solvent such as ethyl acetate or acetone to partition the secondary metabolites.[6][9]

  • Concentration: The organic solvent fractions are combined and evaporated under reduced pressure to yield a crude extract.[9]

  • Initial Fractionation: The crude extract is subjected to silica gel flash column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate-methanol) to separate the components based on polarity.[6]

  • Further Separation: Fractions containing the target compound are further purified using techniques like preparative thin-layer chromatography (TLC) or additional column chromatography.[6]

  • Final Purification: The final purification is typically achieved by reverse-phase High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[9]

Biological Assay: Inhibition of Osteoclastogenesis

This compound has been shown to suppress the formation of osteoclasts. The following protocol is based on the methodology used to demonstrate this effect.[7]

  • Cell Culture: Bone marrow-derived macrophages (BMMs) are cultured in α-MEM supplemented with 10% FBS and M-CSF to induce macrophage proliferation.

  • Osteoclast Differentiation: To induce osteoclastogenesis, cultured BMMs are treated with RANKL (receptor activator of nuclear factor-κB ligand) and M-CSF.

  • Treatment: Cells are simultaneously treated with varying concentrations of this compound or a vehicle control.

  • TRAP Staining: After several days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells are counted to quantify osteoclast formation.

  • Gene Expression Analysis: RNA is extracted from treated cells, and real-time PCR is performed to measure the expression levels of osteoclast-specific genes, such as nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) and its downstream targets.[7]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-osteoclastogenic effects by intervening in specific cellular signaling pathways. It has been demonstrated to inhibit the RANKL-induced MEK-ERK signaling cascade.[7] The binding of RANKL to its receptor RANK normally triggers a series of phosphorylation events, activating MEK and subsequently ERK. This leads to the activation and nuclear translocation of the transcription factor NFATc1, which is the master regulator of osteoclast differentiation. This compound significantly reduces the phosphorylation levels of both MEK and ERK in response to RANKL, thereby disrupting the expression of NFATc1 and its target genes and ultimately inhibiting the formation of mature osteoclasts.[7]

G Inhibitory Action of this compound on RANKL Signaling RANKL RANKL RANK RANK Receptor RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Activates MEK MEK TRAF6->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates NFATc1 NFATc1 (Expression) ERK->NFATc1 Induces Osteoclastogenesis Osteoclastogenesis NFATc1->Osteoclastogenesis Promotes NpdB4 This compound NpdB4->MEK Inhibits Phosphorylation NpdB4->ERK

Caption: this compound inhibits the RANKL-induced MEK-ERK signaling pathway.[7]

Biological Activities

Beyond its effects on bone cells, this compound and its congeners exhibit a broad range of biological activities, making them promising candidates for further investigation.

  • Antibacterial Activity: The napyradiomycin class was initially characterized for its antimicrobial properties, particularly against Gram-positive bacteria.[1][2]

  • Cytotoxicity: this compound has shown significant cytotoxicity against various cancer cell lines, including HCT-116 human colon carcinoma.[6][10] Some studies suggest this cytotoxicity is mediated through the induction of apoptosis.[10]

  • Enzyme Inhibition: Other members of the napyradiomycin family have been found to inhibit gastric (H⁺-K⁺) ATPases and act as estrogen receptor antagonists.[2]

References

Methodological & Application

Application Notes and Protocols: Isolation, Purification, and Biological Activity of Napyradiomycin B4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napyradiomycin B4, a member of the napyradiomycin family of meroterpenoids, is a halogenated natural product isolated from Streptomyces species. These compounds have garnered significant interest due to their diverse and potent biological activities, including antibacterial and cytotoxic properties. This document provides a detailed protocol for the isolation and purification of this compound from bacterial fermentation cultures. It also summarizes its known biological activities and mechanisms of action, including the induction of apoptosis in cancer cells and the inhibition of osteoclastogenesis. The protocols and data presented herein are compiled from various scientific studies to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and molecular pharmacology.

Introduction

Napyradiomycins are a class of complex meroterpenoids characterized by a semi-naphthoquinone core and a terpenoid-derived side chain. First discovered in 1986 from Chainia rubra, over 50 different napyradiomycin analogues have since been identified from various, often marine-derived, Streptomyces strains.[1] Their unique chemical structures, often featuring halogen atoms, contribute to their wide range of biological activities. These activities include potent effects against drug-resistant bacteria and various cancer cell lines, making them promising candidates for further therapeutic development.[1] this compound, a chlorinated derivative, has been a subject of interest for its cytotoxic and anti-osteoclastogenic effects.[2][3] This application note provides a comprehensive overview of the methodologies for isolating and purifying this compound, along with insights into its molecular mechanisms of action.

Experimental Protocols

I. Fermentation of Producing Microorganism

The production of this compound is typically achieved through large-scale fermentation of a producing Streptomyces strain. While specific strains and media compositions may vary, a general protocol is outlined below.

Materials:

  • Producing strain (e.g., Streptomyces sp. SCSIO 10428, Chainia rubra MG802-AF1, or other marine-derived Streptomyces strains)[2][4][5]

  • Seed medium (e.g., modified A1BFe + C: starch 10 g/L, yeast extract 4 g/L, peptone 2 g/L, KBr 0.1 g/L, Fe₂(SO₄)₃·4H₂O 0.04 g/L, CaCO₃ 1 g/L, sea salt 30 g/L, pH 7.0)[4]

  • Production medium (same as seed medium)[4]

  • Erlenmeyer flasks (250 mL and 500 mL)

  • Rotary shaker

Procedure:

  • Inoculation: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed medium with the Streptomyces strain.

  • Seed Culture: Incubate the flask on a rotary shaker at 200 rpm and 28 °C for 3 days.[4]

  • Production Culture: Transfer approximately 6% of the seed culture inoculum into 500 mL Erlenmeyer flasks, each containing 150 mL of production medium.

  • Fermentation: Incubate the production cultures on a rotary shaker at 200 rpm and 28 °C for 7 days.[4] For large-scale production, this process is scaled up to the desired volume (e.g., 20 L).[4]

II. Extraction of this compound

Following fermentation, the active metabolites are extracted from the culture broth using an organic solvent.

Materials:

  • Fermentation broth

  • Ethyl acetate (EtOAc) or Acetone

  • Large separatory funnels or extraction vessels

  • Rotary evaporator

Procedure:

  • Solvent Extraction: After the fermentation period, terminate the culture and extract the entire broth with an equal volume of ethyl acetate twice.[6] Alternatively, acetone can be used for the initial extraction.[7]

  • Phase Separation: Combine the organic phases. If an emulsion forms, it can be broken by gentle centrifugation.

  • Concentration: Evaporate the combined organic solvent under vacuum using a rotary evaporator to yield the crude extract.[6]

III. Purification of this compound

The crude extract, containing a mixture of metabolites, is subjected to a series of chromatographic steps to isolate and purify this compound.

Materials:

  • Crude extract

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • Reversed-phase C18 or Phenyl-Hexyl silica gel (for MPLC and HPLC)

  • Solvents: Hexane, Ethyl acetate (EtOAc), Methanol (MeOH), Acetonitrile (MeCN), Water (H₂O)

  • Medium Pressure Liquid Chromatography (MPLC) system

  • High-Performance Liquid Chromatography (HPLC) system (preparative and semi-preparative)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Initial Fractionation (Silica Gel Chromatography):

    • Subject the crude extract to silica gel column chromatography.

    • Elute with a gradient of solvents, typically starting with a non-polar solvent system and gradually increasing the polarity (e.g., a gradient of petroleum ether/ethyl acetate from 100:10 to 0:100 v/v).[6]

    • Collect fractions and monitor the separation using TLC. Combine fractions containing compounds with similar TLC profiles.

  • Intermediate Purification (Reversed-Phase MPLC):

    • Subject the fractions containing napyradiomycins to C18 reversed-phase MPLC.

    • Elute with a gradient of acetonitrile in water (e.g., starting from 40:60 and gradually increasing to 100:0 v/v).[5]

    • Collect and combine fractions based on UV absorbance and TLC analysis.

  • Fine Purification (Sephadex LH-20 and Preparative HPLC):

    • Further purify the MPLC fractions using Sephadex LH-20 column chromatography, eluting with a solvent mixture such as chloroform/methanol (1:1 v/v).[5]

    • The final purification is typically achieved by preparative or semi-preparative reversed-phase HPLC (e.g., using a Phenyl-Hexyl or C18 column).[5][7]

    • An isocratic or gradient elution with acetonitrile/water is commonly used to yield pure this compound.[5]

  • Structure Elucidation:

    • The structure of the purified compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMBC, HSQC), and high-resolution mass spectrometry (HRMS).[7]

Data Presentation

The yield of this compound can vary significantly depending on the producing strain, fermentation conditions, and the efficiency of the purification process. The following table summarizes representative quantitative data from the literature.

ParameterValueReference
Starting Culture Volume 20 L[5]
Crude Extract Yield 27 g (from 30 L)[6]
Purified this compound Yield Not explicitly stated for B4 alone. A study on related napyradiomycins yielded 8.3 mg of a new analogue from a 20 L culture.[5]
Purity >95% (as determined by HPLC and NMR)Assumed based on standard practices for structure elucidation.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activities, particularly in the areas of cancer and bone metabolism.

Cytotoxicity and Induction of Apoptosis

Napyradiomycins, including this compound, have been shown to exhibit cytotoxic effects against various cancer cell lines.[3][4] Studies on the human colon adenocarcinoma cell line HCT-116 have revealed that these compounds can induce apoptosis.[4] The induction of programmed cell death is a key mechanism for the anti-cancer activity of many therapeutic agents. While the precise molecular targets are still under investigation, the pro-apoptotic effect suggests a specific mechanism of action rather than non-specific cytotoxicity.[4]

Inhibition of Osteoclastogenesis via the MEK-ERK Pathway

Recent research has highlighted the therapeutic potential of this compound in skeletal diseases. It has been found to suppress the differentiation of osteoclasts, the cells responsible for bone resorption.[2] This inhibition is achieved through the modulation of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced signaling pathway.[2] Specifically, this compound reduces the phosphorylation of MEK (Mitogen-activated extracellular signal-regulated kinase) and ERK (Extracellular signal-regulated kinase), key components of the MAPK signaling cascade.[2] This disruption of the MEK-ERK pathway leads to the suppression of the nuclear factor of activated T-cells cytoplasmic 1 (NFATc1), a master regulator of osteoclastogenesis, and its target genes.[2] In vivo studies using a model of experimental periodontitis have confirmed that this compound can attenuate osteoclast formation and reduce alveolar bone destruction.[2]

Visualizations

Experimental Workflow for this compound Isolation and Purification

G Figure 1: General workflow for the isolation and purification of this compound. cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification strain Streptomyces sp. Culture seed Seed Culture (3 days) strain->seed Inoculation production Production Culture (7 days) seed->production Inoculation broth Fermentation Broth production->broth extraction Solvent Extraction (Ethyl Acetate) broth->extraction crude Crude Extract extraction->crude silica Silica Gel Chromatography crude->silica mplc Reversed-Phase MPLC silica->mplc hplc Preparative/Semi-preparative HPLC mplc->hplc pure_b4 Pure this compound hplc->pure_b4 G Figure 2: Signaling pathway of this compound in inhibiting osteoclastogenesis. rankl RANKL rank RANK rankl->rank Binds mek MEK rank->mek Activates erk ERK mek->erk Phosphorylates nfatc1 NFATc1 erk->nfatc1 Activates osteoclast Osteoclast Differentiation & Bone Resorption nfatc1->osteoclast Promotes napyradiomycin_b4 This compound napyradiomycin_b4->mek Inhibits Phosphorylation

References

Application Notes and Protocols for Conducting Antibacterial Assays with Napyradiomycin B4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napyradiomycins are a class of meroterpenoids, often halogenated, that are produced by actinomycete bacteria, particularly from the genus Streptomyces.[1] These compounds have garnered interest due to their diverse biological activities, including antibacterial properties.[2] Napyradiomycin B4, a member of this family, has demonstrated notable activity against various bacterial strains.[1][3] These application notes provide detailed protocols for conducting antibacterial assays with this compound to evaluate its efficacy against a range of bacteria. The provided methodologies are based on established microbiological techniques.[4][5]

Data Presentation

The antibacterial efficacy of this compound and related compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][6]

Table 1: Summary of Reported Minimum Inhibitory Concentration (MIC) Values for Napyradiomycin Derivatives (μg/mL)

CompoundStaphylococcus aureus ATCC 29213Methicillin-resistant Staphylococcus aureus (MRSA)Bacillus subtilis SCSIO BS01Bacillus thuringiensis SCSIO BT01Mycobacterium tuberculosis H37Ra
This compound (13) -12 - 48[7][8]--12 - 48[7][8]
Napyradiomycin A1 (4)1[9]-2[9]1[9]-
Napyradiomycin B1 (6)8[9]-16[9]8[9]-
Napyradiomycin B2 (14)-3 - 6[7]--3 - 6[7]
Napyradiomycin B3 (7)0.5[9]-0.5[9]0.25[9]-
Napyradiomycin D1 (5)-12 - 48[7][8]--12 - 48[7][8]
Ampicillin (Control)1[9]-2[9]1[9]-

Note: A dash (-) indicates that data was not available from the cited sources. MIC values are presented as ranges where specific values for this compound were not individually reported but grouped with other derivatives.

Experimental Protocols

Two standard and widely accepted methods for determining the antibacterial activity of a compound are the Broth Microdilution Method and the Disk Diffusion Assay.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[5][10]

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth - MHB)[5]

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a serial two-fold dilution of this compound in the microtiter plate.

    • Add 100 μL of sterile broth to wells 2 through 12.

    • Add 200 μL of the highest concentration of this compound to well 1.

    • Transfer 100 μL from well 1 to well 2, mix well, and continue this serial dilution across the plate to well 10. Discard 100 μL from well 10.

    • Well 11 will serve as a positive control (broth and bacteria, no compound).

    • Well 12 will serve as a negative control (broth only).

  • Inoculum Preparation:

    • Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[1]

  • Inoculation:

    • Add 100 μL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 μL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.[10]

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[6]

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Bacterial culture in logarithmic growth phase

  • Sterile cotton swabs

  • Mueller-Hinton Agar (MHA) plates

  • Sterile forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Disk Preparation:

    • Impregnate sterile filter paper disks with a known amount of this compound solution and allow them to dry under sterile conditions.

  • Inoculum Preparation:

    • Adjust the turbidity of a bacterial suspension to match a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure a confluent lawn of growth.

  • Disk Placement:

    • Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 16-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[3] The size of the zone is proportional to the susceptibility of the bacteria to the compound.

Mandatory Visualizations

Experimental Workflow Diagram

Antibacterial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_mic Broth Microdilution cluster_disk Disk Diffusion Bacterial_Culture Bacterial Culture (Log Phase) Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Compound_Prep This compound Stock Solution Assay_Setup Assay Setup Compound_Prep->Assay_Setup Inoculum_Prep->Assay_Setup Serial_Dilution Serial Dilution in 96-well Plate Assay_Setup->Serial_Dilution Broth Method Lawn_Culture Create Bacterial Lawn on Agar Plate Assay_Setup->Lawn_Culture Disk Method Inoculation_MIC Inoculate Wells Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate (37°C, 16-20h) Inoculation_MIC->Incubation_MIC Read_MIC Read MIC (No Turbidity) Incubation_MIC->Read_MIC Final_Result Final_Result Read_MIC->Final_Result Quantitative Result (MIC Value) Place_Disks Place Impregnated Disks Lawn_Culture->Place_Disks Incubation_Disk Incubate (37°C, 16-24h) Place_Disks->Incubation_Disk Measure_Zones Measure Zones of Inhibition (mm) Incubation_Disk->Measure_Zones Final_Result_Qual Final_Result_Qual Measure_Zones->Final_Result_Qual Qualitative Result (Susceptibility) Napyradiomycin_B4_MoA cluster_compound This compound cluster_cell Bacterial Cell cluster_dna DNA Replication cluster_michael Michael Addition Napyradiomycin This compound DNA_Gyrase DNA Gyrase Napyradiomycin->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Napyradiomycin->Topoisomerase_IV Inhibition Alkylation Covalent Adduct Formation Napyradiomycin->Alkylation Acts as Michael Acceptor DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Bacterial_Cell_Death Bacterial_Cell_Death DNA_Replication->Bacterial_Cell_Death Bacterial Cell Death Cellular_Nucleophiles Cellular Nucleophiles (Proteins, DNA, etc.) Cellular_Nucleophiles->Alkylation Cellular_Damage Cellular Damage Alkylation->Cellular_Damage Cellular_Damage->Bacterial_Cell_Death

References

Application Note: Determination of the Minimum Inhibitory Concentration (MIC) of Napyradiomycin B4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Napyradiomycins are a class of meroterpenoids produced by actinomycetes that have garnered significant interest due to their diverse biological activities, including antibacterial properties. Napyradiomycin B4, a member of this family, has demonstrated notable activity against various bacterial strains. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. The MIC is a critical parameter in drug discovery, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Data Presentation: MIC of Napyradiomycin Analogues

The following table summarizes the reported MIC values for this compound and related compounds against various bacterial strains. This data is crucial for comparative analysis and understanding the structure-activity relationship within the napyradiomycin class of compounds.

CompoundTest OrganismMIC (µg/mL)
This compound Staphylococcus aureus (MRSA)Not explicitly detailed, but related "B type" show activity
Napyradiomycin A1Staphylococcus aureus ATCC 292131-2[1]
Bacillus subtilis SCSIO BS011-2[1]
Bacillus thuringiensis SCSIO BT011-2[1]
Napyradiomycin B1Staphylococcus aureus ATCC 292131-2
Bacillus subtilis SCSIO BS010.5-1
Bacillus thuringiensis SCSIO BT010.5-1
Napyradiomycin B2Staphylococcus aureus (MRSA)-
Napyradiomycin B3Staphylococcus aureus ATCC 292130.25-0.5[1]
Bacillus subtilis SCSIO BS010.25-0.5[1]
Bacillus thuringiensis SCSIO BT010.25-0.5[1]
Ampicillin (Control)Staphylococcus aureus ATCC 292131-2[1]
Bacillus subtilis SCSIO BS010.5-1[1]
Bacillus thuringiensis SCSIO BT010.5-1[1]

Note: Specific MIC values for this compound were not individually detailed in the provided search results, but it is grouped with other "B type" napyradiomycins that show activity. The table includes data for closely related analogs for comparative purposes.

Experimental Protocol: Broth Microdilution Method for this compound

This protocol is adapted from established broth microdilution methods for natural products.[2][3][4]

1. Materials

  • This compound (of known purity)

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Positive control antibiotic (e.g., Ampicillin)

  • Resazurin sodium salt solution (optional, for growth indication)

2. Preparation of Reagents

  • This compound Stock Solution: Due to the lipophilic nature of many natural products, a solvent is often required.[5] Dissolve this compound in DMSO to a final concentration of 1 mg/mL. Ensure complete dissolution.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

3. Assay Procedure

  • Serial Dilution of this compound:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (or a pre-diluted working solution) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing CAMHB and inoculum but no drug).

    • Well 12 will serve as the sterility control (containing CAMHB only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours.

4. Determination of MIC

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[6][7]

  • (Optional) To aid in visualization, 20 µL of resazurin solution can be added to each well and incubated for an additional 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

Mandatory Visualization

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results stock Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilution of this compound in Microplate stock->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) add_inoculum Inoculate Wells with Bacterial Suspension inoculum->add_inoculum serial_dilution->add_inoculum controls Include Growth and Sterility Controls incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for MIC determination of this compound.

References

Application Notes and Protocols: Cytotoxicity of Napyradiomycin B4 in HCT-116 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napyradiomycins are a class of meroterpenoids derived from marine actinomycetes that have demonstrated a range of biological activities, including antibacterial and cytotoxic effects.[1][2][3] Napyradiomycin B4, a member of this family, has shown significant growth inhibition and induction of apoptosis in the human colon carcinoma cell line, HCT-116.[4][5][6] These characteristics make this compound a compound of interest for further investigation as a potential anticancer agent.

This document provides detailed protocols for assessing the cytotoxicity of this compound in HCT-116 cells using three common colorimetric assays: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH). Additionally, it includes a summary of reported cytotoxicity data and a proposed signaling pathway for its mechanism of action.

Data Presentation

The following table summarizes the reported cytotoxic effects of Napyradiomycin compounds on HCT-116 cells. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay method.

CompoundAssayCell LineIC50 (µM)Reference
This compoundNot SpecifiedHCT-11610[4]
Napyradiomycin ANot SpecifiedHCT-116~1-2[7]
Napyradiomycin FNot SpecifiedHCT-1169.42 µg/mL[7]
Napyradiomycin CNQ525.510BFACSHCT-116Induces Apoptosis[4]
Napyradiomycin A80915AFACSHCT-116Induces Apoptosis[4]
Napyradiomycin A80915CFACSHCT-116Induces Apoptosis[4]

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the cytotoxicity of this compound in HCT-116 cells is depicted below. This process involves cell culture, treatment with the compound, and subsequent measurement of cell viability or death using a selected assay.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep1 Culture HCT-116 Cells prep2 Seed Cells in 96-well Plates prep1->prep2 treat1 Prepare Serial Dilutions of this compound treat2 Treat Cells with Compound treat1->treat2 treat3 Incubate for 24-72 hours treat2->treat3 assay1 Select Cytotoxicity Assay (MTT, SRB, or LDH) assay2 Perform Assay Protocol assay1->assay2 analysis1 Measure Absorbance/ Luminescence assay2->analysis1 analysis2 Calculate Cell Viability (%) analysis1->analysis2 analysis3 Determine IC50 Value analysis2->analysis3

Figure 1. General experimental workflow for cytotoxicity assessment.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]

Materials:

  • HCT-116 cells

  • DMEM or recommended growth medium with 10% FBS

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Seed HCT-116 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.[9][10]

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[10]

  • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10][11]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[12][13]

Materials:

  • HCT-116 cells

  • Growth medium

  • This compound

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 1% acetic acid

  • 96-well plates

Protocol:

  • Seed HCT-116 cells in a 96-well plate at a density of approximately 5,000 cells/well.[14]

  • Allow cells to attach overnight in a 37°C, 5% CO2 incubator.

  • Treat cells with various concentrations of this compound and incubate for the desired duration.

  • Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.[12][13]

  • Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and dead cells.[12][15]

  • Allow the plates to air dry completely.

  • Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[12][15]

  • Allow the plates to air dry.

  • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[12]

  • Shake the plate for 10 minutes and measure the absorbance at 510-540 nm.[12][16]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[17]

Materials:

  • HCT-116 cells

  • Growth medium (preferably with low serum to reduce background)

  • This compound

  • LDH assay kit (containing substrate, dye, and lysis buffer)

  • 96-well plates

Protocol:

  • Seed HCT-116 cells in a 96-well plate at an optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well).[18]

  • Incubate overnight to allow for cell attachment.

  • Treat cells with this compound for the desired time. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[18]

  • After incubation, carefully transfer a small aliquot (2-5 µL) of the culture supernatant to a new 96-well plate.[19][20]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate at room temperature for 30-60 minutes, protected from light.[20][21]

  • Stop the reaction by adding the stop solution provided in the kit (if applicable).[21]

  • Measure the absorbance or luminescence according to the kit's protocol. The absorbance for formazan-based assays is typically measured at 490 nm.[21]

  • Calculate cytotoxicity as: ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100%.

Proposed Signaling Pathway for Napyradiomycin-Induced Apoptosis

Studies have shown that napyradiomycins induce apoptosis in HCT-116 cells.[4][6] While the precise mechanism for this compound in these cells is not fully elucidated, related compounds have been shown to affect signaling pathways such as the MEK-ERK pathway in other cell types.[22] The diagram below illustrates a potential signaling cascade leading to apoptosis that may be triggered by this compound.

G cluster_pathway Proposed Apoptotic Pathway N_B4 This compound Cell_Membrane Cell Membrane N_B4->Cell_Membrane MEK_ERK MEK-ERK Pathway Cell_Membrane->MEK_ERK Inhibition Apoptosis_Regulators Apoptosis Regulators (e.g., Bcl-2 family) MEK_ERK->Apoptosis_Regulators Modulation Caspase_Activation Caspase Activation (e.g., Caspase-3) Apoptosis_Regulators->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2. Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

This compound exhibits cytotoxic activity against HCT-116 human colon cancer cells, likely through the induction of apoptosis. The provided protocols offer standardized methods to quantify this cytotoxicity. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in the anticancer effects of this compound, which could support its development as a therapeutic agent.

References

Application Notes and Protocols for Inducing Apoptosis with Napyradiomycin B4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Napyradiomycin B4, a marine-derived meroterpenoid, and its application in apoptosis research. Detailed protocols for key experiments are included to facilitate the study of its cytotoxic and pro-apoptotic effects, particularly in cancer cell lines.

Introduction

This compound is a member of the napyradiomycin class of meroterpenoids, which are produced by marine-derived actinomycetes. Initially recognized for their antimicrobial properties, napyradiomycins have since garnered attention for their potential as anticancer agents.[1] Research has demonstrated that this compound exhibits cytotoxicity against cancer cells, with evidence pointing towards the induction of apoptosis as a key mechanism of action.[2] This suggests a specific interaction with cellular targets rather than non-specific cell damage, making this compound a compound of interest for cancer drug development.

Mechanism of Action

While the precise signaling cascade initiated by this compound to induce apoptosis is still under investigation, studies on related compounds and other cellular systems provide some insights. It is hypothesized that this compound may trigger apoptosis through the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, or a combination of both. A study on the effect of this compound on osteoclastogenesis revealed its ability to inhibit the RANKL-induced MEK-ERK signaling pathway.[3] The MAPK/ERK pathway is known to play a complex role in regulating apoptosis in cancer cells, and its inhibition can, in some contexts, sensitize cells to pro-apoptotic stimuli. Further research is required to elucidate the specific molecular targets and the complete signaling network involved in this compound-induced apoptosis in cancer cells.

Data Presentation

The cytotoxic effects of this compound and related compounds have been quantified in various studies. The following table summarizes the reported 50% inhibitory concentration (IC50) values against the HCT-116 human colon carcinoma cell line.

CompoundCell LineIC50 (μM)Reference
This compoundHCT-11610
Napyradiomycin AHCT-1164.19-16 (as μg/ml)[1]
Napyradiomycin A80915AHCT-1163
Napyradiomycin A80915CHCT-11615
Etoposide (Control)HCT-1161

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Putative signaling pathways for this compound-induced apoptosis.

Experimental Workflow Diagram

G cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis cell_culture Culture HCT-116 cells treatment Treat with this compound cell_culture->treatment annexin_v Annexin V/PI Staining (Flow Cytometry) treatment->annexin_v caspase_assay Caspase Activity Assay treatment->caspase_assay western_blot Western Blot (Apoptotic Proteins) treatment->western_blot quantification Quantify Apoptotic Cells annexin_v->quantification activity_measurement Measure Caspase Activity caspase_assay->activity_measurement protein_expression Analyze Protein Expression western_blot->protein_expression conclusion Conclusion on Apoptotic Mechanism quantification->conclusion Confirm Apoptosis activity_measurement->conclusion protein_expression->conclusion

Caption: General experimental workflow for studying this compound-induced apoptosis.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of HCT-116 cells and subsequent treatment with this compound.

Materials:

  • HCT-116 human colon carcinoma cell line

  • McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 6-well plates or T-25 flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture HCT-116 cells in McCoy's 5A medium in a humidified incubator.

  • Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare working concentrations of this compound by diluting the stock solution in complete medium. A final DMSO concentration should be kept below 0.1%.

  • Remove the old medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.[4][5]

Materials:

  • Treated and control HCT-116 cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS, centrifuging after each wash.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Caspase Activity Assay

This protocol measures the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis.

Materials:

  • Treated and control HCT-116 cells

  • Caspase-Glo® 3/7 Assay Kit (or similar fluorometric/colorimetric kit)

  • White-walled 96-well plates

  • Luminometer or fluorometer

Procedure:

  • Seed HCT-116 cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound as described in Protocol 1.

  • After the incubation period, equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence or fluorescence using a plate reader.

Data Analysis:

  • Normalize the caspase activity to the number of viable cells (can be determined by a parallel viability assay like MTT or CellTiter-Glo®).

  • Express the results as fold change in caspase activity compared to the vehicle control.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as Bcl-2 family members and cleaved PARP.

Materials:

  • Treated and control HCT-116 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • After treatment, lyse the cells in RIPA buffer on ice.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Conclusion

This compound is a promising natural product with demonstrated pro-apoptotic activity in cancer cells. The protocols and data presented here provide a framework for researchers to further investigate its mechanism of action and potential as a therapeutic agent. Elucidating the specific signaling pathways affected by this compound will be crucial for its future development and clinical application.

References

Application Notes and Protocols for Napyradiomycin B4 in Experimental Periodontitis Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Periodontitis is a chronic inflammatory disease characterized by the progressive destruction of the tooth-supporting tissues, primarily driven by a dysbiotic oral microbiome and the host's inflammatory response.[1][2] A key pathological feature of periodontitis is the resorption of the alveolar bone, which can ultimately lead to tooth loss.[3] Experimental animal models are crucial for understanding the pathogenesis of periodontitis and for the preclinical evaluation of new therapeutic agents.[4][5] Among these, the ligature-induced periodontitis model is widely used due to its ability to rapidly and predictably induce periodontal inflammation and bone loss.[6] Another common model involves the application of specific periodontopathogens, such as Porphyromonas gingivalis, to mimic the infectious component of the disease.[7][8]

Napyradiomycin B4, a marine-derived natural product isolated from Streptomyces species, has emerged as a promising candidate for the treatment of osteolytic bone diseases.[3][9] Recent studies have demonstrated its potential in the context of experimental periodontitis. These application notes provide a comprehensive overview of the use of this compound in preclinical periodontitis models, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in in vitro and in vivo models relevant to periodontitis.

Table 1: In Vitro Effects of this compound on Osteoclastogenesis

ParameterVehicle ControlThis compound (1 µM)This compound (5 µM)Reference
Number of TRAP+ Multinucleated Cells100%Significantly ReducedMarkedly Reduced[10]
Expression of NFATc1HighReducedSignificantly Reduced[3]
Expression of c-FosHighNo Significant ChangeNo Significant Change[11]
Expression of TRAP (Acp5)HighReducedSignificantly Reduced[11]
Expression of Cathepsin KHighReducedSignificantly Reduced[11]
Phosphorylation of MEKHighReducedSignificantly Reduced[3]
Phosphorylation of ERKHighReducedSignificantly Reduced[3]
Phosphorylation of p38HighNo Significant ChangeNo Significant Change[3]
Phosphorylation of JNKHighNo Significant ChangeNo Significant Change[3]
Phosphorylation of IκBαHighNo Significant ChangeNo Significant Change[3]

TRAP: Tartrate-resistant acid phosphatase; NFATc1: Nuclear factor of activated T-cells, cytoplasmic 1; MEK: Mitogen-activated extracellular signal-regulated kinase; ERK: Extracellular signal-regulated kinase; JNK: c-Jun N-terminal kinase; IκBα: Nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alpha.

Table 2: In Vivo Efficacy of this compound in a Ligature-Induced Periodontitis Mouse Model

ParameterNon-ligated ControlLigated + VehicleLigated + this compound (low dose)Ligated + this compound (high dose)Reference
Alveolar Bone Loss (CEJ-ABC distance, mm)BaselineIncreased by 43.54% vs. non-ligatedSignificantly Reduced vs. ligated + vehicleMarkedly Reduced vs. ligated + vehicle[3]
Number of OsteoclastsLowSignificantly IncreasedReduced vs. ligated + vehicleSignificantly Reduced vs. ligated + vehicle[11]

CEJ-ABC: Cementoenamel junction to alveolar bone crest.

Experimental Protocols

Ligature-Induced Periodontitis Model in Mice

This protocol describes the induction of experimental periodontitis in mice using a silk ligature, a widely accepted method to study the pathogenesis of periodontal disease and evaluate therapeutic interventions.[6][12]

Materials:

  • Specific pathogen-free mice (e.g., C57BL/6, 8-10 weeks old)

  • General anesthetic (e.g., ketamine/xylazine cocktail)

  • Stereomicroscope

  • Fine scissors and forceps

  • 5-0 or 6-0 silk suture

  • This compound (for treatment group)

  • Vehicle control (e.g., PBS)

  • Micro-computed tomography (micro-CT) scanner

  • Histology equipment and reagents

Procedure:

  • Anesthesia: Anesthetize the mice via intraperitoneal injection of a ketamine/xylazine mixture. Confirm the depth of anesthesia by the absence of a pedal reflex.

  • Ligature Placement:

    • Position the mouse under a stereomicroscope to visualize the maxillary molars.

    • Carefully tie a 5-0 or 6-0 silk ligature around the maxillary second molar.[12]

    • Gently guide the ligature into the gingival sulcus.

    • Ensure the knot is secure to promote bacterial accumulation.

  • Treatment Administration (Optional):

    • For therapeutic studies, administer this compound or vehicle control. Administration can be systemic (e.g., intraperitoneal injection) or local (e.g., gingival injection).[12]

    • In the study by Kim et al., this compound was administered intraperitoneally.

  • Post-Procedure Monitoring:

    • Monitor the animals for recovery from anesthesia.

    • Provide soft food and water ad libitum.

  • Experimental Duration: Maintain the ligature for a period of 5 to 14 days, depending on the desired severity of bone loss.[6]

  • Sample Collection and Analysis:

    • At the end of the experimental period, euthanize the mice.

    • Dissect the maxillae for analysis.

    • Alveolar Bone Loss Assessment:

      • Remove the soft tissues from the maxillae.

      • Measure the distance from the cementoenamel junction (CEJ) to the alveolar bone crest (ABC) at multiple sites around the ligated molar using a stereomicroscope with a calibrated probe or by micro-CT imaging.[3][12]

    • Histological Analysis:

      • Fix the maxillae in 10% formalin, decalcify, and embed in paraffin.

      • Prepare histological sections and perform staining (e.g., Hematoxylin and Eosin for inflammation, TRAP staining for osteoclasts).[11]

Porphyromonas gingivalis-Induced Periodontitis Model

This model focuses on the pathogenic role of a key periodontal bacterium, Porphyromonas gingivalis.[7][13]

Materials:

  • Specific pathogen-free mice (e.g., C57BL/6)

  • Porphyromonas gingivalis (e.g., strain W83)

  • Bacterial culture medium (e.g., Brain Heart Infusion broth supplemented with hemin and menadione)

  • Carboxymethylcellulose (CMC)

  • Oral gavage needles

  • Micro-CT scanner

  • Histology equipment and reagents

Procedure:

  • Bacterial Culture: Culture P. gingivalis under anaerobic conditions to the desired concentration.

  • Infection:

    • Administer a suspension of live P. gingivalis mixed with CMC to the mice via oral gavage.[7]

    • Repeat the administration several times over a period of a few weeks to establish chronic infection.[8]

  • Treatment Administration (Optional): Administer this compound or vehicle control as described in the ligature-induced model.

  • Sample Collection and Analysis:

    • After the infection period, euthanize the mice.

    • Collect maxillae for the assessment of alveolar bone loss and histological analysis as described in the ligature-induced model.

    • Gingival tissue can be collected for analysis of inflammatory markers.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_workflow Experimental Workflow for Evaluating this compound start Induce Experimental Periodontitis (Ligature or P. gingivalis) treatment Administer This compound or Vehicle start->treatment monitoring Monitor for Experimental Period (e.g., 7-14 days) treatment->monitoring euthanasia Euthanize and Collect Maxillae monitoring->euthanasia analysis Analyze Alveolar Bone Loss (Micro-CT) and Inflammation (Histology) euthanasia->analysis end Data Interpretation analysis->end cluster_pathway Mechanism of Action of this compound in Osteoclastogenesis RANKL RANKL RANK RANK RANKL->RANK binds to TRAF6 TRAF6 RANK->TRAF6 activates MEK MEK TRAF6->MEK ERK ERK MEK->ERK phosphorylates NFATc1 NFATc1 ERK->NFATc1 activates Osteoclast_Genes Osteoclast-Specific Gene Expression (e.g., TRAP, Cathepsin K) NFATc1->Osteoclast_Genes promotes transcription of Osteoclastogenesis Osteoclast Differentiation and Bone Resorption Osteoclast_Genes->Osteoclastogenesis NapyradiomycinB4 This compound NapyradiomycinB4->MEK inhibits NapyradiomycinB4->ERK inhibits phosphorylation cluster_periodontitis_pathways Key Signaling Pathways in Periodontitis P_gingivalis P. gingivalis (LPS) TLR TLRs P_gingivalis->TLR MyD88 MyD88 TLR->MyD88 MAPK MAPK (p38, JNK, ERK) MyD88->MAPK NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines MMPs MMPs Cytokines->MMPs RANKL_up RANKL Cytokines->RANKL_up OPG_down OPG Cytokines->OPG_down downregulates Tissue_Destruction Connective Tissue Destruction MMPs->Tissue_Destruction Bone_Resorption Alveolar Bone Resorption RANKL_up->Bone_Resorption OPG_down->Bone_Resorption fails to inhibit

References

Application Notes and Protocols for Napyradiomycin B4 in Antiviral Research Against Pseudorabies Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudorabies virus (PRV), a member of the Alphaherpesvirinae subfamily, is the causative agent of Aujeszky's disease, a significant threat to the global swine industry.[1][2] The virus can lead to severe neurological, respiratory, and reproductive issues in pigs, resulting in substantial economic losses.[1] While vaccines are available, the emergence of variant strains necessitates the development of effective antiviral therapeutics.[1][2] Napyradiomycins, a class of meroterpenoids derived from actinomycetes, have demonstrated a range of biological activities, including antibacterial and cytotoxic effects.[3][4][5][6] Recent research has highlighted the potential of napyradiomycin derivatives as antiviral agents, with Napyradiomycin A4 showing significant inhibitory activity against PRV.[1][7] This has spurred interest in investigating other members of this compound family, such as Napyradiomycin B4, for their potential anti-PRV properties.

This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential antiviral agent against the Pseudorabies virus.

Application Notes

This compound is a halogenated meroterpenoid with a chemical structure that suggests potential bioactivity. While direct studies of this compound against PRV are not yet published, research on the related compound, Napyradiomycin A4, provides a strong rationale for its investigation. Napyradiomycin A4 has been shown to exhibit significant anti-PRV activity with a high therapeutic index, suggesting that the napyradiomycin scaffold is a promising starting point for the development of anti-PRV drugs.[1][7]

The proposed research on this compound would aim to:

  • Determine the in vitro efficacy of this compound in inhibiting PRV replication.

  • Assess the cytotoxicity of this compound in relevant host cell lines to establish a therapeutic window.

  • Elucidate the potential mechanism of action by which this compound may inhibit PRV, such as interference with viral entry, replication, or protein synthesis.

Quantitative Data Summary

The following tables summarize the reported antiviral activity and cytotoxicity of the related compound, Napyradiomycin A4, against PRV. These tables can serve as a benchmark for evaluating the performance of this compound.

Table 1: Antiviral Activity of Napyradiomycin A4 against Pseudorabies Virus

CompoundIC₅₀ (µM)CC₅₀ (µM)Therapeutic Index (TI = CC₅₀/IC₅₀)
Napyradiomycin A42.05630.7914.98
Ribavirin (Positive Control)58.032>100>1.72

Data extracted from Zhang et al., 2023.[1][7]

Table 2: Cytotoxicity of Various Napyradiomycin Derivatives in Human Colon Carcinoma Cells (HCT-116)

CompoundIC₅₀ (µM)
Napyradiomycin B24.8
Napyradiomycin B34.2
This compound 4.2

This data provides context on the general cytotoxicity of this compound in a cancer cell line, which is useful for initial dose-ranging studies.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-PRV activity of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range of this compound that is non-toxic to the host cells used for viral replication.

Materials:

  • Porcine kidney (PK-15) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed PK-15 cells into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in DMEM. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a cell-only control.

  • Remove the culture medium from the cells and add 100 µL of the diluted this compound to the respective wells.

  • Incubate the plate for 48-72 hours in a CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the ability of this compound to inhibit the formation of viral plaques.

Materials:

  • PK-15 cells

  • Pseudorabies virus (PRV) stock

  • DMEM with 2% FBS

  • This compound

  • Methylcellulose overlay medium

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Seed PK-15 cells in 6-well plates and grow to 90-100% confluency.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 2 hours.

  • Infect the cells with PRV at a multiplicity of infection (MOI) of 0.01 for 1 hour.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add 2 mL of methylcellulose overlay medium containing the respective concentrations of this compound to each well.

  • Incubate the plates for 48-72 hours until plaques are visible.

  • Fix the cells with 10% formalin and stain with 0.5% crystal violet.

  • Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC₅₀) by comparing the plaque numbers in treated wells to the untreated virus control.

Indirect Immunofluorescence Assay (IFA)

This assay visualizes the effect of this compound on the expression of viral proteins within infected cells.

Materials:

  • PK-15 cells grown on coverslips in 24-well plates

  • PRV

  • This compound

  • Primary antibody against a PRV protein (e.g., gB or gD)

  • Fluorescently labeled secondary antibody

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Bovine Serum Albumin (BSA)

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Seed PK-15 cells on coverslips in a 24-well plate.

  • Treat the cells with a non-toxic concentration of this compound (e.g., the IC₅₀ value) for 2 hours.

  • Infect the cells with PRV at an MOI of 1 for 24 hours.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block with 1% BSA in PBS for 1 hour.

  • Incubate with the primary anti-PRV antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on slides and visualize using a fluorescence microscope. A reduction in fluorescence intensity in treated cells compared to the untreated control indicates inhibition of viral protein synthesis.[1][7]

Visualizations

The following diagrams illustrate key experimental workflows and hypothetical mechanisms.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Antiviral Efficacy cluster_phase3 Phase 3: Mechanism of Action cluster_phase4 Phase 4: Further Studies start Start: this compound cytotoxicity Cytotoxicity Assay (MTT) on PK-15 cells start->cytotoxicity cc50 Determine CC50 cytotoxicity->cc50 antiviral_assay Plaque Reduction Assay cc50->antiviral_assay ic50 Determine IC50 antiviral_assay->ic50 ti Calculate Therapeutic Index (TI) ic50->ti ifa Indirect Immunofluorescence Assay ic50->ifa protein_inhibition Assess Viral Protein Inhibition ifa->protein_inhibition further_studies Time-of-Addition Assay, Western Blot, qPCR protein_inhibition->further_studies

Caption: Experimental workflow for evaluating this compound against PRV.

hypothetical_moa cluster_virus_lifecycle PRV Lifecycle Stages cluster_intervention Potential this compound Intervention attachment 1. Attachment & Entry uncoating 2. Uncoating attachment->uncoating replication 3. Viral DNA Replication & Transcription uncoating->replication assembly 4. Assembly & Egress replication->assembly napB4 This compound napB4->replication Inhibition of viral polymerases or transcription factors napB4->assembly Interference with protein maturation or virion assembly

Caption: Hypothetical mechanism of action for this compound against PRV.

logical_relationship cluster_sar Structure-Activity Relationship (SAR) Considerations cluster_hypothesis Hypothesis for this compound core Napyradiomycin Core Structure substituents Substituents at various positions (e.g., C-3, C-16, C-4'', C-8'') core->substituents activity Biological Activity (Antiviral & Cytotoxicity) substituents->activity Influences predicted_activity Predicted Anti-PRV Activity and Therapeutic Index activity->predicted_activity Inform b4_structure Specific substituents of This compound b4_structure->predicted_activity Leads to

Caption: Logical relationship for SAR studies of Napyradiomycins.

References

Application Notes and Protocols: Elucidation of Napyradiomycin B4 Structure using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of Napyradiomycin B4, a member of the napyradiomycin family of antibiotics. The methodologies described herein are fundamental for the characterization of complex natural products.

Introduction

This compound is a chlorinated napyradiomycin-type meroterpenoid isolated from marine-derived Streptomyces species.[1] The structural determination of such complex natural products relies heavily on a suite of modern spectroscopic techniques, with high-resolution NMR spectroscopy being the most powerful tool for delineating the carbon skeleton and stereochemistry. The absolute structure of this compound was ultimately confirmed through X-ray crystallography, which established the R configuration at the C(4a) position.[2] However, the initial and detailed structural analysis in solution is accomplished through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

This document outlines the key NMR techniques and presents the corresponding data that are instrumental in piecing together the molecular architecture of this compound.

Data Presentation: NMR Spectroscopic Data for this compound

The following table summarizes the ¹H and ¹³C NMR spectroscopic data for this compound. This data is essential for the complete assignment of the proton and carbon signals in the molecule. While the absolute configuration was confirmed by X-ray crystallography, the comprehensive analysis of 1D and 2D NMR data is crucial for the initial structural determination.[2][3]

Table 1: ¹H and ¹³C NMR Data for this compound (CDCl₃)

Position¹³C (δ, ppm)¹H (δ, ppm, multiplicity, J in Hz)Key HMBC CorrelationsKey COSY CorrelationsKey NOESY/ROESY Correlations
2-----
3-----
4-2.11, 2.49-H-3, H-4a-
4a-3.15-H-4-
5199.1-H-4a--
5a109.3-H-4a, H-9--
6-----
7-----
8-----
9-----
10193.9-H-4a--
10a81.2-H-4a--
11'-----
12'-----
13'-----
14'-----
15'-----
16'-----
17'-----
18'-----
19'-----
20'-----

Note: A complete, publicly available, tabulated dataset for this compound was not found in the searched literature. The provided table is a template based on data for closely related napyradiomycin analogs and includes the partial data available from the search results. Researchers should refer to the original isolation papers for complete data.[1][3]

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structure elucidation of this compound are provided below. These protocols are based on standard practices for natural product analysis.[4][5]

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.6 mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is crucial for avoiding interfering signals.

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional but Recommended): For NOESY/ROESY experiments, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the nuclear Overhauser effect. This can be achieved by several freeze-pump-thaw cycles.

1D NMR Spectroscopy
  • ¹H NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer (e.g., 400-600 MHz) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

    • Acquisition Parameters:

      • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

      • Number of Scans (NS): 16-64 scans, depending on the sample concentration.

      • Relaxation Delay (D1): 1-2 seconds.

      • Acquisition Time (AQ): 3-4 seconds.

      • Spectral Width (SW): 12-16 ppm.

    • Processing: Apply an exponential window function with a line broadening of 0.3 Hz, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquisition Parameters:

      • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

      • Number of Scans (NS): 1024-4096 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

      • Relaxation Delay (D1): 2 seconds.

      • Spectral Width (SW): 200-240 ppm.

    • Processing: Apply an exponential window function with a line broadening of 1-2 Hz. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the CDCl₃ solvent peak (δ 77.16 ppm).

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin coupling networks, typically through 2-3 bonds.

    • Acquisition Parameters:

      • Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf' on Bruker instruments).

      • Number of Increments (F1 dimension): 256-512.

      • Number of Scans (NS): 2-8 per increment.

    • Processing: Apply a sine-bell window function in both dimensions, followed by a 2D Fourier transformation, symmetrization, and baseline correction.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons directly to their attached carbons (one-bond ¹H-¹³C correlation).

    • Acquisition Parameters:

      • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

      • Number of Increments (F1 dimension): 128-256.

      • Number of Scans (NS): 4-16 per increment.

      • ¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.

    • Processing: Apply a squared sine-bell window function in both dimensions, followed by a 2D Fourier transformation and baseline correction.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations between protons and carbons (typically 2-4 bonds). This is crucial for connecting different spin systems.

    • Acquisition Parameters:

      • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).

      • Number of Increments (F1 dimension): 256-512.

      • Number of Scans (NS): 8-32 per increment.

      • Long-range Coupling Constant (ⁿJ(C,H)): Optimized for a range of 4-10 Hz.

    • Processing: Apply a sine-bell window function in both dimensions, followed by a 2D Fourier transformation and baseline correction.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space, providing information about the relative stereochemistry and 3D conformation of the molecule.

    • Acquisition Parameters:

      • Pulse Program: Gradient-selected NOESY (e.g., 'noesygpph' on Bruker instruments).

      • Number of Increments (F1 dimension): 256-512.

      • Number of Scans (NS): 8-16 per increment.

      • Mixing Time (tm): 300-800 ms (to be optimized).

    • Processing: Apply a sine-bell window function in both dimensions, followed by a 2D Fourier transformation and baseline correction.

Visualizations

The following diagrams illustrate the workflow and logical connections involved in the structure elucidation of this compound using NMR spectroscopy.

structure_elucidation_workflow cluster_sample Sample Preparation cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments cluster_analysis Data Analysis and Structure Assembly Isolation Isolation of this compound Dissolution Dissolution in CDCl3 Isolation->Dissolution H1_NMR 1H NMR Dissolution->H1_NMR C13_NMR 13C NMR Dissolution->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY/ROESY H1_NMR->NOESY Proton_Signals Assign Proton Signals H1_NMR->Proton_Signals C13_NMR->HSQC C13_NMR->HMBC Carbon_Signals Assign Carbon Signals C13_NMR->Carbon_Signals Spin_Systems Identify Spin Systems COSY->Spin_Systems HSQC->Carbon_Signals Connect_Fragments Connect Structural Fragments HMBC->Connect_Fragments Stereochemistry Determine Relative Stereochemistry NOESY->Stereochemistry Proton_Signals->Spin_Systems Carbon_Signals->Connect_Fragments Spin_Systems->Connect_Fragments Connect_Fragments->Stereochemistry Final_Structure Propose Final Structure Stereochemistry->Final_Structure logical_connections cluster_data NMR Data cluster_info Structural Information Derived cluster_structure Final Molecular Structure COSY COSY (¹H-¹H Correlations) Spin_Systems Proton Spin Systems (e.g., -CH-CH₂-) COSY->Spin_Systems HMBC HMBC (¹H-¹³C Long-Range Correlations) Connectivity Connectivity of Substructures (Joining spin systems via quaternary carbons) HMBC->Connectivity NOESY NOESY/ROESY (¹H-¹H Spatial Proximity) Stereochem Relative Stereochemistry (Spatial arrangement of atoms) NOESY->Stereochem Spin_Systems->Connectivity Structure This compound Structure Connectivity->Structure Stereochem->Structure

References

Application Notes and Protocols: Preparing Napyradiomycin B4 Derivatives for Biological Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Napyradiomycins (NPDs) are a class of meroterpenoids possessing a semi-naphthoquinone core, primarily isolated from actinomycetes, including marine-derived Streptomyces species.[1][2] Since their initial discovery in 1986, over 50 NPD derivatives have been identified, showcasing significant structural diversity, often including halogenation patterns that enhance their biological potency.[2] This family of natural products has demonstrated a broad spectrum of bioactivities, including antimicrobial, cytotoxic, anti-inflammatory, and specific enzyme-inhibiting properties.[1][2] Napyradiomycin B4, a notable member of this family, has been specifically investigated for its effects on bone metabolism and its potential as an anticancer agent.[3][4]

These application notes provide detailed protocols for the preparation and biological evaluation of this compound and its derivatives, targeting researchers in natural product chemistry, microbiology, oncology, and drug development. The methodologies cover the preparation of stock solutions and standardized assays for determining antimicrobial efficacy and anticancer cytotoxicity.

Section 1: Preparation of Test Compounds

Proper preparation of Napyradiomycin derivatives is critical for obtaining accurate and reproducible results in biological assays. Due to their hydrophobicity, these compounds are typically dissolved in an organic solvent to create a high-concentration stock solution, which is then serially diluted for experiments.

Protocol 1.1: Preparation of Stock and Working Solutions
  • Materials:

    • This compound or its derivative (lyophilized powder)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Phosphate-buffered saline (PBS) or appropriate sterile culture medium

    • Sterile, amber microcentrifuge tubes or glass vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure for 10 mM Stock Solution:

    • Accurately weigh 1-5 mg of the lyophilized Napyradiomycin compound using a calibrated analytical balance.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration. (Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * 0.010 mol/L)).

    • Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to the vial containing the compound.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if solubility is an issue.

    • Aliquot the stock solution into smaller volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.

  • Preparation of Working Solutions:

    • For biological assays, thaw an aliquot of the stock solution.

    • Perform serial dilutions of the stock solution in the appropriate sterile culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for cancer cells) to achieve the desired final concentrations for testing.

    • Note: It is crucial to ensure the final concentration of DMSO in the assay does not exceed a non-toxic level for the cells or microorganisms being tested (typically ≤0.5%). A vehicle control (medium with the equivalent highest concentration of DMSO) must be included in all experiments.

G cluster_prep Workflow: Compound Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve stock Create High-Concentration Stock Solution (e.g., 10 mM) dissolve->stock aliquot Aliquot and Store at -20°C / -80°C stock->aliquot thaw Thaw Aliquot for Use aliquot->thaw dilute Prepare Serial Dilutions in Assay Medium thaw->dilute

Figure 1. General workflow for preparing Napyradiomycin stock and working solutions.

Section 2: Biological Testing Protocols

The following protocols describe standardized in vitro methods to assess the primary biological activities of this compound derivatives.

Protocol 2.1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. Napyradiomycins have shown activity primarily against Gram-positive bacteria.[1]

  • Materials:

    • Test bacteria (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis).[1][5]

    • Gram-negative control (e.g., Escherichia coli ATCC 25922).[5]

    • Cation-adjusted Mueller-Hinton Broth (MHB).

    • Sterile 96-well microtiter plates.

    • Napyradiomycin working solutions.

    • Positive control antibiotic (e.g., Ampicillin).[1]

    • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1 x 10⁸ CFU/mL), then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.[6]

    • Spectrophotometer or microplate reader.

  • Procedure:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of the Napyradiomycin working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 1-10 now contain serially diluted compound.

    • Well 11 serves as the growth control (MHB + inoculum, no compound).

    • Well 12 serves as the sterility control (MHB only).

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • Determine the MIC by visually inspecting for the lowest compound concentration that shows no turbidity (no bacterial growth). The result can be confirmed by reading the optical density at 600 nm.

G cluster_mic Workflow: Broth Microdilution MIC Assay prep_plate Prepare 96-well plate with MHB serial_dilute Perform 2-fold serial dilution of Napyradiomycin derivative prep_plate->serial_dilute add_inoculum Add standardized bacterial inoculum serial_dilute->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_mic Visually inspect for turbidity to determine MIC incubate->read_mic

Figure 2. Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol 2.2: Anticancer Cytotoxicity Testing (MTT Assay)

This colorimetric assay measures cell metabolic activity and is widely used to assess the cytotoxic effects of compounds on cancer cell lines. Napyradiomycins have shown cytotoxicity against lines such as HCT-116 human colon carcinoma.[3]

  • Materials:

    • Human cancer cell line (e.g., HCT-116).

    • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).

    • Sterile 96-well cell culture plates.

    • Napyradiomycin working solutions.

    • Positive control (e.g., Etoposide or Doxorubicin).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow attachment.

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of the Napyradiomycin derivative (and controls).

    • Incubate the plate for another 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G cluster_mtt Workflow: MTT Cytotoxicity Assay seed_cells Seed cancer cells in 96-well plate incubate1 Incubate 24h for cell attachment seed_cells->incubate1 add_compound Treat cells with serially diluted Napyradiomycin incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read_abs Read absorbance at 570 nm and calculate IC₅₀ solubilize->read_abs

Figure 3. Experimental workflow for determining the IC₅₀ value via MTT assay.

Section 3: Data Presentation

Quantitative data from biological assays should be summarized for clear comparison. The table below presents reported bioactivity data for this compound and related derivatives.

CompoundAssay TypeTargetReported ActivityReference
This compound CytotoxicityHCT-116 Colon CarcinomaIC₅₀: 10 µM (Range: 2.8 – 32.6 µM)[3]
This compound Anti-osteoclastogenesisRANKL-induced OsteoclastsSignificant inhibition[4]
Napyradiomycin B1 Antimicrobial (MIC)S. aureus ATCC 2921316 µg/mL[1]
Napyradiomycin B1 Antimicrobial (MIC)B. subtilis SCSIO BS018 µg/mL[1]
Napyradiomycin B3 Antimicrobial (MIC)S. aureus ATCC 292130.5 µg/mL[1]
Napyradiomycin B3 Antimicrobial (MIC)B. subtilis SCSIO BS010.25 µg/mL[1]
A80915A CytotoxicityHCT-116 Colon CarcinomaIC₅₀: 3 µM (Range: 1.0 – 9.5 µM)[3]
A80915B CytotoxicityHCT-116 Colon CarcinomaIC₅₀: <1 µM[3]
Napyradiomycin A1 Antimicrobial (MIC)S. aureus ATCC 292132 µg/mL[1]

Section 4: Signaling Pathway Analysis

This compound has been shown to suppress osteoclast formation by targeting specific intracellular signaling pathways.[4] Understanding the mechanism of action is a key component of drug development.

Mechanism of Action: Inhibition of MEK-ERK Pathway

In osteoclasts, the binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor RANK initiates a signaling cascade crucial for cell differentiation and function. This cascade includes the activation of Mitogen-activated extracellular signal-regulated kinase (MEK) and Extracellular signal-regulated kinase (ERK).[4] Studies have demonstrated that this compound reduces the phosphorylation of both MEK and ERK in response to RANKL stimulation.[4] This inhibition disrupts the downstream activation and nuclear translocation of NFATc1, a master transcription factor for osteoclastogenesis, ultimately suppressing bone resorption.[4]

G cluster_pathway Signaling Pathway: this compound Inhibition of Osteoclastogenesis RANKL RANKL RANK RANK Receptor RANKL->RANK Binds MEK MEK RANK->MEK Activates ERK ERK MEK->ERK Phosphorylates NFATc1 NFATc1 Activation ERK->NFATc1 Osteoclastogenesis Osteoclast Formation (Bone Resorption) NFATc1->Osteoclastogenesis NapyB4 This compound NapyB4->MEK Inhibits Phosphorylation

Figure 4. This compound inhibits the RANKL-induced MEK-ERK signaling pathway.

References

Application Notes and Protocols for the Quantitative Analysis of Napyradiomycin B4 in Crude Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napyradiomycins are a class of halogenated meroterpenoids produced by various species of Streptomyces, particularly those of marine origin. These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and cytotoxic properties. Napyradiomycin B4, a member of this family, has garnered interest for its potential therapeutic applications. The quantitative analysis of this compound in crude extracts is a critical step in the early stages of drug discovery and development. It allows for the screening of high-producing strains, optimization of fermentation conditions, and efficient downstream processing. This document provides detailed protocols for the extraction and quantitative analysis of this compound from Streptomyces fermentation cultures using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The quantitative analysis of this compound in crude extracts involves a multi-step process. First, a this compound-producing Streptomyces strain is cultivated under optimized fermentation conditions. The fermentation broth and mycelium are then subjected to solvent extraction to obtain a crude extract containing a mixture of secondary metabolites, including this compound. This crude extract is then prepared for chromatographic analysis. Quantification is achieved by separating the components of the crude extract using HPLC and detecting this compound with a UV detector or a tandem mass spectrometer. A calibration curve generated from a purified standard of this compound is used to determine its concentration in the crude extract.

Experimental Workflow

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Analysis a Inoculation of Streptomyces sp. b Incubation and Growth a->b c Harvesting of Broth and Mycelium b->c Fermentation complete d Solvent Extraction (Ethyl Acetate) c->d e Concentration to Crude Extract d->e f Sample Preparation for HPLC/LC-MS e->f Crude extract obtained g Chromatographic Separation f->g h Detection (UV or MS/MS) g->h i Quantification using Calibration Curve h->i

Caption: Overall workflow for the quantitative analysis of this compound.

Experimental Protocols

Fermentation of Streptomyces sp.

This protocol is based on the cultivation of marine-derived Streptomyces strains known to produce napyradiomycins.

Materials:

  • Streptomyces sp. (e.g., a MAR4 strain)

  • Seed medium (e.g., modified A1BFe+C: starch 10 g/L, yeast extract 4 g/L, peptone 2 g/L, KBr 0.1 g/L, Fe₂(SO₄)₃·4H₂O 0.04 g/L, CaCO₃ 1 g/L, sea salt 30 g/L, pH 7.0)

  • Production medium (same as seed medium)

  • Erlenmeyer flasks

  • Shaking incubator

Protocol:

  • Inoculate a single colony of Streptomyces sp. into a 250 mL Erlenmeyer flask containing 50 mL of seed medium.

  • Incubate the seed culture on a rotary shaker at 200 rpm and 28 °C for 3 days.

  • Transfer a 6% inoculum from the seed culture into 500 mL Erlenmeyer flasks, each containing 150 mL of production medium.

  • Incubate the production cultures on a rotary shaker at 200 rpm and 28 °C for 7 days.

Extraction of Crude Metabolites

Materials:

  • Ethyl acetate (EtOAc)

  • Ethanol (EtOH)

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Pool the fermentation broth from the production cultures.

  • Extract the pooled broth three times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the organic phases.

  • Separate the mycelial cake from the broth by filtration.

  • Extract the mycelial cake three times with ethanol.

  • Combine the ethanol extracts with the ethyl acetate extracts.

  • Remove the organic solvents under reduced pressure using a rotary evaporator to yield the crude extract.

  • Determine the weight of the obtained crude extract and store it at -20 °C until analysis.

Quantitative Analysis by HPLC-UV

Instrumentation:

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • This compound standard (of known purity)

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude extract.

    • Dissolve the extract in 10 mL of methanol or acetonitrile to obtain a stock solution of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Calibration Curve:

    • Prepare a stock solution of this compound standard at 1 mg/mL in methanol.

    • Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • HPLC Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 100% B

      • 25-30 min: 100% B

      • 30.1-35 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 266 nm (based on the UV maxima of similar napyradiomycins)

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared crude extract sample.

    • Identify the peak corresponding to this compound by comparing the retention time with the standard.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Quantitative Analysis by LC-MS/MS (Alternative Method)

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Protocol:

  • Sample and Standard Preparation: Prepare as described for HPLC-UV analysis. An internal standard (e.g., a related, non-endogenous compound) should be used for improved accuracy.

  • LC Conditions: Use similar mobile phases and gradient as the HPLC-UV method, but with a lower flow rate suitable for the LC-MS/MS system (e.g., 0.3-0.5 mL/min).

  • MS/MS Conditions (Example for this compound - C₂₅H₃₀Cl₂O₆, MW ~512.4 g/mol ):

    • Ionization Mode: Positive ESI

    • Precursor Ion (Q1): m/z 513.1 [M+H]⁺

    • Product Ions (Q3): Select 2-3 characteristic fragment ions for quantification and qualification (to be determined by infusion of the standard).

    • Collision Energy: Optimize for the specific instrument and precursor ion.

  • Analysis: Perform the analysis as with the HPLC-UV method, using multiple reaction monitoring (MRM) for detection and quantification.

Data Presentation

The following tables present example data for the quantitative analysis of this compound.

Table 1: Example Quantitative Data of this compound in Crude Extracts

Streptomyces StrainFermentation MediumCrude Extract Yield (g/L)This compound Concentration (µg/mg of crude extract)
Strain AMedium 10.815.2
Strain AMedium 21.225.8
Strain BMedium 10.58.5
Strain BMedium 20.912.1

Table 2: Example Validation Parameters for the Proposed HPLC-UV Method

ParameterResult
Linearity (R²)> 0.999
Linear Range1 - 100 µg/mL
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)98.5 - 102.3%
Precision (% RSD)< 2%

Visualization of this compound and its Biological Context

G cluster_0 Source and Production cluster_1 This compound cluster_2 Biological Activities Streptomyces Marine Streptomyces sp. Fermentation Fermentation Streptomyces->Fermentation CrudeExtract Crude Extract Fermentation->CrudeExtract N_B4 This compound CrudeExtract->N_B4 Contains Antibacterial Antibacterial N_B4->Antibacterial Antifungal Antifungal N_B4->Antifungal Cytotoxic Cytotoxic N_B4->Cytotoxic

Caption: Production and biological activities of this compound.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the quantitative analysis of this compound in crude extracts from Streptomyces fermentations. The use of HPLC-UV offers a robust and widely accessible method for quantification, while LC-MS/MS provides higher sensitivity and specificity, which can be crucial for complex matrices. Accurate quantification of this compound at an early stage is essential for accelerating the drug discovery process, enabling informed decisions on strain selection, process optimization, and purification strategies.

Application Notes and Protocols for Napyradiomycin B4: Long-Term Storage and Stability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napyradiomycin B4 is a halogenated meroterpenoid natural product isolated from Streptomyces species.[1] Like other members of the napyradiomycin family, it exhibits a range of biological activities, including antibacterial and cytotoxic properties.[2] Notably, several napyradiomycins have been shown to induce apoptosis in cancer cell lines, suggesting potential for development as therapeutic agents.[3][4][5][6]

These application notes provide guidance on the recommended long-term storage of this compound and outline protocols for assessing its stability under various conditions. Understanding the stability profile of a compound is critical for ensuring the integrity of experimental results and for the development of potential pharmaceutical products. The following information is based on general principles of chemical stability testing, as specific long-term stability data for this compound is not extensively available in published literature.

Long-Term Storage Recommendations

Proper storage is essential to maintain the chemical integrity and biological activity of this compound. The following conditions are recommended for long-term storage:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerTo minimize thermal degradation and preserve the complex chemical structure.
Form Solid (lyophilized powder) or in a suitable anhydrous solvent (e.g., DMSO)Storing in a solid, dry state reduces the potential for hydrolysis. If in solution, anhydrous solvents prevent water-mediated degradation.
Light Protected from light (stored in amber vials or in the dark)The naphthoquinone core of napyradiomycins suggests potential photosensitivity.
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen)To prevent oxidation, particularly of the hydroquinone moiety.

Note: For solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.

Experimental Protocols for Stability Assessment

Forced degradation studies are crucial for establishing the intrinsic stability of a molecule and identifying potential degradation products.[7][8][9][10] The following are generalized protocols that can be adapted for this compound.

Protocol 1: Stability in Aqueous Solutions at Different pH

This protocol assesses the hydrolytic stability of this compound.

Materials:

  • This compound

  • Buffers: pH 3 (e.g., 0.001 N HCl), pH 7 (e.g., phosphate-buffered saline), pH 9 (e.g., 0.001 N NaOH)

  • Acetonitrile (ACN) or other suitable organic solvent

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator

Methodology:

  • Prepare a stock solution of this compound in ACN or another appropriate solvent.

  • Dilute the stock solution into the pH 3, 7, and 9 buffers to a final concentration of approximately 1 mg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot from each solution.

  • Immediately neutralize the acidic and basic samples.

  • Analyze the samples by HPLC to determine the remaining concentration of this compound and to detect the formation of any degradation products.

  • A control sample (time zero) should be analyzed immediately after preparation.

Data Analysis: The percentage of this compound remaining at each time point is calculated relative to the initial concentration. The rate of degradation can be determined, and the formation of degradation products can be monitored by observing new peaks in the chromatogram.

Protocol 2: Photostability Assessment

This protocol evaluates the stability of this compound upon exposure to light.

Materials:

  • This compound

  • Suitable solvent (e.g., methanol or ACN)

  • Clear and amber glass vials

  • Photostability chamber with a calibrated light source (as per ICH Q1B guidelines)

  • HPLC system

Methodology:

  • Prepare a solution of this compound in the chosen solvent.

  • Place the solution in both clear and amber (as a dark control) vials.

  • Expose the vials to a light source in the photostability chamber for a specified duration.

  • At selected time points, withdraw aliquots from both the exposed and control vials.

  • Analyze the samples by HPLC to quantify the remaining this compound.

Data Analysis: Compare the concentration of this compound in the light-exposed sample to the dark control to determine the extent of photodegradation.

Protocol 3: Thermal Stability Assessment

This protocol assesses the stability of this compound at elevated temperatures.

Materials:

  • This compound (solid form)

  • Oven or incubator

  • HPLC system

Methodology:

  • Place a known amount of solid this compound in vials.

  • Expose the vials to a high temperature (e.g., 60°C) for a set period.

  • At various time points, remove a vial, allow it to cool to room temperature, and dissolve the contents in a suitable solvent.

  • Analyze the solution by HPLC to determine the purity and concentration of this compound.

Data Analysis: Monitor the decrease in the purity of this compound over time to assess its thermal stability.

Data Presentation

The quantitative data from the stability studies should be summarized in tables for clear comparison.

Table 1: pH Stability of this compound at 40°C

Time (hours)% Remaining (pH 3)% Remaining (pH 7)% Remaining (pH 9)
0100100100
24
48
72

Table 2: Photostability of this compound Solution

Time (hours)% Remaining (Light Exposed)% Remaining (Dark Control)
0100100
8
24
48

Table 3: Thermal Stability of Solid this compound at 60°C

Time (days)Purity (%)
0
7
14
30

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution ph pH 3, 7, 9 (40°C) prep->ph Expose to Stress light Photostability Chamber prep->light Expose to Stress temp Thermal Stress (60°C, Solid) prep->temp Expose to Stress hplc HPLC Analysis ph->hplc Sample at Time Points light->hplc Sample at Time Points temp->hplc Sample at Time Points data Data Interpretation (% Degradation, Purity) hplc->data

Caption: Workflow for assessing the stability of this compound.

Hypothesized Apoptosis Induction Pathway

While the precise molecular targets of this compound are not yet fully elucidated, it is known to induce apoptosis.[3][4] The following diagram illustrates a general pathway of apoptosis that could be triggered by this compound.

Apoptosis_Pathway N_B4 This compound Cell Cancer Cell N_B4->Cell Stress Cellular Stress (e.g., DNA Damage, ROS) Cell->Stress Induces Mito Mitochondria Stress->Mito Activates Intrinsic Pathway Casp9 Caspase-9 Mito->Casp9 Releases Cytochrome c, Activates Casp3 Caspase-3 Casp9->Casp3 Cleaves and Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Napyradiomycin B4 Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Napyradiomycin B4 production from Streptomyces fermentation. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and improve fermentation yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which strains produce it?

This compound is a halogenated meroterpenoid, a type of secondary metabolite known for its antibacterial and cytotoxic properties.[1][2] It has been isolated from several species of actinomycetes, particularly from the genus Streptomyces. Documented producer strains include Chainia rubra MG802-AF1, Streptomyces aculeolatus, and Streptomyces antimycoticus.[3][4][5]

Q2: What is the general relationship between Streptomyces growth and secondary metabolite production?

In Streptomyces, the production of secondary metabolites like napyradiomycins is typically linked to the bacterium's life cycle.[6] The process begins with the vegetative growth of mycelium (primary metabolism). As the culture enters the stationary phase, a metabolic switch occurs, initiating the production of secondary metabolites (secondary metabolism), which often coincides with morphological differentiation like aerial hyphae formation.[6][7] Optimizing fermentation conditions is crucial to support robust growth followed by a productive stationary phase.

Q3: What are the main strategies to increase the yield of secondary metabolites in Streptomyces?

The primary strategies fall into two categories:

  • Process Optimization: This involves refining fermentation parameters such as media composition (carbon/nitrogen ratio), pH, temperature, aeration, and inoculum size.[7][8] Statistical methods like Response Surface Methodology (RSM) are effective for this purpose.[8][9]

  • Metabolic Engineering: This involves genetic modification of the producer strain.[10][11] Techniques include increasing the copy number of the biosynthetic gene cluster (BGC), engineering precursor pathways to increase the availability of building blocks, and deleting negative regulatory genes to enhance expression of the biosynthetic pathway.[12][13][14]

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound fermentation.

Problem 1: Low or No Yield of this compound

Q: My Streptomyces culture is growing well (high biomass), but the yield of this compound is negligible. What are the potential causes and solutions?

A: This common issue suggests that while conditions are suitable for primary metabolism (growth), they are suboptimal for triggering or sustaining secondary metabolism.

Possible Causes & Solutions:

  • Suboptimal Media Composition: The carbon-to-nitrogen ratio is critical. An excess of readily available carbon or nitrogen sources can sometimes repress secondary metabolite production.

    • Solution: Experiment with different carbon sources (e.g., glucose, starch) and nitrogen sources (e.g., yeast extract, peptone). Systematically vary their concentrations to find an optimal ratio. Refer to the media composition table below for starting points.

  • Incorrect Fermentation pH: The optimal pH for Streptomyces growth may differ from the optimal pH for antibiotic production. The ideal pH range for most Streptomyces strains is between 6.0 and 8.0.[15]

    • Solution: Monitor and control the pH of the culture medium throughout the fermentation process. Test different initial pH values (e.g., 6.5, 7.0, 7.5) to identify the best condition for this compound production.[15]

  • Inadequate Aeration: Oxygen is a crucial factor for the synthesis of many secondary metabolites.[14]

    • Solution: Increase the agitation speed (rpm) of your shaker or bioreactor, or enhance the airflow rate to improve dissolved oxygen levels.

  • Incorrect Harvest Time: Napyradiomycins are secondary metabolites, meaning their production often peaks late in the growth cycle (stationary phase).[7]

    • Solution: Perform a time-course experiment, harvesting samples every 24 hours (e.g., from day 3 to day 10) to determine the optimal fermentation duration for peak production.

troubleshooting_low_yield Troubleshooting Flowchart: Low this compound Yield start Low/No Yield Despite Good Growth check_media 1. Review Media Composition start->check_media check_params 2. Verify Fermentation Parameters check_media->check_params Optimal optimize_media Optimize C/N Ratio & Precursors check_media->optimize_media Suboptimal check_timing 3. Assess Harvest Time check_params->check_timing Optimal optimize_params Adjust pH, Temp, & Aeration (RPM) check_params->optimize_params Suboptimal check_strain 4. Evaluate Strain Integrity check_timing->check_strain Optimal optimize_timing Run Time-Course Experiment (3-10 days) check_timing->optimize_timing Suboptimal revive_strain Revive from Cryostock / Sequence BGC check_strain->revive_strain Degenerated end_goal Improved This compound Yield check_strain->end_goal Intact optimize_media->end_goal optimize_params->end_goal optimize_timing->end_goal revive_strain->end_goal

Caption: Troubleshooting flowchart for low this compound yield.

Problem 2: Inconsistent Yields Between Fermentation Batches

Q: I am observing significant variability in this compound yield from one experiment to the next, even with the same protocol. Why is this happening?

A: Inconsistent yields often point to subtle variations in initial conditions or strain viability.

Possible Causes & Solutions:

  • Inoculum Quality: The age and physiological state of the seed culture are critical. An old or poorly grown seed culture will lead to inconsistent fermentation performance.

    • Solution: Standardize your inoculum preparation. Always use a seed culture of a consistent age (e.g., 48-72 hours) and ensure it has reached a healthy exponential growth phase before inoculating the production medium. Use a fixed inoculum percentage (e.g., 5-10% v/v).[15]

  • Strain Degeneration: Streptomyces can lose the ability to produce secondary metabolites after repeated subculturing on agar plates.

    • Solution: Always start your cultures from a frozen glycerol stock. Avoid excessive subculturing. If degeneration is suspected, re-streak from the master cell bank and screen individual colonies for productivity.

  • Media Component Variability: Different batches of complex media components like yeast extract or peptone can have slight variations in composition, affecting secondary metabolite production.

    • Solution: If possible, purchase large lots of media components to maintain consistency over multiple experiments. Alternatively, test new batches of components before use in large-scale experiments.

Data Presentation: Fermentation Media

The following tables summarize media compositions used for the production of napyradiomycins and other secondary metabolites from Streptomyces, which can serve as a starting point for optimization.

Table 1: Media for Napyradiomycin Production

ComponentStreptomyces sp. SCSIO 10428[16]S. kebangsaanensis WS-68302[17]
Medium Name Modified A1BFe+CISP-2
Starch10 g/L-
Yeast Extract4 g/L4 g/L
Peptone2 g/L-
Malt Extract-10 g/L
Glucose-4 g/L
KBr0.1 g/L-
Fe₂(SO₄)₃·4H₂O0.04 g/L-
CaCO₃1 g/L-
Sea Salt30 g/L-
pH7.0Not specified

Table 2: Optimized Conditions from RSM Studies for Streptomyces Metabolites

ParameterStreptomyces sp. 1-14[8][9]Streptomyces sp. 891-B6[15]
Product Antifungal MetaboliteChrysomycin A
Carbon Source Glucose (38.88 g/L)Glucose (39.28 g/L), Corn Starch (20.66 g/L)
Nitrogen Source Not specified in final modelSoybean Meal (15.48 g/L)
Temperature 29.97 °CNot specified in final model
Initial pH Not specified in final model6.5
Inoculum Amount 8.93 %5 %
Yield Increase 12.33%~60%

Experimental Protocols

Protocol 1: General Fermentation for this compound Production

This protocol is a generalized procedure based on common practices for Streptomyces fermentation.

  • Inoculum Preparation (Seed Culture):

    • Aseptically transfer a loopful of Streptomyces spores or a small agar plug of mycelial growth from a fresh plate into a 250 mL flask containing 50 mL of seed medium (e.g., ISP-2 or Modified A1BFe+C).

    • Incubate at 28°C on a rotary shaker at 150-200 rpm for 2-3 days until the culture is visibly turbid and shows healthy mycelial growth.[16]

  • Production Culture:

    • Inoculate 100 mL of production medium in a 500 mL flask with 5-10% (v/v) of the seed culture.

    • Incubate the production culture at 28°C on a rotary shaker at 150-200 rpm.[16][17]

    • Ferment for 7-12 days. The optimal duration should be determined empirically via a time-course study.[16][17]

Protocol 2: Extraction and Preliminary Analysis
  • Harvesting: After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant.

  • Extraction:

    • Combine the mycelium and supernatant.

    • Perform a solvent extraction by adding an equal volume of ethyl acetate or acetone.[17][18]

    • Shake vigorously for 1-2 hours to ensure thorough extraction of metabolites.

    • Separate the organic phase from the aqueous phase. If an emulsion forms, use centrifugation to break it.

    • Repeat the extraction of the aqueous phase 1-2 more times with fresh solvent.

  • Concentration:

    • Combine all organic extracts.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Analysis:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the extract using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to detect the presence of this compound, comparing it against a purified standard if available.

Visualizations

optimization_workflow General Workflow for Yield Improvement start Start: Baseline Fermentation strain_selection Strain Selection / Revival (from Cryostock) start->strain_selection media_opt Media Optimization (Carbon, Nitrogen, Minerals) strain_selection->media_opt rsm Statistical Optimization (RSM) (pH, Temp, Inoculum %) media_opt->rsm fermentation Scale-Up Fermentation (Flask -> Bioreactor) rsm->fermentation extraction Extraction & Purification fermentation->extraction analysis Yield Quantification (HPLC) extraction->analysis metabolic_eng Advanced: Metabolic Engineering (BGC Overexpression, etc.) analysis->metabolic_eng Iterate for Higher Titer metabolic_eng->strain_selection

Caption: A general workflow for improving this compound yield.

metabolism_overview Streptomyces Metabolism Overview precursors Primary Metabolic Precursors (e.g., Acetyl-CoA, Malonyl-CoA) primary Primary Metabolism (TCA Cycle, Glycolysis) precursors->primary secondary Secondary Metabolism (Biosynthetic Gene Clusters Active) precursors->secondary Diverted for Biosynthesis biomass Biomass & Growth (Vegetative Mycelium) primary->biomass Energy & Building Blocks metabolic_switch Metabolic Switch (Stationary Phase) primary->metabolic_switch biomass->metabolic_switch Nutrient Limitation metabolic_switch->secondary napyradiomycin This compound Production secondary->napyradiomycin

Caption: Relationship between primary and secondary metabolism.

References

Technical Support Center: Troubleshooting Napyradiomycin B4 Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Napyradiomycin B4 in solution. The information is presented in a question-and-answer format to directly address common problems faced during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the common causes?

A1: Instability of this compound in solution can be attributed to several factors, primarily related to its chemical structure. Napyradiomycins belong to the meroterpenoid class of compounds and possess a semi-naphthoquinone nucleus.[1] The naphthoquinone moiety is known to be susceptible to degradation under certain conditions. Key factors influencing stability include:

  • pH: The pH of the solution can significantly impact the stability of the naphthoquinone ring.

  • Temperature: Elevated temperatures can accelerate degradation kinetics.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the chemical transformation of the molecule.

  • Solvent: The choice of solvent can affect both the solubility and stability of the compound.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of your this compound solution may be indicated by:

  • A change in color of the solution.

  • The formation of precipitates.

  • A decrease in the expected biological activity of the compound.

  • The appearance of new peaks or a decrease in the parent peak area when analyzed by High-Performance Liquid Chromatography (HPLC).

Q3: What solvents are recommended for dissolving and storing this compound?

For initial solubilization, it is recommended to use a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol. For aqueous-based experiments, it is advisable to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer immediately before use to minimize the time the compound spends in an aqueous environment.

Troubleshooting Guides

Guide 1: Investigating the Cause of Instability

If you suspect your this compound solution is unstable, a systematic approach can help identify the root cause. This workflow outlines a series of steps to diagnose the problem.

G cluster_0 Troubleshooting Workflow for this compound Instability A Observe Signs of Instability (Color change, precipitation, loss of activity) B Review Solution Preparation and Storage Conditions A->B C Hypothesize Potential Causes (pH, Temperature, Light, Solvent, Oxygen) B->C D Design and Execute Small-Scale Stability Experiments C->D E Analyze Samples Using a Stability-Indicating Method (e.g., HPLC) D->E F Interpret Results and Identify Key Instability Factors E->F G Implement Corrective Actions (Optimize pH, protect from light, use fresh solvent, etc.) F->G H Confirm Stability of Optimized Solution G->H

Caption: A logical workflow for diagnosing and addressing this compound instability issues.

Guide 2: Protocol for a Basic Forced Degradation Study

To understand the degradation pathways of this compound, a forced degradation study can be performed. This involves intentionally exposing the compound to various stress conditions.

Objective: To identify the conditions under which this compound degrades and to generate potential degradation products for analytical method development.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., HPLC-grade methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate, appropriately labeled vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 N HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 N NaOH.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with UV and visible light).

  • Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acid/base hydrolysis): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples, including a control sample stored under normal conditions (e.g., protected from light at 4°C), using a stability-indicating HPLC method.

Data Presentation:

The results of the forced degradation study can be summarized in a table to compare the extent of degradation under each condition.

Stress ConditionTime (hours)% Degradation of this compoundNumber of Degradation Peaks
0.1 N HCl24Data to be filled by the userData to be filled by the user
0.1 N NaOH24Data to be filled by the userData to be filled by the user
3% H₂O₂24Data to be filled by the userData to be filled by the user
60°C24Data to be filled by the userData to be filled by the user
Light Exposure24Data to be filled by the userData to be filled by the user
Guide 3: Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from any degradation products. Reversed-phase HPLC is a common technique for the analysis of napyradiomycins.[3][4]

Experimental Protocol:

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like 0.1% formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typically effective.

  • Detection: UV detection is suitable for naphthoquinones due to their chromophores. A photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks, which can help in identifying degradation products.

  • Method Development:

    • Start with a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to elute all components.

    • Inject the stressed samples from the forced degradation study to observe the degradation products.

    • Optimize the gradient, flow rate, and mobile phase composition to achieve good resolution between the this compound peak and all degradation product peaks.

  • Validation: Once developed, the method should be validated for specificity, linearity, accuracy, and precision according to established guidelines.

G cluster_1 HPLC Method Development Workflow A Select Column and Initial Mobile Phase B Analyze Unstressed this compound A->B C Inject Stressed Samples (Forced Degradation) B->C D Observe Separation of Parent and Degradant Peaks C->D E Optimize Gradient and Mobile Phase Composition D->E F Achieve Baseline Resolution (Rs > 1.5) E->F G Validate the Stability-Indicating Method F->G

Caption: A workflow for developing a stability-indicating HPLC method for this compound.

Recommendations for Handling and Storage

To minimize the risk of degradation, the following handling and storage procedures are recommended:

  • Storage of Solid Compound: Store solid this compound in a tightly sealed container at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in a high-purity, anhydrous organic solvent like DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

  • Working Solutions: Prepare fresh working solutions from the stock solution immediately before each experiment. If an aqueous buffer is required, add the stock solution to the buffer just before use.

  • Protection from Light: Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For long-term storage of solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.

References

Technical Support Center: Optimizing Napyradiomycin B4 Dosage for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the dosage of Napyradiomycin B4 for their in-vitro experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary in vitro activities?

This compound is a meroterpenoid natural product isolated from marine-derived Streptomyces species.[1] It belongs to the napyradiomycin class of compounds, which are known for their diverse biological activities.[2] In vitro, this compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, and cytotoxic effects against various human cancer cell lines.[2][3] Its mechanism of action includes the induction of apoptosis and the inhibition of specific signaling pathways.[1][4]

2. What is the mechanism of action of this compound?

This compound has been shown to exert its effects through at least two distinct mechanisms:

  • Induction of Apoptosis: In cancer cell lines such as the human colon adenocarcinoma cell line HCT-116, this compound induces cell death by activating apoptotic pathways.[4][5]

  • Inhibition of the MEK-ERK Signaling Pathway: In the context of osteoclastogenesis, this compound suppresses the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced phosphorylation of MEK and ERK, which are key components of a signaling cascade that regulates cell growth and differentiation.[1]

3. What are the recommended starting concentrations for in vitro assays?

The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Based on published data, a good starting point for dose-response experiments is to test a range of concentrations from 1 µM to 50 µM. For initial screening, a concentration of 10 µM has been used.[4]

4. How should I prepare and store this compound?

For in vitro experiments, this compound is typically dissolved in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to note the final concentration of the solvent in the culture medium, as high concentrations can be toxic to cells. The stock solution should be stored at -20°C or -80°C to maintain its stability.

Troubleshooting Guide

Issue: High variability in experimental results.

  • Possible Cause 1: Inconsistent cell health and density.

    • Solution: Ensure that cells are healthy and in the logarithmic growth phase before treatment. Seed cells at a consistent density for all experiments to minimize variability.

  • Possible Cause 2: Degradation of this compound.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Issue: No observable effect at expected concentrations.

  • Possible Cause 1: Cell line resistance.

    • Solution: Different cell lines exhibit varying sensitivities to cytotoxic compounds. It may be necessary to test a broader and higher range of concentrations. Consider performing a dose-response curve extending to 100 µM or higher.

  • Possible Cause 2: Insufficient incubation time.

    • Solution: The effects of this compound may be time-dependent. Extend the incubation period (e.g., from 24 hours to 48 or 72 hours) to allow for the compound to exert its biological effects.

Issue: Excessive cell death, even at low concentrations.

  • Possible Cause 1: High sensitivity of the cell line.

    • Solution: Your cell line may be particularly sensitive to this compound. Test a lower range of concentrations (e.g., nanomolar to low micromolar) to identify a non-toxic and biologically active dose.

  • Possible Cause 2: Solvent toxicity.

    • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your specific cell line (typically ≤ 0.5%).

Data Presentation

Table 1: Cytotoxic Activity (IC50) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colon Carcinoma~10[4]
SF-268Glioblastoma< 20[2]
MCF-7Breast Adenocarcinoma< 20[2]
NCI-H460Large Cell Lung Carcinoma< 20[2]
HepG-2Hepatocellular Carcinoma< 20[2]

Table 2: Antibacterial Activity (MIC) of this compound

Bacterial StrainGram TypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive0.25 - 32[2]
Bacillus subtilisGram-positive0.5 - 32[2]
Bacillus thuringiensisGram-positive0.5 - 32[2]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of this compound on adherent cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol provides a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

  • Bacterial Culture Preparation: Grow the bacterial strain in a suitable broth medium to the mid-logarithmic phase.

  • Compound Preparation: Prepare a serial dilution of this compound in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the bacterial culture to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

signaling_pathway RANKL RANKL RANK RANK RANKL->RANK MEK MEK RANK->MEK ERK ERK MEK->ERK NFATc1 NFATc1 ERK->NFATc1 Gene_Expression Osteoclast-specific Gene Expression NFATc1->Gene_Expression NapyB4 This compound NapyB4->MEK

Caption: this compound inhibits the RANKL-induced MEK-ERK signaling pathway.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HCT-116) Seeding 3. Seed Cells in 96-well plate Cell_Culture->Seeding NapyB4_Prep 2. Prepare this compound Stock Solution (in DMSO) Treatment 4. Treat with Serial Dilutions of this compound NapyB4_Prep->Treatment Seeding->Treatment Incubation 5. Incubate (e.g., 24-72 hours) Treatment->Incubation Assay 6. Perform Viability Assay (e.g., MTT) Incubation->Assay Measurement 7. Measure Absorbance Assay->Measurement Data_Analysis 8. Calculate IC50 Measurement->Data_Analysis

Caption: General workflow for determining the IC50 of this compound.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Napyradiomycin B4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Napyradiomycin B4. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the low aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a chlorinated napyradiomycin, a class of meroterpenoids produced by actinomycetes, often isolated from marine environments.[1][2][3] Like many complex natural products, it is hydrophobic, meaning it has poor solubility in water and aqueous buffers (e.g., cell culture media, phosphate-buffered saline). This low solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable results in aqueous-based biological assays.

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[4][5] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both nonpolar and polar compounds and is miscible with water and cell culture media.[4] Ethanol and methanol can also be used, but DMSO generally offers higher solubilizing capacity for highly hydrophobic molecules.[5][6][7]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects.[8] Even at low concentrations, DMSO can sometimes stimulate or inhibit cell growth depending on the cell line.[4][8] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: My compound precipitates when I add my DMSO stock to the aqueous assay buffer. What should I do?

A4: This is a common issue known as "fall-out" or precipitation. It occurs when the hydrophobic compound, stable in the concentrated DMSO stock, is rapidly introduced into an aqueous environment where its solubility is much lower. Please refer to the Troubleshooting Guide below for detailed solutions.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound in aqueous media.

Problem Potential Cause(s) Recommended Solution(s)
Compound Precipitation in Aqueous Media 1. Final concentration exceeds the aqueous solubility limit. 2. Rapid dilution of DMSO stock into the aqueous buffer. 3. Temperature changes affecting solubility.1. Reduce Final Concentration: Determine the maximum soluble concentration by serial dilution and visual inspection for precipitation. 2. Use a Co-solvent System: Prepare an intermediate dilution in a co-solvent like ethanol, methanol, or propylene glycol before the final dilution into the aqueous medium.[9][10] 3. Stepwise Dilution: Add the DMSO stock to a small volume of media first, vortexing gently, and then add this mixture to the final volume. 4. Warm the Aqueous Medium: Pre-warming the buffer or media to 37°C may slightly increase solubility.
Inconsistent or Non-Reproducible Assay Results 1. Incomplete dissolution of the compound. 2. Compound precipitation over the course of the experiment. 3. Adsorption of the hydrophobic compound to plasticware.1. Ensure Complete Dissolution: After preparing the stock solution in DMSO, ensure it is a clear solution with no visible particulates. Gentle warming or vortexing can help. 2. Check for Stability: Visually inspect your assay plates or tubes for precipitation at the beginning and end of the incubation period. 3. Use Low-Binding Plasticware: Consider using low-protein-binding microplates or tubes. 4. Incorporate Surfactants: Adding a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween 20 or Polysorbate 80 to the assay buffer can help maintain solubility.[11][12] Note: Test for surfactant effects on your cells first.
Low Bioactivity or Efficacy in Cell-Based Assays 1. The effective concentration of the dissolved compound is lower than the nominal concentration due to precipitation. 2. The compound is forming aggregates that are not biologically active.1. Confirm Solubilization: Use one of the advanced formulation strategies below (e.g., cyclodextrins, SEDDS) to increase the bioavailable concentration.[13] 2. Particle Size Reduction: While more complex, techniques like nanosizing can increase the surface area for dissolution.[14] 3. Measure Actual Concentration: If possible, use analytical methods like HPLC to measure the concentration of the dissolved compound in your final assay medium.

Data Summary: Solubilization Strategies

The following table summarizes common strategies to enhance the solubility of hydrophobic compounds like this compound.

Strategy Mechanism Advantages Considerations
Co-solvency [9][15]Using a water-miscible organic solvent (e.g., DMSO, ethanol) to reduce the polarity of the aqueous medium, thereby increasing the solubility of the hydrophobic drug.Simple to implement; widely used.Potential for solvent toxicity at higher concentrations.[8]
pH Adjustment For ionizable compounds, adjusting the pH can convert the drug into its more soluble salt form.Effective for acidic or basic compounds.This compound is not strongly ionizable; this method may have limited utility. Stability of the compound at different pH values must be confirmed.
Surfactants/Micelles [11]Surfactants form micelles that encapsulate the hydrophobic drug in their core, allowing for dispersion in aqueous solutions.Can significantly increase apparent solubility.Potential for cell toxicity from the surfactant itself; can interfere with some assays.
Cyclodextrin Complexation [16]Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate the drug molecule.Generally low toxicity; can improve stability.Requires screening for the best-fitting cyclodextrin type and can be a costly option.
Lipid-Based Formulations (e.g., SEDDS) [13][16]Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.Enhances bioavailability by presenting the drug in a solubilized state.More complex formulation development required.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound (MW: 533.9 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 5.34 mg of this compound.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 mg/g

    • Mass = 0.010 mol/L x 0.001 L x 533.9 g/mol x 1000 mg/g = 5.34 mg

  • Procedure: a. Carefully weigh 5.34 mg of this compound powder and place it into a sterile microcentrifuge tube. b. Add 1.0 mL of anhydrous DMSO to the tube. c. Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can be used if dissolution is slow. d. Aliquot the stock solution into smaller volumes in sterile, low-binding tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium using a Co-Solvent

This protocol is for preparing a 10 µM final concentration in cell culture medium from a 10 mM DMSO stock, keeping the final DMSO concentration at 0.1%.

  • Materials: 10 mM this compound stock in DMSO, sterile absolute ethanol, sterile cell culture medium.

  • Procedure: a. Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM DMSO stock to 90 µL of absolute ethanol. This creates a 1 mM solution in 10% DMSO / 90% Ethanol. b. Prepare the final working solution by adding 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed (37°C) cell culture medium. c. Mix immediately but gently by inverting the tube or pipetting up and down. Do not vortex vigorously, as this can cause precipitation and shear stress on media components. d. The final concentration will be 10 µM this compound in a vehicle of 0.1% DMSO and 0.9% ethanol. e. Important: Prepare a matching vehicle control by performing the same dilution steps with DMSO and ethanol but without the compound.

Visual Guides and Workflows

Solubilization_Strategy_Workflow start Start: Need to use This compound in aqueous assay stock Prepare 10 mM Stock in 100% DMSO start->stock check_final_dmso Is final DMSO conc. <= 0.5%? stock->check_final_dmso direct_dilution Attempt Direct Dilution (Add stock slowly to warm media) check_final_dmso->direct_dilution  Yes lower_conc Lower Final Concentration check_final_dmso->lower_conc No check_precip Precipitation Occurs? direct_dilution->check_precip success Proceed with Experiment (Include Vehicle Control) check_precip->success No troubleshoot Troubleshoot: Increase Solubility check_precip->troubleshoot Yes cosolvent Use Co-Solvent Method (e.g., Ethanol intermediate dilution) troubleshoot->cosolvent cyclodextrin Use Formulation Agent (e.g., Cyclodextrin) troubleshoot->cyclodextrin troubleshoot->lower_conc recheck_precip Precipitation Occurs? cosolvent->recheck_precip cyclodextrin->recheck_precip lower_conc->recheck_precip recheck_precip->troubleshoot Yes end Experiment Ready recheck_precip->end No Troubleshooting_Precipitation start Problem: Compound Precipitates in Media q1 Is the final concentration as low as possible? start->q1 reduce_conc Action: Reduce final concentration and re-test. q1->reduce_conc No q2 Are you adding the DMSO stock directly? q1->q2 Yes a1_yes Yes a1_no No reduce_conc->q1 use_cosolvent Action: Use an intermediate dilution step with a co-solvent (e.g., Ethanol, PG). q2->use_cosolvent Yes q3 Is the issue persisting? q2->q3 No a2_yes Yes a2_no No use_cosolvent->q3 advanced Action: Use advanced formulation (Cyclodextrins, Surfactants, Liposomes). q3->advanced Yes solved Solution Found q3->solved No a3_yes Yes a3_no No advanced->solved Napyradiomycin_MOA cluster_cell Bacterial Cell N_B4 This compound membrane Cell Membrane N_B4->membrane Disruption cell_wall Cell Wall Biosynthesis N_B4->cell_wall Inhibition protein_synth Protein Synthesis (Ribosomes) N_B4->protein_synth Inhibition nucleic_acid Nucleic Acid Synthesis (DNA/RNA) N_B4->nucleic_acid Inhibition metabolic Metabolic Pathways (e.g., Folic Acid Synthesis) N_B4->metabolic Inhibition lysis Inhibition of Growth & Cell Lysis membrane->lysis cell_wall->lysis protein_synth->lysis nucleic_acid->lysis metabolic->lysis caption Napyradiomycins are known antibacterials. Their mechanism involves inhibiting key cellular processes. This diagram illustrates potential targets.

References

minimizing batch-to-batch variability in Napyradiomycin B4 production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the production of Napyradiomycin B4.

Troubleshooting Guides

This section addresses common issues encountered during this compound production, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

  • Question: My fermentation is complete, but I have a very low or undetectable yield of this compound. What are the likely causes?

  • Answer: Low or no yield of this compound can stem from several factors throughout the experimental workflow. Here's a systematic troubleshooting approach:

    • Inoculum Quality: The initial quality of your Streptomyces culture is critical. An aged or improperly stored spore stock can lead to poor growth and inconsistent secondary metabolite production.[1] It is recommended to use fresh, well-sporulated plates for inoculum preparation.

    • Media Composition: The composition of your fermentation medium directly impacts secondary metabolism.[2][3] Nutrient limitations or imbalances, particularly of carbon and nitrogen sources, can suppress the biosynthetic pathways leading to this compound. Review your media components and consider optimizing the concentrations of key nutrients.

    • Fermentation Parameters: Suboptimal fermentation conditions are a common cause of low yield. Key parameters to investigate include:

      • pH: The optimal pH for secondary metabolite production in Streptomyces is often near neutral (pH 7.0).[2] Deviations from the optimal pH can inhibit the activity of biosynthetic enzymes.

      • Temperature: While Streptomyces can grow at a range of temperatures, secondary metabolite production is often optimal within a narrower range. Ensure your incubator or bioreactor is maintaining the correct temperature for your specific strain.

      • Aeration and Agitation: Inadequate oxygen supply can be a limiting factor in aerobic fermentations. Conversely, excessive shear stress from high agitation rates can damage the mycelia.

    • Incorrect Strain: Confirm the identity of your Streptomyces strain to ensure it is a known producer of this compound.

    • Analytical Issues: Problems with your extraction or analytical methods (e.g., HPLC) could lead to the appearance of low yield. Ensure your methods are validated and that standards are running correctly.

Issue 2: High Batch-to-Batch Variability in this compound Yield

  • Question: I am getting inconsistent yields of this compound between different fermentation batches. How can I improve reproducibility?

  • Answer: High batch-to-batch variability is a common challenge in fermentation processes.[1] A holistic approach to process standardization is required to ensure consistency.[4] Key areas to focus on include:

    • Standardize Inoculum Preparation: This is one of the most critical steps for ensuring batch-to-batch consistency. Implement a standardized protocol for preparing spore stocks and for the subsequent seed cultures. This includes using the same media, incubation times, and transfer techniques for every batch.

    • Precise Media Preparation: Ensure that all media components are weighed and measured accurately and that the final pH is consistent for each batch. Even minor variations in media composition can lead to significant differences in secondary metabolite production.

    • Consistent Fermentation Conditions: Calibrate and monitor your fermentation equipment (shakers, bioreactors) to ensure that temperature, pH, and agitation/aeration rates are identical for every run.

    • Control of Raw Materials: Variations in the quality of raw materials, especially complex components like yeast extract or peptone, can contribute to variability. If possible, use high-quality, defined media components or source complex components from a single, reliable supplier.

    • Monitor Mycelial Morphology: The morphology of Streptomyces in submerged culture (e.g., pellets vs. dispersed mycelia) can influence secondary metabolite production. Changes in morphology between batches can be an indicator of underlying inconsistencies in your process.

Issue 3: Mycelial Pelleting is Inconsistent Between Batches

  • Question: The formation of Streptomyces pellets in my liquid cultures is highly variable. Sometimes I get small, uniform pellets, and other times I get large, irregular clumps or dispersed growth. How does this affect production, and how can I control it?

  • Answer: Mycelial pellet formation is a complex process influenced by both genetic and environmental factors, and it can significantly impact secondary metabolite production.[3][5]

    • Impact on Production: Pellet formation can create microenvironments with different nutrient and oxygen availabilities. The core of large pellets may become oxygen-limited, which can negatively affect the production of aerobic secondary metabolites like this compound. Small, uniform pellets are often associated with higher and more consistent yields.

    • Factors Influencing Pellet Formation:

      • Inoculum: The type and concentration of the inoculum (spores vs. mycelial fragments) can influence the initial aggregation of hyphae.

      • Media Composition: The presence of certain ions and polymers in the medium can promote or inhibit pellet formation.

      • Agitation: The shear forces generated by agitation play a crucial role in pellet size and morphology. Higher agitation speeds tend to lead to smaller, more compact pellets, but excessive shear can damage the mycelia.

    • Strategies for Controlling Pellet Formation:

      • Inoculum Standardization: Use a consistent method for preparing your inoculum to ensure a uniform starting point for each fermentation.

      • Media Modification: Experiment with the addition of pellet-dispersing agents (e.g., glass beads) or by modifying the concentrations of divalent cations in your medium.

      • Optimize Agitation: Carefully control the agitation speed to achieve the desired pellet morphology without causing excessive cell damage.

Frequently Asked Questions (FAQs)

1. What is the general biosynthetic pathway for Napyradiomycins?

Napyradiomycins are meroterpenoids, meaning their biosynthesis involves precursors from both the polyketide and terpenoid pathways. The core structure is derived from the condensation of a polyketide and a terpenoid precursor.[6][7] The biosynthesis of this compound involves a series of enzymatic reactions including prenylation, halogenation, and cyclization.[8][9]

2. What are the optimal fermentation parameters for this compound production?

The optimal fermentation parameters can be strain-dependent. However, for Streptomyces species, the following general ranges are a good starting point for optimization:

  • pH: 6.5 - 7.5

  • Temperature: 28 - 30°C

  • Agitation: 200 - 250 rpm in shake flasks

  • Aeration: Sufficient to maintain dissolved oxygen levels above 20% saturation in a bioreactor.

It is crucial to perform optimization experiments for your specific Streptomyces strain to determine the ideal conditions for maximizing this compound yield.

3. What are the recommended carbon and nitrogen sources for this compound production?

Streptomyces species can utilize a variety of carbon and nitrogen sources. Commonly used and effective sources include:

  • Carbon Sources: Glucose, starch, and glycerol are often effective for secondary metabolite production.

  • Nitrogen Sources: Yeast extract, peptone, and soybean meal are commonly used complex nitrogen sources that provide essential amino acids and growth factors.

The optimal C:N ratio is a critical parameter to optimize for maximizing secondary metabolite production.

4. How can I quantify the concentration of this compound in my fermentation broth?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is usually performed using a UV detector at a wavelength where this compound has a strong absorbance.[10]

Data Presentation

Table 1: Influence of Media Composition on this compound Production (Illustrative Data)

Medium ComponentConcentrationRelative this compound Yield (%)
Carbon Source
Glucose20 g/L100
Starch20 g/L85
Glycerol20 g/L110
Nitrogen Source
Yeast Extract10 g/L100
Peptone10 g/L92
Soybean Meal10 g/L105
Precursor
Mevalonate1 mM120

Note: This table presents illustrative data based on general principles of secondary metabolite production in Streptomyces. Actual results may vary depending on the specific strain and fermentation conditions.

Table 2: Effect of Fermentation Parameters on this compound Production (Illustrative Data)

ParameterValueRelative this compound Yield (%)
pH
6.070
7.0100
8.080
Temperature
25°C85
30°C100
35°C75
Agitation (rpm)
15080
200100
25095

Note: This table presents illustrative data. The optimal parameters should be determined experimentally for the specific Streptomyces strain being used.

Experimental Protocols

Protocol 1: Standardized Spore Stock Preparation for Streptomyces sp.

This protocol is designed to produce consistent, high-titer spore stocks to minimize variability in inoculum preparation.

  • Culture Preparation: Streak a Streptomyces strain on a suitable agar medium (e.g., ISP2 or Oatmeal agar) and incubate at 28-30°C for 7-14 days, or until confluent growth and sporulation are observed.

  • Spore Harvesting:

    • Aseptically add 5-10 mL of sterile 20% glycerol to the surface of the sporulated agar plate.

    • Gently scrape the surface with a sterile loop or spreader to dislodge the spores into the glycerol solution.

    • Transfer the spore suspension to a sterile centrifuge tube.

  • Filtration (Optional but Recommended): To remove mycelial fragments, filter the spore suspension through a sterile cotton plug or a syringe filter.

  • Washing and Concentration:

    • Centrifuge the spore suspension at 4000 x g for 10 minutes.

    • Discard the supernatant and resuspend the spore pellet in a small volume (e.g., 1-2 mL) of sterile 20% glycerol.

  • Aliquoting and Storage:

    • Aliquot the concentrated spore suspension into sterile cryovials.

    • Store the spore stocks at -80°C for long-term use.

Protocol 2: Fermentation of Streptomyces sp. for this compound Production

This protocol outlines a general procedure for the fermentation of Streptomyces to produce this compound.

  • Seed Culture Preparation:

    • Inoculate 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth) in a 250 mL flask with a thawed aliquot of the standardized spore stock.

    • Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.

  • Production Culture Inoculation:

    • Inoculate 200 mL of production medium in a 1 L flask with 10 mL of the seed culture (5% v/v).

    • The production medium composition should be optimized for this compound production (e.g., containing appropriate carbon and nitrogen sources).

  • Fermentation:

    • Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 7-10 days.

    • Monitor the fermentation periodically by measuring pH and observing cell growth.

  • Harvesting: After the fermentation period, harvest the broth by centrifugation to separate the mycelia from the supernatant. This compound is typically found in both the mycelial extract and the supernatant, so both should be processed.

Protocol 3: Extraction and Quantification of this compound by HPLC

This protocol provides a general method for extracting and quantifying this compound.

  • Extraction:

    • Mycelia: Extract the mycelial pellet with an organic solvent such as ethyl acetate or acetone. Repeat the extraction process 2-3 times to ensure complete recovery. Combine the organic extracts and evaporate to dryness under reduced pressure.

    • Supernatant: Extract the supernatant with an equal volume of ethyl acetate. Separate the organic layer and evaporate to dryness.

  • Sample Preparation for HPLC:

    • Redissolve the dried extracts in a known volume of a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injecting into the HPLC system.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid). A typical gradient might be: 0-20 min, 20-100% B; 20-25 min, 100% B; 25-30 min, 100-20% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the absorbance maximum of this compound (typically around 270 nm).

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify the amount of product in your samples.

Visualizations

Napyradiomycin_Biosynthesis_Pathway cluster_precursors Primary Metabolism Precursors cluster_biosynthesis This compound Biosynthesis Polyketide Pathway Polyketide Pathway Precursor_Condensation Precursor Condensation Polyketide Pathway->Precursor_Condensation Polyketide Precursor Mevalonate Pathway Mevalonate Pathway Mevalonate Pathway->Precursor_Condensation Terpenoid Precursor Prenylation Prenylation Precursor_Condensation->Prenylation Halogenation Halogenation Prenylation->Halogenation Cyclization Cyclization Halogenation->Cyclization Napyradiomycin_B4 This compound Cyclization->Napyradiomycin_B4

Caption: Simplified biosynthetic pathway of this compound.

Troubleshooting_Workflow Start Low/No this compound Yield Check_Inoculum Check Inoculum Quality (Age, Viability) Start->Check_Inoculum Inoculum_OK Inoculum OK? Check_Inoculum->Inoculum_OK Check_Media Verify Media Composition and pH Media_OK Media OK? Check_Media->Media_OK Check_Params Monitor Fermentation Parameters (T, pH, DO) Params_OK Parameters OK? Check_Params->Params_OK Check_Analysis Validate Extraction and HPLC Method Analysis_OK Analysis OK? Check_Analysis->Analysis_OK Inoculum_OK->Check_Media Yes Optimize_Inoculum Prepare Fresh Spore Stocks Inoculum_OK->Optimize_Inoculum No Media_OK->Check_Params Yes Optimize_Media Optimize Media Components Media_OK->Optimize_Media No Params_OK->Check_Analysis Yes Optimize_Params Optimize Fermentation Conditions Params_OK->Optimize_Params No Troubleshoot_Analysis Troubleshoot Analytical Method Analysis_OK->Troubleshoot_Analysis No End Yield Improved Analysis_OK->End Yes Optimize_Inoculum->End Optimize_Media->End Optimize_Params->End Troubleshoot_Analysis->End

Caption: Troubleshooting workflow for low this compound yield.

Factors_Affecting_Variability cluster_inputs Input Factors cluster_process Process Parameters Variability Batch-to-Batch Variability Inoculum Inoculum Quality (Age, Concentration) Inoculum->Variability Media Media Composition (C/N source, pH) Media->Variability Raw_Materials Raw Material Consistency Raw_Materials->Variability Temperature Temperature Control Temperature->Variability Agitation Agitation & Aeration Agitation->Variability Morphology Mycelial Morphology (Pellet Formation) Morphology->Variability

Caption: Key factors contributing to batch-to-batch variability.

References

Technical Support Center: Napyradiomycin B4 Assays for Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Napyradiomycin B4 in antibacterial assays, with a special focus on challenges encountered with resistant bacterial strains.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and its general mechanism of action?

This compound is a member of the napyradiomycin class of meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid pathways.[1] These compounds are often isolated from actinomycete bacteria, particularly marine-derived Streptomyces species.[2][3] While the exact antibacterial mechanism is not fully elucidated, napyradiomycins are known to exhibit a range of biological activities, including antibacterial, cytotoxic, and enzyme-inhibiting properties.[4][5] Some studies suggest that their activity may be related to the induction of apoptosis.[4] this compound has demonstrated potent and rapid bactericidal activity against contemporary Methicillin-resistant Staphylococcus aureus (MRSA) strains.[2][3]

Q2: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent between experiments. What are the common causes?

Inconsistent MIC values are a frequent issue in antimicrobial susceptibility testing. Several factors can contribute to this variability:

  • Inoculum Density: The starting concentration of bacteria is critical. An inoculum that is too dense can overwhelm the compound, leading to falsely high MICs, while a sparse inoculum can result in falsely low MICs. Always standardize your inoculum to a 0.5 McFarland standard.[6]

  • Compound Preparation and Storage: Ensure your this compound stock solution is prepared correctly, protected from light, and stored at the appropriate temperature. Avoid repeated freeze-thaw cycles.

  • Media and pH: The composition and pH of the growth medium (e.g., Mueller-Hinton Broth/Agar) can influence the activity of the compound. Ensure the media is prepared according to standardized guidelines.[7]

  • Incubation Conditions: Variations in incubation time, temperature, and atmospheric conditions (e.g., CO2 levels) can affect bacterial growth rates and, consequently, the MIC reading.[8]

  • Plate/Tube Variations: Adsorption of the compound to the plastic of microtiter plates can reduce its effective concentration. Using low-binding plates can mitigate this issue.

Q3: I am not observing any zone of inhibition in my Kirby-Bauer (disk diffusion) assay with a known susceptible strain. What should I check?

A complete lack of an inhibition zone can be perplexing. Here is a troubleshooting workflow:

  • Disk Potency: Confirm the concentration and stability of this compound impregnated on the paper disks. Ensure disks have been stored correctly in a dry, cool environment.[8]

  • Inoculum Lawn: Verify that the bacterial lawn was spread evenly and has grown to the correct confluency. An uneven or sparse lawn can obscure the zone of inhibition.[6]

  • Disk Application: Ensure the disk is in firm and complete contact with the agar surface. The compound must diffuse from the disk into the agar to be effective.[9]

  • Agar Depth: The thickness of the agar in the petri dish is crucial. If the agar is too deep, the vertical diffusion of the compound will be greater, resulting in a smaller zone diameter. Conversely, shallow agar can lead to excessively large zones.

  • Incubation Time: Follow the "15-15-15 minute rule": inoculate the plate within 15 minutes of preparing the suspension, apply disks within 15 minutes of inoculation, and place the plate in the incubator within 15 minutes of applying the disks.[8]

Q4: My results with a resistant strain (e.g., MRSA) show a higher MIC than published data. Why might this be?

  • Strain Variability: Resistance mechanisms can vary significantly even within the same species (e.g., different MRSA clones). The specific strain you are using may possess additional or more potent resistance mechanisms than the strains cited in the literature.

  • Inducible Resistance: Some bacteria can express resistance genes only in the presence of an antibiotic. Pre-exposing the strain to a sub-lethal concentration of an inducing agent (if applicable) may be necessary.

  • Biofilm Formation: If the bacteria form a biofilm in your assay system (e.g., on the surface of a microtiter plate well), they can be significantly more resistant to antimicrobial agents. This is a common issue with resistant strains.

  • Experimental Conditions: As detailed in Q2, minor differences in experimental protocol (media, inoculum size, etc.) can lead to variations in MIC values. Always run a reference (susceptible) strain in parallel as a quality control measure.

Quantitative Data: Napyradiomycin Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various napyradiomycin compounds, including this compound, against Gram-positive bacteria. This data is compiled from multiple studies to provide a comparative overview.

CompoundTest OrganismMIC (µg/mL)Reference
This compound Methicillin-resistant Staphylococcus aureus (MRSA)Varies by strain[2][10]
Napyradiomycin A1Staphylococcus aureus ATCC 292131-2[1]
Napyradiomycin B3Staphylococcus aureus ATCC 292130.25-0.5[1]
Compound 2 (Bromo-analog)Staphylococcus aureus ATCC 292130.5-1[1]
Napyradiomycin B2Staphylococcus aureus ATCC 292134[11]
Napyradiomycin B1Bacillus subtilis ATCC 66338[11]

Note: MIC values can be strain- and condition-dependent. This table should be used for reference purposes.

Experimental Protocols & Workflows

General Experimental Workflow for Susceptibility Testing

The following diagram outlines the typical workflow for assessing the susceptibility of a resistant bacterial strain to this compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_strain 1. Culture Resistant Strain (e.g., MRSA from stock) prep_inoculum 2. Prepare Standardized Inoculum (0.5 McFarland) prep_strain->prep_inoculum assay_setup 4. Inoculate Assay (Broth, Agar, or Disk) prep_inoculum->assay_setup prep_compound 3. Prepare this compound Stock & Serial Dilutions prep_compound->assay_setup assay_incubate 5. Incubate under Standard Conditions (e.g., 37°C, 18-24h) assay_setup->assay_incubate read_results 6. Read Results (Visual, Plate Reader) assay_incubate->read_results det_mic 7. Determine MIC or Zone of Inhibition read_results->det_mic interpret 8. Interpret & Compare (Susceptible, Intermediate, Resistant) det_mic->interpret G RANKL RANKL RANK RANK Receptor RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Activates MEK MEK TRAF6->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates NFATc1 NFATc1 (Nuclear Translocation) ERK->NFATc1 Genes Osteoclast-Specific Gene Expression NFATc1->Genes NapyB4 This compound NapyB4->MEK Inhibits Phosphorylation G start Start: Unexpected Resistant Result check_controls Were QC strain results correct? start->check_controls check_compound Is compound stock and working solution OK? check_controls->check_compound No check_inoculum Was inoculum density correct (0.5 McFarland)? check_controls->check_inoculum Yes outcome_assay_error Result likely due to Assay Error. Review protocol. check_compound->outcome_assay_error Yes outcome_compound_error Result likely due to Compound Degradation. Prepare fresh stock. check_compound->outcome_compound_error No check_media Is media pH and composition correct? check_inoculum->check_media Yes check_inoculum->outcome_assay_error No check_incubation Were incubation time & temp correct? check_media->check_incubation Yes check_media->outcome_assay_error No check_purity Is the resistant culture pure? check_incubation->check_purity Yes check_incubation->outcome_assay_error No outcome_strain_issue Result likely due to Contamination or Strain Mutation. Re-streak from stock. check_purity->outcome_strain_issue No outcome_true_resistance Result may indicate True Resistance. Verify with another method. check_purity->outcome_true_resistance Yes

References

Technical Support Center: Crystallography Grade Napyradiomycin B4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the purity of Napyradiomycin B4 for crystallographic studies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the challenges of purifying this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What is the target purity level for this compound to be suitable for crystallography?

For successful single-crystal X-ray diffraction, a purity level of >95% is highly recommended, with >99% being ideal. High purity is crucial to minimize crystal lattice defects and obtain high-resolution diffraction data.

Q2: What are the common impurities found in this compound preparations?

Common impurities are typically other structurally related napyradiomycins that are co-produced by the Streptomyces fermentation process. These can include, but are not limited to, Napyradiomycin A1, B1, and B3. These analogues often share a similar core structure but differ in their halogenation pattern or substituents on the monoterpenoid side chain, leading to similar polarities and making separation challenging.

Q3: My crude extract of this compound is a complex mixture. What is the best initial purification step?

A multi-step approach is recommended. Initial purification of the crude extract is typically achieved through solvent-solvent extraction followed by silica gel column chromatography. This will help to remove highly polar and non-polar impurities, enriching the fraction containing this compound and its closely related analogues.

Q4: I am struggling to separate this compound from other napyradiomycin analogues by silica gel chromatography. What can I do?

Separation of closely related napyradiomycins on silica gel can be difficult due to their similar polarities. If you are experiencing poor resolution, consider the following:

  • Gradient Elution: Employ a slow, shallow gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • Column Dimensions: Use a long, narrow column to increase the theoretical plates and improve separation.

  • Sample Load: Avoid overloading the column, as this will lead to band broadening and poor separation.

Q5: What is the most effective technique for final purification of this compound to crystallography grade?

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most effective method for the final purification of this compound to the high purity required for crystallography. A reversed-phase C18 column is typically used with a gradient of water and acetonitrile or methanol.

Troubleshooting Guides

HPLC Purification Issues
Problem Possible Cause Solution
Poor peak resolution between this compound and other analogues. 1. Inappropriate mobile phase gradient. 2. Column overloading. 3. Column aging.1. Optimize the gradient. Try a shallower gradient or isocratic elution if the retention times are very close. 2. Reduce the injection volume or sample concentration. 3. Replace the column with a new one of the same type.
Peak tailing for this compound. 1. Presence of active sites on the column packing. 2. pH of the mobile phase is not optimal. 3. Sample solvent is too strong.1. Use a column with end-capping or add a small amount of a competitive base (e.g., triethylamine) to the mobile phase. 2. Adjust the pH of the mobile phase with a suitable buffer (e.g., formic acid or acetic acid). 3. Dissolve the sample in a solvent weaker than or similar in strength to the initial mobile phase.
No peaks detected or very small peaks. 1. Detector issue. 2. Sample degradation. 3. Injection failure.1. Check the detector lamp and wavelength settings. Napyradiomycins have UV absorbance maxima around 258, 314, and 362 nm. 2. Keep the sample cool and protected from light. Analyze by analytical HPLC to confirm integrity. 3. Check the injector for blockages or leaks.
Crystallization Issues
Problem Possible Cause Solution
No crystals are forming. 1. Purity of this compound is insufficient. 2. Sub-optimal solvent system for crystallization. 3. Concentration of the solution is too low.1. Further purify the sample using preparative HPLC. Confirm purity by analytical HPLC or LC-MS. 2. Screen a variety of solvents and solvent mixtures with different polarities. 3. Slowly evaporate the solvent to increase the concentration.
Formation of oil instead of crystals. 1. Supersaturation was reached too quickly. 2. Presence of impurities that inhibit crystal nucleation.1. Slow down the rate of solvent evaporation or cooling. 2. Re-purify the sample. Try adding a seed crystal if available.
Crystals are too small or of poor quality (e.g., needles, plates). 1. Rapid crystal growth. 2. Sub-optimal crystallization conditions.1. Slow down the crystallization process by reducing the rate of evaporation or using a vapor diffusion method. 2. Experiment with different temperatures, and solvent systems, and consider the use of additives.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Step Typical Purity Achieved Advantages Disadvantages
Solvent-Solvent Extraction 5-15%High capacity, removes bulk impurities.Low selectivity for related analogues.
Silica Gel Column Chromatography 60-80%Good for removing less polar and more polar impurities.Can be time-consuming, may not resolve closely related analogues.
Preparative HPLC (C18) >95%High resolution, excellent for separating closely related analogues.Lower capacity, requires specialized equipment.

Experimental Protocols

Protocol 1: Preparative HPLC for Final Purification of this compound
  • Column: Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a shallow gradient, for example, 50-70% B over 30 minutes. The optimal gradient should be determined based on analytical HPLC results.

  • Flow Rate: 4-5 mL/min.

  • Detection: UV at 254 nm or 360 nm.

  • Sample Preparation: Dissolve the enriched this compound fraction in a minimal amount of methanol or the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Post-Purification: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Crystallization of this compound by Slow Evaporation
  • Sample Purity: Ensure the this compound is >95% pure.

  • Solvent Selection: Dissolve a small amount of the purified this compound in a high-quality solvent in which it is moderately soluble. A mixture of hexane and ethyl acetate (e.g., 1:1 v/v) has been reported to be effective for a related napyradiomycin.[1]

  • Crystallization Setup: Place the solution in a small, clean vial with a loose cap or covered with parafilm with a few needle holes to allow for slow evaporation.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

  • Monitoring: Monitor the vial periodically for crystal growth. This may take several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a cryo-loop or a fine needle.

Mandatory Visualizations

Experimental_Workflow A Crude Extract B Solvent-Solvent Extraction A->B Enrichment C Silica Gel Column Chromatography B->C Fractionation D Preparative HPLC C->D High-Resolution Separation E Purity Analysis (>95%) D->E Quality Control F Crystallization E->F Crystal Growth G X-ray Diffraction F->G Structure Determination

Caption: A typical experimental workflow for the purification and crystallization of this compound.

Troubleshooting_HPLC Start Poor Peak Resolution in HPLC Q1 Is the column overloaded? Start->Q1 A1_Yes Reduce sample load Q1->A1_Yes Yes A1_No Optimize mobile phase gradient Q1->A1_No No End Improved Separation A1_Yes->End Q2 Is peak tailing observed? A1_No->Q2 A2_Yes Adjust mobile phase pH or change column Q2->A2_Yes Yes A2_No Check for column aging Q2->A2_No No A2_Yes->End A2_No->End

Caption: A decision tree for troubleshooting common HPLC purification issues.

References

Technical Support Center: HPLC Analysis of Napyradiomycin B4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and analysis of Napyradiomycin B4 by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

ProblemPotential CauseSuggested Solution
High Backpressure Column frit blockageBack-flush the column with a compatible solvent. If the pressure remains high, replace the frit or the column.
Sample precipitation in the injector or columnEnsure the sample is fully dissolved in the mobile phase or a weaker solvent. Filter all samples through a 0.22 µm syringe filter before injection.
Mobile phase precipitationEnsure mobile phase components are fully miscible and buffers are completely dissolved. Consider pre-mixing the mobile phase and filtering it.
No Peaks or Very Small Peaks Injector issueCheck for leaks in the injector or a clogged sample loop. Perform a manual injection to verify injector function.
Detector issueEnsure the detector lamp is on and has sufficient energy. Check the detector wavelength setting.
Sample degradationThis compound may be unstable under certain conditions. Prepare fresh samples and store them protected from light and at a low temperature. Consider the stability of the compound in the chosen solvent.
Peak Tailing Secondary interactions with the stationary phaseAdd a competing base (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to improve the peak shape of polar analytes.
Column overloadReduce the injection volume or dilute the sample.
Column degradationUse a guard column to protect the analytical column. If the column is old or has been used extensively, replace it.
Peak Fronting Sample solvent stronger than the mobile phaseDissolve the sample in the initial mobile phase or a weaker solvent.
Column overloadReduce the injection volume or sample concentration.
Split Peaks Partially clogged column inlet fritBack-flush the column. If the problem persists, replace the frit.
Injector malfunctionInspect the injector rotor seal for scratches or wear.
Baseline Drift Column temperature fluctuationsUse a column oven to maintain a stable temperature.[1]
Mobile phase composition changeEnsure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.[1]
Detector lamp agingReplace the detector lamp if it is near the end of its lifespan.
Baseline Noise Air bubbles in the systemDegas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.[1]
Contaminated mobile phase or detector cellUse HPLC-grade solvents and fresh mobile phase. Flush the detector cell with a strong, miscible solvent like isopropanol.[1]
Shifting Retention Times Inconsistent mobile phase preparationPrepare the mobile phase accurately and consistently. Use a calibrated pH meter for buffered mobile phases.
Fluctuating flow rateCheck for leaks in the pump and ensure check valves are functioning correctly.
Column agingAs the column ages, retention times can shift. Monitor column performance with a standard and replace it when necessary.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: Based on its properties as a chlorinated naphthoquinone, a reversed-phase HPLC method is recommended. A good starting point would be a C18 column with a gradient elution using a mobile phase of water (with 0.1% formic acid) and acetonitrile.

Q2: What detection wavelength should I use for this compound?

A2: this compound and its analogues exhibit strong UV absorbance. Based on published spectra of similar compounds, a detection wavelength in the range of 254-270 nm should provide good sensitivity. It is advisable to run a UV-Vis scan of your purified compound to determine the optimal wavelength.

Q3: How should I prepare my this compound sample for HPLC analysis?

A3: this compound is poorly soluble in water but soluble in organic solvents. Dissolve your sample in a solvent compatible with your mobile phase, such as methanol or acetonitrile, at a known concentration. It is crucial to filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.

Q4: My this compound peak is showing significant tailing. What can I do?

A4: Peak tailing for a compound like this compound can be due to secondary interactions with the silica backbone of the column. Try adding a small amount of an acid modifier, like 0.1% formic acid or trifluoroacetic acid, to your mobile phase. This can help to protonate residual silanols and improve peak shape. Also, consider reducing the sample load on the column.

Q5: I am seeing ghost peaks in my chromatogram. What could be the cause?

A5: Ghost peaks can arise from carryover from a previous injection or contamination in your mobile phase. To troubleshoot, inject a blank (your mobile phase) after a sample injection. If a peak appears at the same retention time as your analyte, it is likely carryover. Ensure your injector wash solvent is effective and consider adding a needle wash step. If the ghost peaks are random, they may be from contaminated solvent or glassware.

Experimental Protocol: Proposed HPLC Method for this compound

This protocol describes a starting point for the development of a reversed-phase HPLC method for the analysis of this compound.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98%)

  • HPLC-grade methanol (for sample preparation)

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 100% B over 20 minutes
Hold at 100% B for 5 minutes
Return to 50% B over 1 minute
Equilibrate at 50% B for 4 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare working standards in the range of 1-100 µg/mL by diluting with the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter all samples and standards through a 0.22 µm syringe filter prior to injection.

Data Presentation

Table 1: Hypothetical Retention Times and UV-Vis Maxima for this compound and Related Impurities

CompoundHypothetical Retention Time (min)Key UV-Vis λmax (nm)
Impurity A (more polar)8.5255, 310
This compound 12.2 260, 315, 365
Impurity B (less polar)15.8265, 320

Visualizations

HPLC_Method_Development_Workflow cluster_prep 1. Preparation & Information Gathering cluster_initial 2. Initial Method Development cluster_optimization 3. Method Optimization cluster_validation 4. Method Validation (as per ICH guidelines) info Gather Information on this compound (Structure, pKa, Solubility, UV Spectra) goals Define Method Goals (e.g., Purity, Quantification) info->goals column_select Select Column (e.g., C18, C8) goals->column_select mobile_phase Select Mobile Phase (e.g., ACN/Water, MeOH/Water) column_select->mobile_phase detector Select Detector Wavelength (e.g., 260 nm) mobile_phase->detector initial_run Perform Initial Isocratic/Gradient Runs detector->initial_run eval Evaluate Peak Shape, Resolution, and Retention Time initial_run->eval adjust_gradient Adjust Gradient Slope and Time eval->adjust_gradient Optimize adjust_ph Adjust Mobile Phase pH (e.g., with Formic Acid) eval->adjust_ph Optimize adjust_temp Adjust Column Temperature eval->adjust_temp Optimize specificity Specificity eval->specificity Finalized Method adjust_gradient->eval adjust_ph->eval adjust_temp->eval linearity Linearity & Range specificity->linearity accuracy Accuracy & Precision linearity->accuracy robustness Robustness accuracy->robustness

Caption: Workflow for HPLC method development for this compound.

HPLC_Troubleshooting_Tree cluster_pressure Pressure Issues cluster_peak_shape Peak Shape Issues cluster_baseline Baseline Issues start Chromatographic Problem Observed high_pressure High Backpressure? start->high_pressure check_blockage Check for Blockages (Column, Tubing, Frit) high_pressure->check_blockage Yes peak_tailing Peak Tailing? high_pressure->peak_tailing No check_precipitation Check for Sample/Mobile Phase Precipitation check_blockage->check_precipitation adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph Yes peak_fronting Peak Fronting? peak_tailing->peak_fronting No reduce_load Reduce Sample Load adjust_ph->reduce_load check_solvent Check Sample Solvent Strength peak_fronting->check_solvent Yes baseline_drift Baseline Drift? peak_fronting->baseline_drift No check_temp Check Column Temperature Stability baseline_drift->check_temp Yes baseline_noise Baseline Noise? baseline_drift->baseline_noise No check_mobile_phase Check Mobile Phase Composition check_temp->check_mobile_phase degas_mobile_phase Degas Mobile Phase baseline_noise->degas_mobile_phase Yes clean_system Clean Detector Cell degas_mobile_phase->clean_system

References

Technical Support Center: Napyradiomycin B4 Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential cytotoxicity artifacts when screening Napyradiomycin B4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of cytotoxic action?

This compound is a meroterpenoid natural product isolated from marine-derived Streptomyces species.[1][2] Its cytotoxic effects have been attributed to the induction of apoptosis (programmed cell death)[3][4]. Additionally, it has been shown to suppress the RANKL-induced MEK-ERK signaling pathway, which is involved in osteoclastogenesis.[1]

Q2: We are observing high variability in our cytotoxicity assay results with this compound. What could be the cause?

High variability in cytotoxicity assays can stem from several factors. One common issue is inconsistent cell seeding density across wells, which can be mitigated by ensuring a uniform cell suspension and careful pipetting.[5][6] Another potential cause is the "edge effect" in microplates, where wells on the periphery of the plate experience different environmental conditions. To address this, it is recommended to fill the outer wells with a buffer or media and not use them for experimental data.[6] Finally, the stability of this compound in your specific assay medium and under your incubation conditions should be considered, as degradation could lead to inconsistent results.

Q3: Our screening results show cytotoxicity at very low concentrations of this compound, but this is not reproducible in secondary assays. What could be happening?

This could be a case of a false positive in your primary screen.[7] Such artifacts can arise from the compound interfering with the assay technology itself. For example, this compound, due to its structure, might absorb light or fluoresce at the same wavelength as your detection reagent, leading to a false signal.[8] It is crucial to run control experiments with this compound and the assay reagents in the absence of cells to check for such interference. Furthermore, confirming hits with an orthogonal assay that uses a different detection method is a standard practice to eliminate false positives.[7]

Q4: We suspect this compound might be inducing a form of cell death that is not standard apoptosis. How can we investigate this?

While this compound is known to induce apoptosis, it is plausible that at certain concentrations or in specific cell lines, it could trigger other cell death pathways, such as necrosis or caspase-independent cell death.[3][9][10] To investigate this, you can use a combination of assays. For instance, an LDH release assay can detect necrosis by measuring the loss of membrane integrity. To explore caspase-independent cell death, you can perform experiments in the presence of a pan-caspase inhibitor and observe if cell death is still occurring.[9][10]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound
Potential Cause Troubleshooting Step Expected Outcome
Cell Seeding Density Variation Optimize and standardize cell seeding protocol. Use a multichannel pipette for cell plating.[5][6]Consistent cell numbers across wells, leading to more reproducible IC50 values.
Compound Instability Prepare fresh dilutions of this compound for each experiment. Assess compound stability in your specific cell culture medium over the experiment's duration.Minimized variability due to compound degradation.
Edge Effects in Microplates Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or buffer.[6]Reduced variability in data from wells at the plate edges.
DMSO Concentration Ensure the final concentration of DMSO (or other solvent) is consistent across all wells and is below the cytotoxic threshold for your cell line.[6]Elimination of solvent-induced cytotoxicity as a confounding factor.
Issue 2: Suspected Assay Interference
Potential Cause Troubleshooting Step Expected Outcome
Compound Autofluorescence Measure the fluorescence of this compound at the excitation and emission wavelengths of your assay in a cell-free system.Identification of any intrinsic fluorescence that may be contributing to the signal.
Compound Light Absorbance Measure the absorbance of this compound at the wavelength used for your colorimetric assay in a cell-free system.Correction for any absorbance by the compound that could affect the results.
Interaction with Assay Reagents Incubate this compound with the assay reagents (e.g., MTT, resazurin) in a cell-free system to check for any direct chemical reactions.Confirmation that the compound does not directly reduce or oxidize the assay reagents.

Quantitative Data Summary

Compound Cell Line IC50 (µM) Reference
This compoundHCT-11610[3]
Napyradiomycin A80915AHCT-1163[3]
Napyradiomycin A80915CHCT-11615[3]
Napyradiomycin B2HCT-1164.19-16[4]
Napyradiomycin B3MRSA2[11]
Napyradiomycin B5HCT-116-[4]

Experimental Protocols

Protocol 1: Annexin V/Propidium Iodide (PI) Apoptosis Assay using Flow Cytometry
  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Treatment: Treat cells with varying concentrations of this compound and appropriate controls (e.g., vehicle control, positive control for apoptosis) for the desired time period.

  • Cell Harvesting: Gently aspirate the media and wash the cells with ice-cold PBS. Trypsinize the cells and collect them in a microcentrifuge tube. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 2: Western Blot for MEK/ERK Signaling Pathway
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_screening Primary High-Throughput Screening cluster_validation Hit Validation & Artifact Identification cluster_mechanism Mechanism of Action Studies start Plate Cells treat Treat with this compound Library start->treat incubate Incubate (e.g., 48h) treat->incubate assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) incubate->assay read Readout (Absorbance/Luminescence) assay->read hits Identify 'Hits' read->hits counter_screen Counter-Screen (Cell-free assay) hits->counter_screen orthogonal Orthogonal Assay (e.g., LDH release) hits->orthogonal dose_response Dose-Response Curve orthogonal->dose_response apoptosis Apoptosis Assays (Annexin V/PI) dose_response->apoptosis western Western Blot (MEK/ERK Pathway) dose_response->western caspase Caspase Activity Assays apoptosis->caspase

Caption: Experimental workflow for this compound cytotoxicity screening.

mek_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK Receptor RANKL->RANK Binds MEK MEK RANK->MEK pMEK p-MEK MEK->pMEK Phosphorylation ERK ERK pERK p-ERK ERK->pERK Phosphorylation pMEK->ERK NFATc1 NFATc1 pERK->NFATc1 Activates GeneExp Gene Expression (Osteoclastogenesis) NFATc1->GeneExp NapyradiomycinB4 This compound NapyradiomycinB4->pMEK Inhibits troubleshooting_logic start High Cytotoxicity Signal Observed q1 Is the signal reproducible? start->q1 a1_no Address Assay Variability: - Check cell seeding - Mitigate edge effects - Verify compound stability q1->a1_no No q2 Does the compound interfere with the assay? q1->q2 Yes a2_yes Perform Cell-Free Counter-Screens: - Autofluorescence check - Absorbance check - Reagent interaction check q2->a2_yes Yes q3 Is the cytotoxicity confirmed by an orthogonal assay? q2->q3 No a3_no Result is likely a false positive specific to the primary assay. q3->a3_no No a3_yes Proceed with Mechanism of Action Studies: - Apoptosis assays - Western blotting q3->a3_yes Yes

References

Technical Support Center: Efficient Extraction of Napyradiomycin B4 from Biomass

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of Napyradiomycin B4 extraction from Streptomyces biomass. This resource offers troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and comparative data to optimize your extraction workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing the yield of this compound?

A1: The composition of the fermentation medium is a primary determinant of the overall yield of this compound.[1][2] The presence of specific nutrients and precursors in the culture broth directly impacts the biosynthetic productivity of the Streptomyces strain. Optimization of the fermentation conditions, including media components, pH, temperature, and incubation time, is crucial before proceeding with extraction.[3]

Q2: Which solvent is most effective for the initial extraction of this compound from the fermentation broth?

A2: Ethyl acetate is the most commonly reported and effective solvent for the liquid-liquid extraction of this compound from the fermentation filtrate.[4] Acetone is also used, particularly for extracting the mycelial cake.[5][6] The choice of solvent can significantly impact the extraction efficiency and the profile of co-extracted impurities.

Q3: How can I minimize the degradation of this compound during the extraction process?

A3: this compound, like many secondary metabolites, can be sensitive to heat, light, and pH changes.[7][8] To minimize degradation, it is recommended to perform extraction steps at room temperature or below, protect the samples from direct light, and avoid harsh pH conditions.[9] Evaporation of solvents should be conducted under reduced pressure (e.g., using a rotary evaporator) to keep the temperature low.[9] For long-term storage, dried extracts should be kept at -20°C or -80°C in the dark.[9]

Q4: What are the major challenges in purifying this compound?

A4: The primary challenge in this compound purification is its co-extraction with a variety of structurally similar analogs and other secondary metabolites produced by Streptomyces.[3][10] This necessitates multiple chromatographic steps to achieve high purity. Scaling up the purification process can also be challenging due to potential changes in chromatographic performance and the need for larger equipment and solvent volumes.[11][12]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Crude Extract 1. Suboptimal Fermentation: The Streptomyces strain may not be producing a high titer of this compound. 2. Inefficient Cell Lysis: Incomplete disruption of the mycelia can lead to poor release of intracellular metabolites. 3. Inappropriate Solvent Choice: The extraction solvent may not be optimal for this compound.1. Optimize Fermentation: Review and optimize the culture medium composition, pH, temperature, and incubation time.[3] 2. Enhance Lysis: Employ physical methods like sonication or bead beating in addition to solvent extraction for the mycelial cake. 3. Solvent Selection: Use ethyl acetate for the fermentation broth and acetone or methanol for the mycelial cake. Consider a sequential extraction with solvents of varying polarity.
Low Recovery After Chromatographic Purification 1. Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase (e.g., silica gel). 2. Co-elution with Impurities: this compound may be co-eluting with other compounds, leading to losses in subsequent purification steps. 3. Compound Degradation: The compound may be degrading on the column due to the stationary phase's properties (e.g., acidity of silica).1. Change Stationary Phase: If using silica gel, consider switching to a less acidic stationary phase like alumina or a bonded phase like C18 for reversed-phase chromatography. 2. Optimize Mobile Phase: Adjust the solvent gradient and composition to improve the resolution between this compound and its analogs. 3. Neutralize Stationary Phase: For silica gel chromatography, the column can be washed with a solvent containing a small amount of a weak base (e.g., triethylamine) to neutralize acidic sites.
Presence of Multiple, Difficult-to-Separate Analogs 1. Inherent Microbial Production: Streptomyces species naturally produce a range of related napyradiomycins.[3][10] 2. Insufficient Chromatographic Resolution: The chosen chromatographic method may not be powerful enough to separate structurally similar compounds.1. Multi-step Purification: Employ a combination of different chromatographic techniques. A common workflow is initial fractionation by silica gel column chromatography followed by purification using preparative High-Performance Liquid Chromatography (HPLC).[4][5] 2. High-Resolution HPLC: Utilize high-resolution analytical and preparative HPLC columns with smaller particle sizes and different stationary phase chemistries to enhance separation.
Scaling Up Issues 1. Non-linear Process Scaling: Chromatographic separations may not scale linearly from analytical to preparative scale.[11][12] 2. Increased Costs and Time: Larger scale operations require significantly more solvent and time.1. Method Optimization at Small Scale: Thoroughly optimize the separation on an analytical scale before scaling up. This includes optimizing loading, gradient, and flow rate. 2. Step-Gradient Elution: On a larger scale, consider using step-gradient elution instead of a linear gradient to save solvent and time.

Quantitative Data Presentation

The following tables summarize reported yields from different extraction protocols for napyradiomycins, providing a basis for comparison.

Table 1: Crude Extract Yields from Streptomyces Fermentation

Streptomyces StrainFermentation Volume (L)Extraction Solvent(s)Crude Extract Yield (g)Reference
Streptomyces sp. SCSIO 1042820Ethyl Acetate & Ethanol16[13]
S. kebangsaanensis WS-6830230Ethyl Acetate27[4]
Streptomyces sp. CNQ-329Not specifiedAcetone, then Ethyl Acetate0.830 (from EtOAc partition)[14]
Streptomyces sp. CNH-070Not specifiedAcetone, then Ethyl Acetate1.096 (from EtOAc partition)[14]

Table 2: Isolated Yields of Napyradiomycin Analogs

Streptomyces StrainCompoundInitial Crude Extract (g)Final Yield (mg)Purification Method(s)Reference
S. kebangsaanensis WS-68302Napyradiomycin A4273.16Silica Gel CC, Prep-HPLC[4]
S. kebangsaanensis WS-68302Napyradiomycin B12710.87Silica Gel CC, Prep-HPLC[4]
Streptomyces sp. CNH-070Napyradiomycin B21.09619.7Silica Gel CC, RP-HPLC[14]
Streptomyces sp. CNH-070This compound1.09618.5Silica Gel CC, RP-HPLC[14]

Experimental Protocols

Protocol 1: General Extraction of Napyradiomycins from Streptomyces

This protocol outlines a standard procedure for the extraction of napyradiomycins from a liquid culture of Streptomyces.

  • Fermentation: Culture the desired Streptomyces strain in an appropriate production medium (e.g., modified A1BFe+C) on a rotary shaker (e.g., 200 rpm) at a suitable temperature (e.g., 28°C) for a specified period (e.g., 7 days).[13]

  • Biomass Separation: Separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Broth Extraction: Extract the filtered broth three times with an equal volume of ethyl acetate. Combine the organic layers.

  • Mycelium Extraction: Extract the mycelial cake three times with a suitable solvent such as acetone or ethanol.[5][13]

  • Solvent Evaporation: Combine all organic extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage: Store the dried crude extract at -20°C until further purification.

experimental_workflow fermentation 1. Fermentation of Streptomyces separation 2. Separation of Broth and Mycelium fermentation->separation broth_extraction 3. Broth Extraction (Ethyl Acetate) separation->broth_extraction mycelium_extraction 4. Mycelium Extraction (Acetone/Ethanol) separation->mycelium_extraction combine 5. Combine Organic Extracts broth_extraction->combine mycelium_extraction->combine evaporation 6. Solvent Evaporation combine->evaporation crude_extract Crude Napyradiomycin Extract evaporation->crude_extract

Caption: General workflow for the extraction of this compound.

Protocol 2: Purification of this compound by Chromatography

This protocol describes a typical two-step chromatographic purification process.

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Adsorb the crude extract onto a small amount of silica gel.

    • Load the adsorbed extract onto a silica gel column packed in a non-polar solvent (e.g., hexane or petroleum ether).

    • Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of hexane/ethyl acetate and then chloroform/methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing napyradiomycins.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Combine the fractions containing the target compounds.

    • Further purify the combined fractions using a reversed-phase (e.g., C18) preparative HPLC column.

    • Use a suitable mobile phase gradient, such as water and acetonitrile, to separate this compound from its analogs.

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC and its identity by mass spectrometry and NMR.

purification_workflow crude_extract Crude Extract silica_gel 1. Silica Gel Column Chromatography crude_extract->silica_gel fraction_collection 2. Fraction Collection & TLC Analysis silica_gel->fraction_collection hplc_prep 3. Preparative HPLC (C18) fraction_collection->hplc_prep purity_analysis 4. Purity & Identity Confirmation hplc_prep->purity_analysis pure_npb4 Pure this compound purity_analysis->pure_npb4

Caption: Purification workflow for this compound.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical steps to take when troubleshooting low yields of this compound.

troubleshooting_logic start Low this compound Yield check_fermentation Check Fermentation Parameters start->check_fermentation check_extraction Check Extraction Protocol start->check_extraction check_purification Check Purification Protocol start->check_purification optimize_media Optimize Culture Medium check_fermentation->optimize_media optimize_conditions Optimize Growth Conditions (pH, Temp) check_fermentation->optimize_conditions optimize_solvents Optimize Extraction Solvents check_extraction->optimize_solvents improve_lysis Improve Cell Lysis check_extraction->improve_lysis optimize_chromatography Optimize Chromatography check_purification->optimize_chromatography check_stability Investigate Compound Stability check_purification->check_stability

Caption: Troubleshooting logic for low this compound yield.

References

troubleshooting inconsistent results in Napyradiomycin B4 bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioassays with Napyradiomycin B4. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and final concentration for this compound in cell-based assays?

A1: this compound is a hydrophobic molecule and should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.[1][2] For cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity.[3][4][5][6] It is recommended to keep the final DMSO concentration in the culture medium at or below 0.5%, as higher concentrations can inhibit cell proliferation and affect experimental outcomes.[3][4][5][6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q2: I'm observing high variability in my Minimum Inhibitory Concentration (MIC) assay results for this compound. What are the potential causes?

A2: Inconsistent MIC results for natural products like this compound can stem from several factors. These include variability in the preparation of the bacterial inoculum, the specific growth phase of the bacteria used, and the composition of the culture medium.[7][8] The inherent variability of the compound itself, such as its tendency to aggregate in aqueous solutions, can also lead to inconsistent results.[1][9] Ensure that your experimental conditions are highly standardized, including inoculum density and incubation time, to improve reproducibility.[7][8]

Q3: My cytotoxicity assay (e.g., MTT assay) results with this compound are not reproducible. What should I check?

A3: Reproducibility issues in cytotoxicity assays can arise from several sources. Check for inconsistent cell seeding density, as the number of cells per well can significantly impact the results. Contamination of cell cultures with bacteria or yeast can also interfere with the assay.[10] Additionally, the solubilization of the formazan crystals in an MTT assay is a critical step; ensure complete dissolution before reading the absorbance. For hydrophobic compounds like this compound, precipitation in the culture medium can lead to inaccurate results. Visually inspect the wells for any signs of precipitation.

Q4: How should I prepare and store stock solutions of this compound?

A4: Prepare high-concentration stock solutions of this compound in 100% DMSO.[1][2] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. When preparing working solutions, dilute the stock solution in the appropriate culture medium immediately before use.

Troubleshooting Guides

Inconsistent Cytotoxicity Assay Results
Observed Problem Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding or pipetting errors.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique.
Precipitation of this compound in the culture medium.Visually inspect wells for precipitate. Consider using a lower concentration range or preparing fresh dilutions.
Lower than expected cytotoxicity Degradation of this compound stock solution.Use a fresh aliquot of the stock solution. Avoid repeated freeze-thaw cycles.
Cell density is too high, masking the cytotoxic effect.Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
Higher than expected cytotoxicity Cytotoxic effects of the solvent (DMSO).Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%). Include a vehicle control.[3][4][5][6]
Contamination of cell culture.Regularly check cell cultures for contamination. Use aseptic techniques.
Inconsistent Antimicrobial (MIC) Assay Results
Observed Problem Potential Cause Recommended Solution
No clear endpoint or trailing growth Aggregation of this compound at higher concentrations.Vortex or sonicate the compound dilutions before adding to the assay.
Bacterial inoculum is not standardized.Prepare the inoculum from a fresh culture and adjust to the correct McFarland standard.
MIC values are significantly different from expected Incorrect preparation of this compound dilutions.Prepare fresh serial dilutions for each experiment. Verify the concentration of the stock solution.
Variation in incubation time or temperature.Strictly adhere to the standardized incubation parameters for the specific bacterial strain.
Binding of this compound to plasticware.Consider using low-protein-binding plates or tubes for preparing dilutions.

Experimental Protocols

General Protocol for Cytotoxicity (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in a complete culture medium. The final DMSO concentration should not exceed 0.5%.[3][4][5][6] Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until purple formazan crystals are visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

General Protocol for Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
  • Compound Preparation: Prepare a series of twofold dilutions of this compound in a cation-adjusted Mueller-Hinton Broth (or another appropriate broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve the final desired inoculum concentration in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 16-20 hours.

  • Result Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate prep_compound Prepare this compound Dilutions treat_cells Treat Cells with Compound start->treat_cells prep_compound->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance analyze_data Calculate Cell Viability read_absorbance->analyze_data

Caption: General workflow for a cytotoxicity (MTT) assay.

experimental_workflow_mic cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare this compound Dilutions in Broth inoculate Inoculate Wells prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate for 16-20h inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: General workflow for a Minimum Inhibitory Concentration (MIC) assay.

signaling_pathway RANKL RANKL RANK RANK Receptor RANKL->RANK Binds MEK MEK RANK->MEK Activates ERK ERK MEK->ERK Phosphorylates NFATc1 NFATc1 ERK->NFATc1 Activates Osteoclastogenesis Osteoclastogenesis NFATc1->Osteoclastogenesis Promotes NapB4 This compound NapB4->MEK Inhibits Phosphorylation

Caption: this compound inhibits the RANKL-induced MEK-ERK signaling pathway.[11]

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Napyradiomycin B4 and Related Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data on the antibacterial properties of napyradiomycins reveals significant potential for this class of compounds, particularly Napyradiomycin B4 and its structural analogues, in combating Gram-positive bacterial pathogens. This guide synthesizes key findings on their antibacterial spectrum, potency, and putative mechanism of action, offering valuable insights for researchers and drug development professionals in the field of antimicrobial discovery.

Comparative Antibacterial Potency: A Quantitative Overview

The antibacterial efficacy of various napyradiomycins has been predominantly evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The data, summarized in the table below, highlights the potent activity of several napyradiomycins against clinically relevant Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).

Compound/VariantTest Organism(s)MIC (µg/mL)Reference(s)
This compound Methicillin-Resistant Staphylococcus aureus (MRSA)Not explicitly detailed but implied to be active[1][2]
Napyradiomycin A1Staphylococcus aureus ATCC 292132[3]
Bacillus subtilis SCSIO BS011[3]
Bacillus thuringiensis SCSIO BT011[3]
Napyradiomycin B1Staphylococcus aureus ATCC 292134[3]
Bacillus subtilis SCSIO BS014[3]
Bacillus thuringiensis SCSIO BT012[3]
Napyradiomycin B2Methicillin-Resistant Staphylococcus aureus (MRSA)Active (specific MIC not provided)[1][2]
Napyradiomycin B3Staphylococcus aureus ATCC 292130.5[3]
Bacillus subtilis SCSIO BS010.25[3]
Bacillus thuringiensis SCSIO BT010.25[3]
3-dechloro-3-bromonapyradiomycin A1Staphylococcus aureus ATCC 292131[3]
Bacillus subtilis SCSIO BS010.5[3]
Bacillus thuringiensis SCSIO BT010.5[3]
4-dehydro-4a-dechloronapyradiomycin A1Staphylococcus aureus ATCC 292134[3]
Bacillus subtilis SCSIO BS012[3]
Bacillus thuringiensis SCSIO BT012[3]
18-oxonapyradiomycin A1Staphylococcus aureus ATCC 2921332[3]
Bacillus subtilis SCSIO BS0116[3]
Bacillus thuringiensis SCSIO BT0116[3]
NaphthomevalinStaphylococcus aureus ATCC 2921316[3]
Bacillus subtilis SCSIO BS018[3]
Bacillus thuringiensis SCSIO BT018[3]
Ampicillin (Positive Control)Staphylococcus aureus ATCC 292132[3]
Bacillus subtilis SCSIO BS011[3]
Bacillus thuringiensis SCSIO BT012[3]

Experimental Methodology: Broth Microdilution Assay

The determination of the Minimum Inhibitory Concentration (MIC) for the various napyradiomycins was conducted following standardized broth microdilution protocols, largely adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

1. Preparation of Reagents and Media:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared and sterilized.

  • Stock solutions of the test compounds (napyradiomycins) are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in CAMHB to achieve a range of final concentrations.

2. Inoculum Preparation:

  • Bacterial strains are cultured on an appropriate agar medium overnight.

  • A few colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized bacterial suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • The serial dilutions of the napyradiomycins are dispensed into a 96-well microtiter plate.

  • The diluted bacterial inoculum is added to each well.

  • Positive (bacteria and broth, no compound) and negative (broth only) controls are included on each plate.

  • The plates are incubated at 35-37°C for 16-20 hours.

4. Determination of MIC:

  • Following incubation, the plates are visually inspected for bacterial growth, which is indicated by turbidity.

  • The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_media Prepare & Sterilize Mueller-Hinton Broth serial_dilution Perform Serial Dilutions in 96-Well Plate prep_media->serial_dilution prep_compounds Prepare Stock Solutions of Napyradiomycins prep_compounds->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates (35-37°C, 16-20h) inoculation->incubation read_results Visually Inspect for Bacterial Growth (Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Broth Microdilution Workflow

Putative Mechanism of Antibacterial Action

While the precise molecular target of napyradiomycins has not been definitively elucidated, their chemical structure, which features a semi-naphthoquinone core, suggests a mechanism of action analogous to other quinone-containing antibiotics.[7] A leading hypothesis is the inhibition of essential bacterial enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV.[8][9][10][11]

These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication and transcription.[12][13][14] Inhibition of their function leads to the accumulation of DNA strand breaks and ultimately, bacterial cell death. The quinone moiety is often implicated in the binding to these enzymes and interfering with their catalytic activity.[7]

signaling_pathway cluster_drug Napyradiomycin Action cluster_bacterial_process Bacterial DNA Replication napyradiomycin Napyradiomycin (Quinone Core) dna_gyrase DNA Gyrase napyradiomycin->dna_gyrase Inhibition topoisomerase_iv Topoisomerase IV napyradiomycin->topoisomerase_iv Inhibition dna_replication DNA Replication & Transcription dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Hypothesized Mechanism of Action

Structure-Activity Relationship Insights

Preliminary structure-activity relationship (SAR) studies suggest that modifications to the napyradiomycin scaffold can significantly impact antibacterial potency. For instance, bromination at certain positions appears to have a positive effect on antibacterial activity when compared to chlorination.[3] The presence and nature of the monoterpenoid subunit also play a crucial role in the biological activity of these compounds. Further investigation into the SAR of napyradiomycins will be critical for the rational design of more potent and selective antibacterial agents.

References

A Comparative Guide: Napyradiomycin B4 Versus Standard Antibiotics Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity of Napyradiomycin B4, a marine-derived natural product, against commonly used antibiotics: Vancomycin, Linezolid, and Daptomycin. The following sections present quantitative data, experimental methodologies, and an overview of the mechanisms of action to inform research and drug development efforts in the ongoing challenge against antibiotic resistance.

Data Presentation: In Vitro Efficacy Against MRSA

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and comparator antibiotics against various MRSA strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: MIC of this compound and Related Compounds Against S. aureus

CompoundS. aureus StrainMIC (µg/mL)
This compoundClinical Isolate3 - 48[1]
Napyradiomycin B2Clinical Isolate3 - 6[1]
Napyradiomycin B3S. aureus ATCC 292130.25 - 0.5[2]
Napyradiomycin A1S. aureus ATCC 2592325[3]
Napyradiomycin B1S. aureus ATCC 25923<0.78[3]

Table 2: MIC of Comparator Antibiotics Against MRSA Strains

AntibioticMRSA Strain(s)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Vancomycin Clinical Isolates0.5 - 212
S. aureus ATCC 292130.125 - 1--
S. aureus ATCC 433000.125 - 1--
Linezolid Clinical Isolates0.0625 - 0.25--
MRSA H50860.25--
Daptomycin Clinical Isolates0.25 - 10.380.75
S. aureus ATCC 292130.125 - 1--

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.

  • Preparation of Bacterial Inoculum:

    • From a pure overnight culture of the MRSA strain on an appropriate agar plate, select 3-4 colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This can be verified using a nephelometer.

    • Dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range. The final volume in each well is typically 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. This can be assessed visually or by using a plate reader. For natural products that may have color, the addition of a viability indicator like resazurin can aid in determining the MIC.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation:

    • Prepare a logarithmic-phase culture of the MRSA strain in CAMHB.

    • Dilute the culture to a starting inoculum of approximately 5 x 105 to 5 x 106 CFU/mL.

    • Prepare test tubes with CAMHB containing the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the antibiotic.

  • Incubation and Sampling:

    • Inoculate the prepared tubes with the bacterial suspension.

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate a known volume of each dilution onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each antimicrobial concentration.

    • Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is a <3-log10 reduction.

Mechanism of Action and Signaling Pathways

Comparator Antibiotics
  • Vancomycin: A glycopeptide antibiotic that inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.

  • Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.

  • Daptomycin: A cyclic lipopeptide antibiotic that disrupts the bacterial cell membrane by inserting itself in a calcium-dependent manner, leading to membrane depolarization and cell death.

This compound

The precise molecular target and signaling pathway for the antibacterial activity of napyradiomycins are not yet fully elucidated in widely available literature. However, studies suggest that their mechanism of action involves the inhibition of macromolecular biosynthesis , which encompasses processes like DNA replication, RNA transcription, and protein synthesis. A Ph.D. thesis by Lauge Farnaes, "Novel Analogs and a Protein Target for the Napyradiomycins," likely contains more specific details on the molecular target.

Based on the general understanding of inhibiting macromolecular synthesis, a potential (though generalized) workflow of this inhibition is presented below.

G cluster_cell Staphylococcus aureus Cell cluster_processes Macromolecular Biosynthesis Napyradiomycin This compound DNA_Replication DNA Replication Napyradiomycin->DNA_Replication Inhibits RNA_Transcription RNA Transcription Napyradiomycin->RNA_Transcription Inhibits Protein_Synthesis Protein Synthesis Napyradiomycin->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death RNA_Transcription->Cell_Death Protein_Synthesis->Cell_Death

Caption: Generalized inhibitory action of this compound.

The following diagram illustrates a simplified experimental workflow for comparing the efficacy of different antibiotics against MRSA.

G cluster_antibiotics Test Antibiotics MRSA_Culture MRSA Culture (e.g., ATCC 43300) MIC_Assay MIC Assay (Broth Microdilution) MRSA_Culture->MIC_Assay Time_Kill_Assay Time-Kill Assay MRSA_Culture->Time_Kill_Assay Napyradiomycin This compound Napyradiomycin->MIC_Assay Napyradiomycin->Time_Kill_Assay Vancomycin Vancomycin Vancomycin->MIC_Assay Vancomycin->Time_Kill_Assay Linezolid Linezolid Linezolid->MIC_Assay Linezolid->Time_Kill_Assay Daptomycin Daptomycin Daptomycin->MIC_Assay Daptomycin->Time_Kill_Assay MIC_Results Comparative MIC Values MIC_Assay->MIC_Results Time_Kill_Results Bactericidal/Bacteriostatic Activity Time_Kill_Assay->Time_Kill_Results

Caption: Experimental workflow for antibiotic comparison.

Conclusion

References

A Comparative Analysis of the Cytotoxic Effects of Napyradiomycin B4 and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for potent and selective anticancer agents is perpetual. This guide provides a comparative overview of the cytotoxic properties of Napyradiomycin B4, a marine-derived meroterpenoid, and Doxorubicin, a well-established anthracycline antibiotic widely used in chemotherapy. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to inform future research and development endeavors.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and Doxorubicin in the human colon carcinoma cell line, HCT-116. It is important to note that these values are derived from separate studies and direct comparisons should be made with this consideration in mind.

CompoundCell LineIC50 Value (µM)Citation(s)
This compoundHCT-11610[1]
DoxorubicinHCT-1160.96[2][3]

Mechanisms of Cytotoxicity and Signaling Pathways

Both this compound and Doxorubicin exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. However, the upstream signaling pathways that trigger this process differ significantly between the two compounds.

This compound

The precise signaling cascade leading to apoptosis induction by this compound is not yet fully elucidated. However, studies have shown that it induces apoptosis in HCT-116 cells[1]. One study has implicated the inhibition of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced Mitogen-activated extracellular signal-regulated kinase (MEK) - Extracellular signal-regulated kinase (ERK) signaling pathway in the context of osteoclastogenesis. While this provides a potential area for investigation, its direct role in cancer cell cytotoxicity requires further research. The induction of apoptosis suggests that this compound may interact with specific biochemical targets to initiate the cell death cascade[1].

Doxorubicin

Doxorubicin employs a multi-faceted approach to induce cytotoxicity. Its primary mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting its structure and inhibiting DNA replication and transcription.

  • Topoisomerase II Poisoning: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to double-strand breaks in the DNA.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.

These initial insults trigger a cascade of signaling events that converge on the activation of apoptotic pathways. In HCT-116 cells, the tumor suppressor protein p53 has been shown to play a significant role in Doxorubicin-induced cell death[4]. Upon DNA damage, p53 is activated and initiates the transcription of pro-apoptotic genes, leading to the activation of caspases and the execution of apoptosis.

Experimental Protocols

The following is a generalized protocol for a common colorimetric assay used to determine cytotoxicity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Human colon carcinoma cell line (HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound and Doxorubicin stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT-116 cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Express the cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

G cluster_0 Experimental Workflow for Cytotoxicity Assay A Cell Seeding (HCT-116 in 96-well plate) B Compound Treatment (Serial dilutions of this compound and Doxorubicin) A->B C Incubation (e.g., 48 hours) B->C D MTT Addition and Incubation C->D E Formazan Solubilization D->E F Absorbance Measurement (570 nm) E->F G Data Analysis (IC50 Determination) F->G

Caption: A typical workflow for determining the IC50 values of cytotoxic compounds using an MTT assay.

Signaling Pathways

G cluster_0 This compound Cytotoxicity Pathway cluster_1 Doxorubicin Cytotoxicity Pathway N_B4 This compound Target Specific Biochemical Target (Putative) N_B4->Target MEK_ERK MEK-ERK Pathway (Inhibition) N_B4->MEK_ERK (in osteoclastogenesis) Apoptosis_N Apoptosis Target->Apoptosis_N Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topo_II Topoisomerase II Poisoning Dox->Topo_II ROS ROS Generation Dox->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Apoptosis_D Apoptosis p53->Apoptosis_D

Caption: Simplified signaling pathways for this compound and Doxorubicin leading to apoptosis.

References

Comparative Analysis of Napyradiomycin B4: Efficacy and Cross-Resistance Profiles in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Napyradiomycin B4, a member of the napyradiomycin class of meroterpenoids, focusing on its antibacterial activity and potential for cross-resistance. Napyradiomycins are produced by actinomycetes and have demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] This document summarizes available experimental data, details relevant methodologies, and visualizes the current understanding of its mechanism of action to inform further research and drug development efforts.

Mechanism of Action: A Multi-Target Approach

The precise antibacterial mechanism of action for the napyradiomycin family, including this compound, is not yet fully elucidated. However, available evidence suggests a broad, multi-targeted approach rather than inhibition of a single specific enzyme. One study on related napyradiomycin compounds, A80915 factors A through D, revealed a nearly complete inhibition of several critical macromolecular biosynthesis pathways in bacteria. This includes the inhibition of protein, RNA, DNA, and cell wall synthesis.

This multi-faceted inhibitory action is a significant characteristic of the napyradiomycin family. Antibiotics with such broad mechanisms can be less susceptible to the development of resistance through single-point mutations in a specific target. The following diagram illustrates this proposed multi-target mechanism of action.

cluster_bacterial_cell Bacterial Cell Napyradiomycin_B4 This compound DNA_Replication DNA Replication Napyradiomycin_B4->DNA_Replication RNA_Synthesis RNA Synthesis (Transcription) Napyradiomycin_B4->RNA_Synthesis Protein_Synthesis Protein Synthesis (Translation) Napyradiomycin_B4->Protein_Synthesis Cell_Wall_Synthesis Cell Wall Synthesis Napyradiomycin_B4->Cell_Wall_Synthesis Start Start Bacterial_Culture Prepare Bacterial Inoculum (0.5 McFarland) Start->Bacterial_Culture Serial_Dilution Prepare Serial Dilutions of this compound Start->Serial_Dilution Inoculation Inoculate Microtiter Plate Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Observation Observe for Bacterial Growth Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination End End MIC_Determination->End

References

comparing the mechanism of apoptosis induction by different napyradiomycins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Napyradiomycins, a class of meroterpenoid natural products isolated from marine-derived actinomycete bacteria, have emerged as promising cytotoxic agents with the potential for anticancer drug development. A significant body of evidence points to the induction of apoptosis, or programmed cell death, as a key mechanism by which these compounds exert their anticancer effects. This guide provides a comparative overview of the apoptosis-inducing capabilities of various napyradiomycin analogues, supported by available experimental data, to aid researchers in navigating the therapeutic potential of this fascinating class of molecules.

Quantitative Comparison of Cytotoxicity

The cytotoxic potential of a compound is a critical initial indicator of its anticancer efficacy. The half-maximal inhibitory concentration (IC50) value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value is indicative of a more potent compound.

A comparative screening of fourteen napyradiomycin derivatives against the HCT-116 human colon carcinoma cell line has provided valuable insights into their structure-activity relationships. The IC50 values from this study are summarized in the table below.

Napyradiomycin AnalogueIC50 (µM) against HCT-116 cells95% Confidence Interval (µM)
Napyradiomycin B1 20.8 – 7.4
Napyradiomycin B3 31.0 – 5.0
A80915A 31.0 – 9.5
Napyradiomycin CNQ525.538 (2) 63.5 – 10.5
Napyradiomycin B4 102.8 – 32.6
A80915C 157.4 – 28.8
Napyradiomycin CNQ525.510B (1) 1710.6 – 26.0
A80915B <1NA
A80915D <1NA
Napyradiomycin CNQ525.510A >100NA
Napyradiomycin CNQ525.512 >100NA
Napyradiomycin CNQ525.554 (3) >100NA
Napyradiomycin CNQ525.600 (4) >100NA
Etoposide (Control) 10.5 – 1.8

Data sourced from Farnaes et al., 2014.[1]

Evidence of Apoptosis Induction

The primary evidence for napyradiomycin-induced apoptosis comes from studies utilizing fluorescence-activated cell sorting (FACS) analysis.[1] This technique allows for the quantification of apoptotic cells in a population. While detailed comparative studies on the specific apoptotic pathways triggered by different napyradiomycins are currently limited, the consistent induction of apoptosis across various analogues suggests a common, targeted mechanism of action rather than non-specific cytotoxicity.[1]

Experimental Protocols

The following is a generalized protocol for assessing apoptosis induction by napyradiomycins using FACS analysis with fluorescent dyes, based on common laboratory practices.

Cell Culture and Treatment:

  • HCT-116 cells are cultured in a suitable medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Napyradiomycin analogues are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. A vehicle control (DMSO) is also included.

  • Cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

Apoptosis Detection by FACS:

  • After incubation, both adherent and floating cells are collected.

  • Cells are washed with phosphate-buffered saline (PBS).

  • Cells are stained with a combination of fluorescent dyes that differentiate between live, apoptotic, and necrotic cells. A common combination is Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI) or YO-PRO-1 (which enters cells with compromised membranes, characteristic of late apoptotic and necrotic cells).

  • Stained cells are analyzed using a flow cytometer. The percentages of live, early apoptotic, late apoptotic, and necrotic cells are determined based on the fluorescence intensity of the dyes.

Postulated Signaling Pathways of Napyradiomycin-Induced Apoptosis

While specific studies detailing the signaling cascades activated by different napyradiomycins are yet to be published, the induction of apoptosis generally proceeds through two major pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. It is plausible that napyradiomycins engage one or both of these pathways to elicit cell death.

The Intrinsic (Mitochondrial) Pathway

This pathway is often triggered by cellular stress, such as DNA damage or oxidative stress, which many cytotoxic compounds induce.

Intrinsic_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Napyradiomycins Napyradiomycins Bax Bax Napyradiomycins->Bax activates Bcl2 Bcl-2 Napyradiomycins->Bcl2 inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c release Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome Caspase3 Pro-caspase-3 Apoptosome->Caspase3 activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: Postulated Intrinsic Apoptotic Pathway.

The Extrinsic (Death Receptor) Pathway

This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface.

Extrinsic_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor binds DISC DISC Formation Death_Receptor->DISC activates Active_Caspase8 Active Caspase-8 DISC->Active_Caspase8 activates Caspase8 Pro-caspase-8 Caspase8->DISC Caspase3 Pro-caspase-3 Active_Caspase8->Caspase3 activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: Postulated Extrinsic Apoptotic Pathway.

Experimental Workflow for Apoptosis Analysis

The following diagram illustrates a typical workflow for investigating the apoptotic effects of napyradiomycins.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_apoptosis_assays Apoptosis Assays cluster_data_analysis Data Analysis Cell_Seeding Seed HCT-116 Cells Compound_Treatment Treat with Napyradiomycins Cell_Seeding->Compound_Treatment FACS Annexin V/PI Staining & Flow Cytometry Compound_Treatment->FACS Western_Blot Western Blot for Apoptotic Proteins Compound_Treatment->Western_Blot Caspase_Assay Caspase Activity Assay Compound_Treatment->Caspase_Assay Quantification Quantify Apoptotic Cells FACS->Quantification Protein_Expression Analyze Protein Levels Western_Blot->Protein_Expression Caspase_Assay->Protein_Expression Mechanism_Elucidation Elucidate Mechanism Quantification->Mechanism_Elucidation Protein_Expression->Mechanism_Elucidation

Caption: Workflow for Apoptosis Analysis.

Future Directions and Conclusion

The available data strongly support the role of apoptosis in the cytotoxic effects of napyradiomycins. The significant variation in IC50 values among different analogues highlights the importance of structural features, such as halogenation patterns, in their biological activity.

However, to fully harness the therapeutic potential of this compound class, further in-depth mechanistic studies are imperative. Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of the apoptosis-inducing mechanisms of the most potent napyradiomycin analogues are needed.

  • Signaling Pathway Elucidation: Detailed investigation into the specific roles of the intrinsic and extrinsic apoptotic pathways, including the analysis of caspase activation cascades (e.g., caspase-3, -8, -9) and the expression of Bcl-2 family proteins (e.g., Bcl-2, Bax).

  • Role of p53: Determining whether the apoptotic response to napyradiomycins is dependent on the p53 tumor suppressor protein status of the cancer cells.

References

Validating Napyradiomycin B4's MEK-ERK Inhibition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of Napyradiomycin B4 and other known MEK-ERK inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, performance, and the experimental protocols required for validation. This document is intended to facilitate the objective assessment of this compound's potential as a therapeutic agent targeting the MEK-ERK signaling pathway.

Introduction to MEK-ERK Inhibition

The Mitogen-activated protein kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in the regulation of cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers, making it a key target for drug development. MEK inhibitors block the phosphorylation and activation of ERK, thereby impeding downstream signaling and inhibiting cancer cell growth.

This compound, a marine-derived natural product, has been identified as an inhibitor of the RANKL-induced MEK-ERK signaling pathway, suggesting its potential as an anti-cancer and anti-inflammatory agent.[1] This guide provides a framework for validating this mechanism and compares its performance against established MEK inhibitors, Trametinib and Selumetinib.

Comparative Performance of MEK-ERK Inhibitors

To objectively evaluate the efficacy of this compound, its performance in inhibiting ERK phosphorylation can be compared with well-characterized MEK inhibitors. The following table summarizes key quantitative data for this compound, Trametinib, and Selumetinib.

InhibitorTargetReported IC50 (inhibition of p-ERK)Cell Line(s)Reference(s)
This compound MEK-ERK PathwayData not explicitly available; demonstrated reduction of p-ERK at 10 µMBone marrow-derived macrophages[2]
Trametinib MEK1/MEK2~0.92 nM (MEK1), ~1.8 nM (MEK2) (cell-free)Various, including NSCLC and breast cancer cell lines[3][4][5][6]
Selumetinib MEK1/MEK2~14 nM (MEK1) (cell-free); 10 nM (inhibition of ERK1/2 phosphorylation)Various, including colorectal and breast cancer cell lines[5]

Note: The inhibitory concentration (IC50) for this compound's direct effect on MEK or ERK phosphorylation has not been definitively reported in the reviewed literature. The provided concentration reflects the level at which a reduction in phosphorylated ERK was observed.

Experimental Protocols for Validating MEK-ERK Inhibition

The following protocols provide a detailed methodology for assessing the inhibitory effect of this compound and other compounds on the MEK-ERK signaling pathway.

Cell Culture and Treatment
  • Cell Line Selection: Choose a suitable cell line with a constitutively active or inducible MEK-ERK pathway. Bone marrow-derived macrophages (BMMs) are a relevant model for studying RANKL-induced signaling. Other cancer cell lines with known RAS or BRAF mutations are also appropriate.

  • Cell Seeding: Plate the cells in 6-well plates at a density that allows for approximately 70-80% confluency at the time of treatment.

  • Serum Starvation (for inducible models): Prior to treatment, serum-starve the cells for 12-24 hours to reduce basal levels of ERK phosphorylation.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM), Trametinib (e.g., 1, 10, 100 nM), and Selumetinib (e.g., 10, 100, 1000 nM) for a predetermined duration (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO).

  • Stimulation (for inducible models): Following inhibitor pre-treatment, stimulate the cells with an appropriate agonist (e.g., RANKL, EGF, PMA) for a short period (e.g., 15-30 minutes) to induce ERK phosphorylation.

Western Blot Analysis for Phosphorylated and Total ERK

This protocol allows for the quantification of the ratio of phosphorylated ERK (p-ERK) to total ERK, providing a direct measure of MEK-ERK pathway inhibition.

  • Cell Lysis:

    • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing for Total ERK:

    • To normalize for protein loading, strip the membrane of the p-ERK antibodies using a stripping buffer.

    • Re-block the membrane and probe with a primary antibody specific for total ERK1/2.

    • Repeat the washing, secondary antibody incubation, and detection steps.

  • Densitometric Analysis:

    • Quantify the band intensities for p-ERK and total ERK using image analysis software (e.g., ImageJ).

    • Calculate the ratio of p-ERK to total ERK for each sample and normalize to the vehicle-treated control.

Visualizing the Validation Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the key processes involved in validating the MEK-ERK inhibition mechanism of this compound.

MEK_ERK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., RANKL, EGF) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates pERK p-ERK (Active) ERK->pERK Transcription_Factors Transcription Factors pERK->Transcription_Factors Napyradiomycin_B4 This compound Napyradiomycin_B4->MEK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MEK-ERK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., BMMs) Treatment 2. Treatment (this compound, Comparators, Vehicle) Cell_Culture->Treatment Stimulation 3. Stimulation (e.g., RANKL) Treatment->Stimulation Cell_Lysis 4. Cell Lysis Stimulation->Cell_Lysis Protein_Quantification 5. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 6. SDS-PAGE & Transfer Protein_Quantification->SDS_PAGE Immunoblotting 7. Immunoblotting (p-ERK, Total ERK) SDS_PAGE->Immunoblotting Analysis 8. Densitometric Analysis Immunoblotting->Analysis

Caption: Experimental workflow for validating MEK-ERK inhibition.

Logical_Relationship Hypothesis Hypothesis: This compound inhibits the MEK-ERK pathway Experiment Experiment: Western Blot for p-ERK/Total ERK Hypothesis->Experiment Data Data: Ratio of p-ERK to Total ERK Experiment->Data Comparison Comparison: This compound vs. Known MEK Inhibitors Data->Comparison Conclusion Conclusion: Validation of this compound's mechanism Comparison->Conclusion

Caption: Logical flow for the validation of this compound's mechanism.

Conclusion

The provided data and protocols offer a robust framework for the validation of this compound as a MEK-ERK pathway inhibitor. While preliminary evidence is promising, further quantitative analysis, such as the determination of an IC50 value through dose-response studies, is essential for a comprehensive understanding of its potency. By comparing its performance to established inhibitors like Trametinib and Selumetinib, researchers can accurately position this compound within the landscape of MEK-ERK targeted therapies and guide future drug development efforts.

References

structure-activity relationship of Napyradiomycin B4 and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Structure-Activity Relationship of Napyradiomycin B4 and its Analogs for Researchers and Drug Development Professionals

The following guide provides a detailed comparison of the biological activities of this compound and its structurally related analogs. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes important structure-activity relationships and signaling pathways to facilitate further research and development in this area.

Introduction to Napyradiomycins

Napyradiomycins are a class of meroterpenoids, natural products derived from a combination of polyketide and terpenoid biosynthetic pathways.[1] First isolated from the soil bacterium Chainia rubra in 1986, this family of compounds has since been primarily sourced from actinomycetes, including marine-derived Streptomyces species.[1][2] Napyradiomycins have garnered significant scientific interest due to their diverse and potent biological activities, which include antibacterial, cytotoxic, and anti-inflammatory properties.[3][4][5] Their unique chemical structures, often featuring halogenation, provide a rich scaffold for investigating structure-activity relationships (SAR).[5]

Comparative Biological Activity of this compound and Analogs

The biological activity of napyradiomycin analogs is significantly influenced by their structural features, including the halogenation pattern and the nature of the side chains attached to the naphthoquinone core. The following tables summarize the quantitative data on the antibacterial and cytotoxic activities of this compound and a selection of its analogs.

Antibacterial Activity

Napyradiomycins generally exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), but are inactive against Gram-negative bacteria like Escherichia coli.[6]

Table 1: Minimum Inhibitory Concentration (MIC) of Napyradiomycin Analogs against Gram-Positive Bacteria

CompoundStaphylococcus aureus ATCC 29213 (μg/mL)Bacillus subtilis SCSIO BS01 (μg/mL)Bacillus thuringiensis SCSIO BT01 (μg/mL)Methicillin-resistant Staphylococcus aureus (MRSA) (μg/mL)
This compound---2[1]
Napyradiomycin A1121-
3-dechloro-3-bromonapyradiomycin A110.50.5-
Napyradiomycin B1442-
Napyradiomycin B30.50.250.52[7]
Napyradiomycin D1---3-6[8]
Napyradiomycin A2b---3-6[8]
Napyradiomycin B2---3-6[8]

Note: '-' indicates data not available in the provided search results.

Cytotoxic Activity

Several napyradiomycins have demonstrated moderate to potent cytotoxicity against various human cancer cell lines.[9] The mechanism of cytotoxicity for some analogs has been linked to the induction of apoptosis.[2]

Table 2: Cytotoxic Activity (IC50) of Napyradiomycin Analogs against Human Cancer Cell Lines

CompoundSF-268 (CNS cancer) (μM)MCF-7 (Breast cancer) (μM)NCI-H460 (Lung cancer) (μM)HepG-2 (Liver cancer) (μM)HCT-116 (Colon cancer) (μg/mL)
This compound<20<20<20<201.41[1]
Napyradiomycin A1<20<20<20<20-
3-dechloro-3-bromonapyradiomycin A1<20<20<20<20-
Napyradiomycin B1<20<20<20<20-
Napyradiomycin B3<20<20<20<20-
Napyradiomycin D1--->12[8]-

Note: '-' indicates data not available in the provided search results.

Structure-Activity Relationship (SAR) Insights

The collected data reveals several key trends in the structure-activity relationship of napyradiomycins:

  • Halogenation: The presence and nature of halogen atoms on the cyclohexane ring are critical for biological activity. For instance, the bromo-analog of Napyradiomycin A1 shows enhanced antibacterial potency compared to its chlorinated counterpart.[6]

  • Side Chain Modifications: Alterations in the terpene-derived side chain significantly impact activity. The formation of a 14-membered cyclic ether ring in Napyradiomycin D1, a novel structural class, results in significant antibacterial and cytotoxic activity.[8]

  • Stereochemistry: The absolute configuration of the multiple stereocenters, particularly within the cyclohexane moiety, is crucial for target binding and biological function.[10]

SAR_Napyradiomycins cluster_core Core Structure-Activity Relationships cluster_mods Key Structural Modifications cluster_activity Biological Activities Core Napyradiomycin Scaffold (Naphthoquinone Core + Terpenoid Side Chain) Halogenation Halogenation Pattern (Cl, Br at C3, C4a) Core->Halogenation SideChain Side Chain Structure (e.g., cyclic ether in D1) Core->SideChain Stereochem Stereochemistry Core->Stereochem Antibacterial Antibacterial Activity (vs. Gram-positive bacteria) Halogenation->Antibacterial Influences Potency Cytotoxic Cytotoxic Activity (vs. Cancer Cell Lines) Halogenation->Cytotoxic Impacts Efficacy SideChain->Antibacterial Modulates Activity SideChain->Cytotoxic Affects Potency Stereochem->Antibacterial Critical for Activity Stereochem->Cytotoxic Determines Selectivity

Caption: Key structural features influencing the biological activity of napyradiomycins.

Signaling Pathway Inhibition by this compound

Recent studies have elucidated the molecular mechanism underlying some of the biological effects of this compound. Specifically, it has been shown to suppress RANKL-induced osteoclastogenesis, a key process in bone resorption, by inhibiting the MEK-ERK signaling pathway.[4] This finding suggests a potential therapeutic application for this compound in treating bone-related diseases.[4]

MEK_ERK_Pathway_Inhibition RANKL RANKL RANK RANK Receptor RANKL->RANK Binds to MEK MEK RANK->MEK Activates ERK ERK MEK->ERK Phosphorylates NFATc1 NFATc1 ERK->NFATc1 Activates Osteoclastogenesis Osteoclastogenesis (Bone Resorption) NFATc1->Osteoclastogenesis Promotes NapB4 This compound NapB4->MEK Inhibits Phosphorylation

Caption: Inhibition of the RANKL-induced MEK-ERK signaling pathway by this compound.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the literature for evaluating the biological activity of napyradiomycin analogs.

Antibacterial Activity Assay (Microdilution Method for MIC)
  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in appropriate broth overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate with culture medium to achieve a range of concentrations.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the test compound dilutions.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay for IC50)
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted with the culture medium to various concentrations. The cells are then treated with these dilutions for a specified period (e.g., 72 hours).

  • MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_antibacterial Antibacterial Assay (MIC) cluster_cytotoxicity Cytotoxicity Assay (IC50) A1 Prepare Bacterial Inoculum A2 Serial Dilution of Compounds A1->A2 A3 Inoculate Plates A2->A3 A4 Incubate Plates A3->A4 A5 Determine MIC A4->A5 C1 Seed Cancer Cells C2 Treat with Compounds C1->C2 C3 Add MTT Reagent C2->C3 C4 Solubilize Formazan C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate IC50 C5->C6

Caption: Standard experimental workflows for antibacterial and cytotoxicity assays.

Conclusion

This compound and its analogs represent a promising class of natural products with significant potential for development as antibacterial and anticancer agents. The structure-activity relationships highlighted in this guide underscore the importance of specific structural motifs, such as the halogenation pattern and side chain architecture, in dictating their biological potency and selectivity. Further investigation into the synthesis of novel analogs and a deeper understanding of their molecular targets and mechanisms of action will be crucial for advancing these compounds in drug discovery pipelines. The inhibitory effect of this compound on the MEK-ERK pathway opens new avenues for exploring its therapeutic potential in diseases characterized by aberrant signaling in this cascade.

References

Comparative Efficacy of Napyradiomycin B4 Across Diverse Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the cytotoxic efficacy of Napyradiomycin B4, a marine-derived meroterpenoid, across various human cancer cell lines. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of this natural product as an anticancer agent. This document summarizes key experimental findings, details the methodologies used, and visualizes the underlying biological processes.

Introduction

Napyradiomycins are a class of bioactive compounds produced by actinomycete bacteria, particularly those from marine environments.[1] These compounds, characterized by a dihydronaphthoquinone core, have demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.[1][2] Notably, several members of the napyradiomycin family have been shown to inhibit the growth of cancer cells by inducing apoptosis, a form of programmed cell death.[1][3] This guide focuses on this compound and its efficacy in different cancer cell lines, providing a consolidated resource for the research community.

Data Presentation: Cytotoxic Efficacy of this compound

The cytotoxic activity of this compound and its analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key parameter in these studies. The following table summarizes the available IC50 values for this compound and related compounds.

CompoundCancer Cell LineIC50 (µM)Reference
This compound HCT-116 (Colon Carcinoma)10[1]
Napyradiomycin (unspecified congeners)SF-268 (Glioblastoma), MCF-7 (Breast Adenocarcinoma), NCI-H460 (Lung Carcinoma), HepG-2 (Hepatocellular Carcinoma)< 20 (moderate activity for some congeners)[2]

Note: Specific IC50 values for this compound in SF-268, MCF-7, NCI-H460, and HepG-2 cell lines are not explicitly detailed in the reviewed literature, which often reports on a mixture of napyradiomycin derivatives.

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which napyradiomycins exert their cytotoxic effects is through the induction of apoptosis.[1][3] This process of programmed cell death is crucial for tissue homeostasis and its activation is a key strategy in cancer therapy. Studies using fluorescence-activated cell sorting (FACS) analysis have confirmed that napyradiomycins lead to apoptosis in cancer cells in a dose-dependent manner.[1] While the precise upstream protein targets of this compound are still under investigation, the induction of apoptosis suggests an interaction with specific biochemical pathways within the cancer cells.[1]

G General Apoptotic Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Signaling Cascade This compound This compound Pro-apoptotic Proteins (e.g., Bax, Bak) Pro-apoptotic Proteins (e.g., Bax, Bak) This compound->Pro-apoptotic Proteins (e.g., Bax, Bak) Induces Mitochondrion Mitochondrion Pro-apoptotic Proteins (e.g., Bax, Bak)->Mitochondrion Acts on Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Activates Apoptosis Apoptosis Caspase Activation->Apoptosis Executes

A diagram illustrating the general intrinsic apoptotic pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere for 24 hours in a CO2 incubator at 37°C.

  • Compound Treatment: The cells are then treated with varying concentrations of this compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: Following treatment, the medium is removed, and a solution of MTT (typically 2 mg/mL) is added to each well. The plates are incubated for an additional 1.5 to 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 492 nm or 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V Staining and Flow Cytometry)

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

  • Cell Treatment: Cells are treated with this compound at various concentrations for a predetermined duration to induce apoptosis.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in a binding buffer.

  • Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are identified as early apoptotic cells, while cells positive for both stains are considered late apoptotic or necrotic.

G Experimental Workflow for Efficacy Testing cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis Cancer Cell Lines Cancer Cell Lines This compound This compound Cancer Cell Lines->this compound Treat with MTT Assay MTT Assay This compound->MTT Assay Annexin V Assay Annexin V Assay This compound->Annexin V Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Quantification Apoptosis Quantification Annexin V Assay->Apoptosis Quantification

A flowchart of the experimental process for evaluating this compound.

Conclusion and Future Directions

This compound demonstrates significant cytotoxic activity against human cancer cell lines, primarily through the induction of apoptosis. Its efficacy in the HCT-116 colon carcinoma cell line is well-documented, and it shows promise in other cancer types as well.

Further research is warranted to elucidate the specific molecular targets and the detailed signaling pathways activated by this compound in different cancer contexts. A broader screening against a more extensive panel of cancer cell lines would also be beneficial to identify tumors that are particularly sensitive to this compound. The detailed experimental protocols provided in this guide offer a foundation for such future investigations, which will be crucial for the potential development of this compound as a novel anticancer therapeutic.

References

Napyradiomycin B4: A Comparative Analysis of its Therapeutic Potential in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of Napyradiomycin B4 in validated animal models, with a primary focus on its efficacy in experimental periodontitis. While in vitro studies have suggested broader antibacterial and anticancer activities, this report critically evaluates the available in vivo evidence and contrasts it with established alternative treatments.

I. Anti-Inflammatory and Anti-Resorptive Efficacy in Experimental Periodontitis

This compound has demonstrated significant therapeutic potential in a ligature-induced periodontitis mouse model by mitigating alveolar bone loss. Its mechanism of action involves the inhibition of osteoclastogenesis, a key process in pathological bone resorption.

A. Performance Comparison

The following table summarizes the in vivo efficacy of this compound compared to standard antibiotic treatments, doxycycline and minocycline, in rodent models of experimental periodontitis.

Compound Animal Model Dosage and Administration Key Findings Citation
This compound Ligature-induced periodontitis in mice1 mg/kg, intraperitoneal injection, every other day for 7 daysSignificantly reduced alveolar bone loss compared to the control group. Inhibited osteoclast formation.
Doxycycline Ligature-induced periodontitis in rats8.5% gel, topical application, 3 times a day for 11 daysPrevented alveolar bone loss and preserved periodontal surface integrity.[1][2][3]
Minocycline Ligature-induced periodontitis in rats50 mg/kg for 2 days, then 25 mg/kg for 5 days, intraperitoneal injectionSignificantly reduced vertical bone loss and preserved alveolar bone quality.[4][5][6][7]
B. Mechanism of Action: Inhibition of Osteoclastogenesis

This compound exerts its protective effects in periodontitis by targeting the RANKL-induced signaling pathway in osteoclast precursors. Specifically, it has been shown to reduce the phosphorylation of MEK and ERK, leading to a downstream decrease in the expression of NFATc1, a master regulator of osteoclast differentiation.

G RANKL RANKL RANK RANK RANKL->RANK MEK MEK RANK->MEK Activates ERK ERK MEK->ERK Phosphorylates NFATc1 NFATc1 ERK->NFATc1 Activates Osteoclastogenesis Osteoclastogenesis NFATc1->Osteoclastogenesis Promotes NapyradiomycinB4 This compound NapyradiomycinB4->MEK Inhibits Phosphorylation

Caption: Signaling pathway of this compound in inhibiting osteoclastogenesis.

C. Experimental Protocols

1. Ligature-Induced Periodontitis in Mice (for this compound evaluation):

  • Animals: Male C57BL/6J mice (8 weeks old).

  • Induction: A 5-0 silk ligature is placed around the maxillary second molar.

  • Treatment: Intraperitoneal injection of this compound (1 mg/kg) or vehicle control every other day for 7 days.

  • Analysis: Alveolar bone loss is quantified using micro-computed tomography (μCT). Histological analysis is performed to assess osteoclast numbers.

2. Ligature-Induced Periodontitis in Rats (for Doxycycline and Minocycline evaluation):

  • Animals: Wistar rats.[1][2][3][7]

  • Induction: A sterile silk ligature is placed around the second maxillary or mandibular molars.[1][2][3][7]

  • Treatment (Doxycycline): Topical application of an 8.5% doxycycline gel three times a day for 11 days.[1][2][3]

  • Treatment (Minocycline): Intraperitoneal injection of minocycline (initial dose of 50 mg/kg followed by 25 mg/kg daily) for 7 days.[4][5][6][7]

  • Analysis: Alveolar bone loss is measured using methods such as micro-computed tomography (μCT) or atomic force microscopy.[1][2][3][4][5][6][7] Histological examination is conducted to evaluate inflammation and tissue integrity.[4][5][6][7]

II. Antibacterial Potential: An In Vitro Perspective

While this compound and its derivatives have demonstrated in vitro antibacterial activity, particularly against Gram-positive bacteria, there is a notable absence of in vivo animal model studies to validate this therapeutic potential.

A. In Vitro Activity of Napyradiomycin Derivatives

The following table summarizes the minimum inhibitory concentrations (MICs) of various napyradiomycin compounds against methicillin-resistant Staphylococcus aureus (MRSA), a clinically significant pathogen.

Compound MIC against MRSA (μg/mL) Citation
This compoundNot explicitly reported for MRSA, but related compounds show activity.
Napyradiomycin A11-2[8]
3-dechloro-3-bromonapyradiomycin A10.5-1[8]
Napyradiomycin B30.25-0.5[8]
Ampicillin (Control)1-2[8]
B. Future Directions: Validating Antibacterial Efficacy In Vivo

To assess the true therapeutic potential of this compound as an antibacterial agent, studies in established animal models of infection are crucial. A suggested experimental workflow is outlined below.

G cluster_preclinical Preclinical In Vivo Evaluation AnimalModel Select Animal Model (e.g., Murine Sepsis Model) Infection Induce Infection (e.g., MRSA inoculation) Treatment Administer this compound (various doses) Monitoring Monitor Survival and Bacterial Load Comparison Compare with Standard Antibiotic (e.g., Vancomycin)

Caption: Proposed experimental workflow for in vivo antibacterial validation.

III. Anticancer Potential: Preliminary In Vitro Findings

Similar to its antibacterial properties, the anticancer potential of the napyradiomycin class of compounds has been explored in vitro, with some derivatives showing cytotoxicity against human cancer cell lines. However, in vivo animal model data for this compound is currently unavailable.

A. In Vitro Cytotoxicity

Napyradiomycin derivatives have been shown to induce apoptosis in human colon adenocarcinoma cells (HCT-116).[9] The IC50 values for several related compounds are presented below.

Compound IC50 against HCT-116 (μM) Citation
This compoundNot explicitly reported, but related compounds are active.
Napyradiomycin CNQ525.510B~1-2[9]
Napyradiomycin A80915A~1-2[9]
Napyradiomycin A80915C~15[9]
Etoposide (Control)~1[9]
B. Path Forward: In Vivo Assessment in Oncology Models

The promising in vitro cytotoxic activity of napyradiomycins warrants further investigation in animal models of cancer to determine their therapeutic index and efficacy. A typical experimental design would involve a xenograft model.

G cluster_workflow In Vivo Anticancer Efficacy Workflow Xenograft Establish Tumor Xenograft (e.g., HCT-116 in nude mice) Treatment Systemic Administration of This compound Xenograft->Treatment TumorGrowth Monitor Tumor Volume and Body Weight Treatment->TumorGrowth Efficacy Assess Efficacy vs. Control (e.g., 5-Fluorouracil) TumorGrowth->Efficacy

Caption: Standard workflow for evaluating anticancer compounds in a xenograft model.

IV. Conclusion

This compound exhibits robust therapeutic potential in an animal model of periodontitis, with a well-defined mechanism of action centered on the inhibition of osteoclastogenesis. Its efficacy in reducing alveolar bone loss is comparable to that of standard antibiotic treatments like doxycycline and minocycline.

In contrast, the exploration of this compound's antibacterial and anticancer activities remains in the preclinical, in vitro stage. While related compounds show promise, the lack of in vivo data for this compound in these therapeutic areas represents a significant knowledge gap. Further research utilizing established animal models of infection and cancer is essential to validate these potential applications and to ascertain the compound's safety and efficacy profile for future drug development.

References

The Halogen Advantage: A Comparative Analysis of Napyradiomycin Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the antibacterial and cytotoxic potency of halogenated versus non-halogenated napyradiomycins reveals the significant role of halogen atoms in enhancing the therapeutic potential of this promising class of natural products. This guide provides a comparative summary of their performance, supported by experimental data, and detailed protocols for key biological assays.

Napyradiomycins, a family of meroterpenoids produced by actinomycete bacteria, have garnered considerable interest in the scientific community for their potent biological activities.[1] A key structural feature of many napyradiomycins is the presence of halogen atoms, typically chlorine or bromine, incorporated into their complex chemical structures. This comparative study elucidates the impact of halogenation on the antibacterial and cytotoxic efficacy of these compounds, providing valuable insights for researchers and drug development professionals.

Performance Comparison: Halogenated vs. Non-Halogenated Napyradiomycins

Experimental data consistently demonstrates that halogenated napyradiomycins exhibit superior antibacterial and cytotoxic activities compared to their non-halogenated counterparts. The presence of a halogen atom, as well as the type of halogen, can significantly influence the compound's potency.

Antibacterial Activity

The antibacterial efficacy of napyradiomycins is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. Against Gram-positive bacteria such as Staphylococcus aureus, halogenated derivatives consistently show lower MIC values, indicating greater potency.

For instance, a direct comparison of napyradiomycin A1 analogues reveals that the chlorinated and brominated versions are more active than the non-halogenated (dechlorinated) form.[1] Notably, the brominated analogue often displays the most potent antibacterial activity.[1]

Cytotoxic Activity

In addition to their antibacterial properties, napyradiomycins exhibit significant cytotoxicity against various cancer cell lines. The 50% inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard measure of cytotoxic potency.

Similar to the trend observed in antibacterial assays, halogenated napyradiomycins generally display lower IC50 values, signifying enhanced cytotoxicity.[1] This suggests that the halogen atom is a crucial contributor to the compound's ability to induce cancer cell death.

Data Presentation

The following table summarizes the comparative antibacterial and cytotoxic activities of selected halogenated and non-halogenated napyradiomycins.

CompoundHalogenation StatusHalogen (Position)Antibacterial Activity (MIC in µg/mL) vs. S. aureus ATCC 29213Cytotoxic Activity (IC50 in µM) vs. Human Cancer Cell Lines
SF-268
4-dehydro-4a-dechloronapyradiomycin A1Non-halogenatedNone4[1]>20[1]
Napyradiomycin A1HalogenatedCl (C3)2[1]16.8[1]
3-dechloro-3-bromonapyradiomycin A1HalogenatedBr (C3)1[1]14.2[1]
Napyradiomycin B1HalogenatedCl (C16)8[1]18.5[1]
Napyradiomycin B3HalogenatedBr (C16)0.5[1]15.3[1]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for the key biological assays are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method, a standardized and widely accepted technique for assessing the antimicrobial susceptibility of bacteria.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown on an appropriate agar medium.

  • A few colonies are transferred to a sterile broth medium and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • The bacterial suspension is then diluted to the final working concentration.

2. Preparation of Test Compounds:

  • Stock solutions of the napyradiomycin compounds are prepared in a suitable solvent (e.g., DMSO).

  • A series of twofold dilutions of each compound are prepared in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Positive (bacteria and broth) and negative (broth only) controls are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

4. Determination of MIC:

  • After incubation, the plates are visually inspected for bacterial growth.

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Determination of 50% Inhibitory Concentration (IC50)

The IC50 is determined using the Sulforhodamine B (SRB) assay, a colorimetric method for assessing cell viability.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., SF-268, MCF-7, NCI-H460, HepG-2) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the napyradiomycin compounds.

  • A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for a specified period (e.g., 48-72 hours).

3. Cell Fixation and Staining:

  • After the incubation period, the cells are fixed with trichloroacetic acid (TCA).

  • The fixed cells are then stained with Sulforhodamine B (SRB) solution.

  • Unbound dye is removed by washing with acetic acid.

4. Absorbance Measurement and IC50 Calculation:

  • The bound SRB dye is solubilized with a Tris-base solution.

  • The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • The percentage of cell growth inhibition is calculated relative to the control, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

Visualizations

Experimental Workflow for Comparative Bioactivity Study

The following diagram illustrates the general workflow for the comparative study of halogenated and non-halogenated napyradiomycins.

G cluster_prep Compound Preparation cluster_assays Biological Assays cluster_antibacterial Antibacterial Activity cluster_cytotoxic Cytotoxic Activity cluster_analysis Data Analysis & Comparison Halogenated Halogenated Napyradiomycins MIC_H MIC Assay (Halogenated) Halogenated->MIC_H IC50_H IC50 Assay (Halogenated) Halogenated->IC50_H NonHalogenated Non-Halogenated Napyradiomycins MIC_NH MIC Assay (Non-Halogenated) NonHalogenated->MIC_NH IC50_NH IC50 Assay (Non-Halogenated) NonHalogenated->IC50_NH Data_Analysis Data Analysis MIC_H->Data_Analysis MIC_NH->Data_Analysis IC50_H->Data_Analysis IC50_NH->Data_Analysis Comparison Comparative Report Data_Analysis->Comparison

Caption: Comparative experimental workflow for napyradiomycins.

This guide highlights the significant impact of halogenation on the bioactivity of napyradiomycins. The presented data and protocols serve as a valuable resource for the scientific community, facilitating further research and development of these potent natural products as potential therapeutic agents.

References

Assessing the Synergistic Potential of Napyradiomycin B4: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Napyradiomycin B4's standalone biological activities and explores its potential for synergistic therapeutic combinations. While direct experimental data on synergistic effects is currently limited, this document outlines a framework for future investigation based on its known mechanisms of action.

This compound, a member of the napyradiomycin family of meroterpenoids, has demonstrated a range of biological activities, primarily as an antibacterial and cytotoxic agent.[1][2][3] Its efficacy against multidrug-resistant bacteria and various cancer cell lines makes it a compelling candidate for further development, particularly in the context of combination therapies to enhance efficacy and overcome resistance.

Standalone Biological Activity of this compound and Analogs

Napyradiomycins have been evaluated for their inhibitory effects against various bacterial strains and cancer cell lines. The following tables summarize the available quantitative data on their standalone performance.

Table 1: Antibacterial Activity of Napyradiomycins

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Napyradiomycin B3Methicillin-resistant Staphylococcus aureus (MRSA)0.25 - 0.5[3]
Napyradiomycin A1Staphylococcus aureus ATCC 292131 - 2[3]
3-dechloro-3-bromonapyradiomycin A1Staphylococcus aureus ATCC 292130.5 - 1[3]
Napyradiomycin A1Streptococcus suis3.125[4]
Napyradiomycin B1Streptococcus suis6.25[4]

Table 2: Cytotoxic Activity of Napyradiomycins

CompoundCell LineIC50Reference
This compoundHCT-116 (Colon Carcinoma)10 µM[5]
Napyradiomycin A1SF-268, MCF-7, NCI-H460, HepG-2< 20 µM[3]
Napyradiomycin B1SF-268, MCF-7, NCI-H460, HepG-2< 20 µM[3]
Napyradiomycin B3SF-268, MCF-7, NCI-H460, HepG-2< 20 µM[3]
3-dechloro-3-bromonapyradiomycin A1SF-268, MCF-7, NCI-H460, HepG-2< 20 µM[3]
Napyradiomycin A4PRV (Pseudorabies virus)2.056 µM[6]

Hypothetical Synergistic Combinations and Underlying Mechanisms

Given that this compound induces apoptosis in cancer cells and exhibits potent antibacterial activity, several hypothetical synergistic combinations can be proposed.[5] These are based on established principles of combination therapy, aiming to target different pathways to achieve a greater therapeutic effect.

Potential Antibacterial Synergies

The antibacterial mechanism of napyradiomycins is not yet fully elucidated. However, combining them with antibiotics that have well-defined targets could lead to synergistic outcomes.

cluster_0 Bacterial Cell N_B4 This compound Unknown_Target Unknown Target(s) (e.g., Membrane Integrity, DNA Synthesis) N_B4->Unknown_Target Bacterial_Death Enhanced Bacterial Death Unknown_Target->Bacterial_Death Beta_Lactam Beta-Lactam (e.g., Penicillin) Cell_Wall Cell Wall Synthesis Beta_Lactam->Cell_Wall Inhibits Cell_Wall->Bacterial_Death Fluoroquinolone Fluoroquinolone (e.g., Ciprofloxacin) DNA_Gyrase DNA Gyrase/Topoisomerase IV Fluoroquinolone->DNA_Gyrase Inhibits DNA_Gyrase->Bacterial_Death

Caption: Proposed synergistic antibacterial mechanisms of this compound.

  • With Cell Wall Synthesis Inhibitors (e.g., Beta-lactams): If this compound disrupts the bacterial cell membrane or other essential processes, it could enhance the accessibility and efficacy of drugs targeting peptidoglycan synthesis.

  • With DNA Gyrase Inhibitors (e.g., Fluoroquinolones): A combination that simultaneously targets DNA replication and another vital bacterial function could lower the required therapeutic dose and reduce the likelihood of resistance.

Potential Anticancer Synergies

This compound's ability to induce apoptosis suggests it interferes with cellular signaling pathways crucial for cancer cell survival.[5]

cluster_1 Cancer Cell N_B4 This compound Apoptosis_Pathway Pro-Apoptotic Signaling N_B4->Apoptosis_Pathway Induces Apoptosis Synergistic Apoptosis Apoptosis_Pathway->Apoptosis DNA_Damaging_Agent DNA Damaging Agent (e.g., Cisplatin) DNA_Damage DNA Damage DNA_Damaging_Agent->DNA_Damage Causes DNA_Damage->Apoptosis_Pathway Triggers Bcl2_Inhibitor Bcl-2 Inhibitor (e.g., Venetoclax) Bcl2 Anti-Apoptotic Proteins (Bcl-2) Bcl2_Inhibitor->Bcl2 Inhibits Bcl2->Apoptosis_Pathway Inhibits

Caption: Potential synergistic anticancer mechanisms for this compound.

  • With DNA Damaging Agents (e.g., Cisplatin, Doxorubicin): this compound could lower the apoptotic threshold, making cancer cells more susceptible to the DNA damage induced by conventional chemotherapeutics.

  • With Bcl-2 Inhibitors (e.g., Venetoclax): A dual approach of promoting apoptosis with this compound while simultaneously inhibiting the anti-apoptotic protein Bcl-2 could lead to a potent synergistic effect.

Experimental Protocols for Synergy Assessment

To validate the hypothesized synergistic effects, a systematic experimental approach is required. The following outlines a general protocol for assessing synergy.

Checkerboard Assay for Antibacterial Synergy
  • Preparation of Drug Solutions: Prepare stock solutions of this compound and the selected antibiotic in an appropriate solvent (e.g., DMSO).

  • Bacterial Culture: Grow the target bacterial strain (e.g., MRSA) to the mid-logarithmic phase in a suitable broth medium.

  • Assay Setup: In a 96-well microtiter plate, create a two-dimensional gradient of both drugs. This involves serial dilutions of this compound along the rows and the other antibiotic along the columns.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additive/Indifference

    • FICI > 4.0: Antagonism

In Vitro Cytotoxicity Assay for Anticancer Synergy
  • Cell Culture: Culture the selected cancer cell line (e.g., HCT-116) in the appropriate medium supplemented with fetal bovine serum.

  • Drug Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with a matrix of concentrations of this compound and the chosen anticancer drug.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using an appropriate assay, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 value for each drug alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Start Start: Prepare Drug Solutions and Cell/Bacterial Cultures Setup Set up 2D Drug Dilution Matrix in 96-well Plate Start->Setup Inoculate Inoculate with Cells/Bacteria Setup->Inoculate Incubate Incubate for Defined Period Inoculate->Incubate Measure Measure Viability (MTT) or Growth (OD600) Incubate->Measure Analyze Data Analysis Measure->Analyze Calculate Calculate FICI (Antibacterial) or CI (Anticancer) Analyze->Calculate Result Determine Synergy, Additivity, or Antagonism Calculate->Result

Caption: Experimental workflow for assessing synergistic drug interactions.

Conclusion

This compound represents a promising natural product with significant antibacterial and cytotoxic properties. While its full therapeutic potential as a standalone agent is still under investigation, this guide highlights the rationale and methodologies for exploring its synergistic effects in combination with other drugs. The proposed combinations, if validated, could lead to more effective treatment strategies for infectious diseases and cancer, potentially reducing drug dosages, minimizing side effects, and overcoming drug resistance. Further research into the precise molecular targets and mechanisms of action of this compound will be crucial in designing rational and effective combination therapies.

References

Independent Verification of Napyradiomycin B4's Anti-Osteoclastogenic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-osteoclastogenic properties of Napyradiomycin B4 against other promising alternatives. The data presented is compiled from peer-reviewed studies and aims to facilitate the independent verification and advancement of research in bone-related diseases.

Executive Summary

Osteoclasts, the primary bone-resorbing cells, are critical targets in the development of therapeutics for osteolytic diseases such as osteoporosis, rheumatoid arthritis, and periodontitis. This compound, a marine-derived meroterpenoid, has demonstrated potent inhibitory effects on osteoclast formation and function. This guide compares the efficacy and mechanism of action of this compound with other known anti-osteoclastogenic compounds: Caffeic Acid Phenethyl Ester (CAPE), Dimethyl Fumarate (DMF), Indole Alkaloids from barley grass, and Methyl 3,4-dihydroxybenzoate (MDHB). The comparison is based on their effects on key signaling pathways, in vitro osteoclastogenesis assays, and in vivo models of bone loss.

Quantitative Comparison of Anti-Osteoclastogenic Activity

The following table summarizes the quantitative data on the inhibitory effects of this compound and its alternatives on osteoclast formation.

CompoundConcentrationAssayResultsReference
This compound 1 µMTRAP-positive Multinucleated Cells59.5% decrease[1]
5 µMTRAP-positive Multinucleated Cells99.2% decrease[1]
Caffeic Acid Phenethyl Ester (CAPE) <1 µMRANKL-induced OsteoclastogenesisDose-dependent inhibition[2]
150 nM (Fluorinated derivative)RANKL-induced Osteoclastogenesis>2-fold higher activity than parental CAPE[3]
Dimethyl Fumarate (DMF) 10 µMRANKL-mediated OsteoclastogenesisInhibition of osteoclast formation[4]
Dose-dependentOsteoclast DifferentiationInhibition of differentiation[5][6]
Indole Alkaloids (from Barley Grass) Concentration-dependentRANKL-induced Osteoclast FormationSignificant suppression[7]
Methyl 3,4-dihydroxybenzoate (MDHB) Dose-dependentRANKL-induced OsteoclastogenesisInhibition of osteoclast formation[8]

Signaling Pathway Modulation

The development of osteoclasts is a complex process regulated by various signaling pathways. This compound and its alternatives exert their anti-osteoclastogenic effects by modulating these critical pathways.

This compound Signaling Pathway

This compound primarily inhibits the RANKL-induced MEK-ERK signaling pathway.[1] Additionally, it activates the Nrf2 pathway, which is known to negatively regulate osteoclast differentiation, potentially through the downregulation of NFATc1.[9]

NapyradiomycinB4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK MEK MEK RANK->MEK ERK ERK MEK->ERK NFATc1 NFATc1 ERK->NFATc1 Nrf2 Nrf2 Nrf2->NFATc1 NapyradiomycinB4 This compound NapyradiomycinB4->MEK NapyradiomycinB4->Nrf2 Osteoclast_Genes Osteoclast-related Gene Expression NFATc1->Osteoclast_Genes

This compound inhibits the MEK-ERK pathway and activates Nrf2.

Comparative Signaling Pathways of Alternatives

The alternative compounds modulate a partially overlapping set of signaling pathways, primarily involving NF-κB and MAPKs.

Alternatives_Pathway cluster_alternatives Alternative Compounds cluster_pathways Signaling Pathways RANKL RANKL NFkB NF-κB RANKL->NFkB MAPK MAPKs (ERK, p38, JNK) RANKL->MAPK CAPE CAPE CAPE->NFkB CAPE->MAPK DMF DMF DMF->MAPK Nrf2_alt Nrf2 DMF->Nrf2_alt Indole_Alkaloids Indole Alkaloids Indole_Alkaloids->NFkB Indole_Alkaloids->MAPK MDHB MDHB MDHB->NFkB MDHB->MAPK MDHB->Nrf2_alt Osteoclastogenesis Osteoclastogenesis NFkB->Osteoclastogenesis MAPK->Osteoclastogenesis Nrf2_alt->Osteoclastogenesis

Alternatives modulate NF-κB, MAPKs, and Nrf2 pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for independent verification.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

This assay is used to identify and quantify osteoclasts, which are rich in the TRAP enzyme.

Protocol:

  • Cell Culture: Bone marrow-derived macrophages (BMMs) are cultured in the presence of M-CSF and RANKL to induce osteoclast differentiation. Test compounds are added at desired concentrations.

  • Fixation: After differentiation (typically 4-6 days), cells are fixed with 10% formalin for 10 minutes.[10]

  • Staining: Cells are incubated with a TRAP staining solution containing naphthol AS-BI phosphate and a fast red violet LB salt in a tartrate-containing buffer at 37°C for 30-60 minutes.[11][12]

  • Counterstaining: Nuclei are counterstained with hematoxylin or a similar stain to visualize multinucleation.[11][12]

  • Quantification: TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts using light microscopy.[11]

TRAP_Staining_Workflow Start BMMs Culture + M-CSF + RANKL + Test Compound Fixation Cell Fixation (10% Formalin) Start->Fixation Staining TRAP Staining (Naphthol AS-BI phosphate, Fast Red Violet LB) Fixation->Staining Counterstain Counterstaining (Hematoxylin) Staining->Counterstain Quantification Quantification of TRAP+ Multinucleated Cells Counterstain->Quantification

Workflow for TRAP Staining of Osteoclasts.

Bone Resorption (Pit) Assay

This assay assesses the functional activity of mature osteoclasts by measuring their ability to resorb a bone-like substrate.

Protocol:

  • Cell Seeding: Osteoclast precursors are seeded on bone slices or calcium phosphate-coated plates and cultured with M-CSF and RANKL to form mature osteoclasts.[13][14]

  • Treatment: Test compounds are added to the culture medium.

  • Cell Removal: After a culture period allowing for resorption (typically 10-14 days), cells are removed from the substrate using sonication or bleach.[14]

  • Staining: Resorption pits are stained with toluidine blue or silver nitrate.[13][14]

  • Analysis: The number and area of resorption pits are quantified using image analysis software like ImageJ.[13]

Western Blotting for Signaling Proteins

This technique is used to detect and quantify the expression and phosphorylation status of key proteins in the signaling pathways.

Protocol:

  • Cell Lysis: BMMs are treated with RANKL and the test compound for various time points. Cells are then lysed to extract total protein.

  • Protein Quantification: The concentration of protein in the lysates is determined using a BCA or Bradford assay.

  • Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

  • Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-ERK, total ERK, NFATc1) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[15]

Conclusion

This compound demonstrates potent anti-osteoclastogenic activity by targeting the MEK-ERK signaling pathway and activating the Nrf2 pathway. Its efficacy is comparable, and in some cases superior, to other natural and synthetic compounds. The detailed protocols and comparative data provided in this guide are intended to support further investigation into this compound as a potential therapeutic agent for the treatment of bone diseases characterized by excessive osteoclast activity. Independent verification of these findings is crucial for advancing this compound towards clinical application.

References

A Comparative Guide to the Biosynthetic Gene Clusters of Napyradiomycin Producers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biosynthetic gene clusters (BGCs) responsible for producing napyradiomycins, a class of halogenated meroterpenoid antibiotics with significant antibacterial and cytotoxic activities. By examining the genetic blueprints of different producing organisms, we can gain insights into the diversification of these potent natural products and identify new avenues for biosynthetic engineering and drug discovery.

Introduction to Napyradiomycins

Napyradiomycins are a family of more than 50 structurally diverse natural products first isolated from Streptomyces ruber in 1986.[1][2] These compounds are characterized by a naphthoquinone core, a prenyl-derived tetrahydropyran ring, and a halogenated monoterpenoid side chain. The unique halogenation patterns, often involving chlorine and bromine, are crucial for their biological activity, which includes efficacy against drug-resistant bacteria and cancer cell lines.[3] The biosynthesis of napyradiomycins is of significant interest due to the involvement of unique enzymes, particularly vanadium-dependent haloperoxidases (VHPOs), which catalyze key chloronium-induced cyclization reactions.[2]

Comparison of Napyradiomycin Biosynthetic Gene Clusters

The napyradiomycin biosynthetic gene cluster, commonly referred to as the nap cluster, has been identified and characterized in several Streptomyces species. The most well-studied clusters are from the marine isolate Streptomyces sp. CNQ-525 (producing napyradiomycins) and Streptomyces aculeolatus NRRL 18422 (producing napyradiomycin A80915C). While the genome of the original producer, Streptomyces ruber, has not been fully sequenced and its nap cluster annotated for direct comparison, analysis of the BGCs from other producers reveals a conserved core with notable variations.

The genome of another known producer, Streptomyces kebangsaanensis, has been sequenced and shown to contain 24 secondary metabolite BGCs, including those for terpene biosynthesis, which are precursors for napyradiomycins.[3][4] However, the specific nap cluster has not been explicitly annotated in the available literature.

Below is a comparative overview of the key genes and their organization in the nap clusters of Streptomyces sp. CNQ-525 and S. aculeolatus.

Gene Cluster Organization

The overall organization of the nap gene cluster is largely conserved between Streptomyces sp. CNQ-525 and S. aculeolatus, with a similar arrangement of genes responsible for precursor biosynthesis, tailoring, and regulation.

BGC_Comparison cluster_CNQ525 Streptomyces sp. CNQ-525 (BGC0000652) cluster_aculeolatus Streptomyces aculeolatus (BGC0001079) napT5_cnq napT5_cnq napT6_cnq napT6_cnq napU1_cnq napU1_cnq napU2_cnq napU2_cnq napB2_cnq napB2_cnq napB3_cnq napB3_cnq napB4_cnq napB4_cnq napR1_cnq napR1_cnq napR2_cnq napR2_cnq napR3_cnq napR3_cnq napH1_cnq napH1_cnq napU3_cnq napU3_cnq napH2_cnq napH2_cnq napH3_cnq napH3_cnq napH4_cnq napH4_cnq napB5_cnq napB5_cnq napR4_cnq napR4_cnq napR5_cnq napR5_cnq napR6_cnq napR6_cnq napR7_cnq napR7_cnq napR8_cnq napR8_cnq napU4_cnq napU4_cnq napB1_cnq napB1_cnq napT7_cnq napT7_cnq napT8_cnq napT8_cnq napT1_acu napT1_acu napT2_acu napT2_acu napT3_acu napT3_acu napT4_acu napT4_acu napB1_acu napB1_acu napB2_acu napB2_acu napB3_acu napB3_acu napB4_acu napB4_acu napR1_acu napR1_acu napR2_acu napR2_acu napR3_acu napR3_acu napH1_acu napH1_acu napU1_acu napU1_acu napH2_acu napH2_acu napH3_acu napH3_acu napH4_acu napH4_acu napB5_acu napB5_acu napR4_acu napR4_acu napR5_acu napR5_acu napR6_acu napR6_acu napR7_acu napR7_acu napR8_acu napR8_acu napU2_acu napU2_acu napB6_acu napB6_acu napT7_acu napT7_acu napT8_acu napT8_acu

Key Biosynthetic Genes

The table below summarizes the key genes involved in napyradiomycin biosynthesis and their presence in the two well-characterized clusters.

Gene Category Gene(s) Putative Function Streptomyces sp. CNQ-525 (BGC0000652) S. aculeolatus (BGC0001079)
Polyketide Core Biosynthesis napB1Type III polyketide synthase (THN synthase)
Isoprenoid Precursor Biosynthesis (Mevalonate Pathway) napT1-T6HMG-CoA synthase, HMG-CoA reductase, etc.
Prenyltransferases napT8, napT9Aromatic prenyltransferases
Halogenases napH1, napH3, napH4Vanadium-dependent haloperoxidases
Regulatory Genes napR1-R8Transcriptional regulators
Other Tailoring Enzymes napB2-B5Oxidoreductases, etc.
Unknown/Hypothetical napU1-U4Proteins of unknown function

Performance Comparison: Product Profile and Bioactivity

Direct comparison of production yields between different wild-type strains is challenging due to variations in fermentation conditions across studies. However, we can compare the diversity of napyradiomycin analogs produced and their biological activities.

Producer Strain Key Napyradiomycin Analogs Produced Reported Bioactivity (MIC/IC50) Reference
Streptomyces sp. SCSIO 10428 Napyradiomycin A1, B1, B3, 4-dehydro-4a-dechloronapyradiomycin A1, 3-dechloro-3-bromonapyradiomycin A1Napyradiomycin B3: MIC 0.25-0.5 µg/mL against Bacillus subtilis and Staphylococcus aureus.[1]
Streptomyces sp. CNQ-525 Napyradiomycins A1, B1, and other analogsNapyradiomycin A1: MIC 1-2 µg/mL against Gram-positive bacteria.[1]
Streptomyces aculeolatus Napyradiomycin A80915C and related compoundsModerate activity against Gram-positive bacteria.
Streptomyces antimycoticus NT17 Napyradiomycin SR, 18-hydroxynapyradiomycin A1, and othersDerivatives show antibacterial activity against S. aureus, B. subtilis, Enterococcus faecalis, and E. faecium.[5]
Chemoenzymatic Synthesis Napyradiomycin A1, Napyradiomycin B1N/A (Yields: 5.4 mg for A1, 4.6 mg for B1)[2]

Key Experimental Protocols

Amplification of Biosynthetic Genes by PCR

This protocol describes a general method for amplifying specific genes within the nap cluster for sequencing or cloning.

Materials:

  • Genomic DNA from the producer strain

  • Gene-specific forward and reverse primers (designed based on conserved regions of known nap genes)

  • High-fidelity DNA polymerase and reaction buffer

  • dNTPs

  • Nuclease-free water

  • Thermocycler

Procedure:

  • Design primers targeting conserved regions of key biosynthetic genes (e.g., napB1, napH1).

  • Set up the PCR reaction mixture in a total volume of 50 µL:

    • 5 µL 10x PCR buffer

    • 1 µL 10 mM dNTPs

    • 1.5 µL 50 mM MgCl₂ (if not included in the buffer)

    • 1 µL 10 µM forward primer

    • 1 µL 10 µM reverse primer

    • 1 µL genomic DNA (50-100 ng)

    • 0.5 µL high-fidelity DNA polymerase

    • Nuclease-free water to 50 µL

  • Perform PCR using the following general thermocycling conditions (annealing temperature and extension time should be optimized for specific primers and amplicon size):

    • Initial denaturation: 95°C for 5 minutes

    • 30 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 1-2 minutes (depending on amplicon length)

    • Final extension: 72°C for 10 minutes

  • Analyze the PCR product by agarose gel electrophoresis to confirm the expected size.

  • Purify the PCR product from the gel for subsequent applications like sequencing or cloning.

Fermentation and Extraction of Napyradiomycins

This protocol outlines a general procedure for the cultivation of Streptomyces and extraction of napyradiomycins.

Materials:

  • Seed culture medium (e.g., ISP2 broth)

  • Production medium (e.g., A1 medium: 10 g/L starch, 4 g/L yeast extract, 2 g/L peptone, 1 g/L CaCO₃, 40 mg/L Fe₂(SO₄)₃·4H₂O, 100 mg/L KBr)

  • Ethyl acetate

  • Rotary shaker

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Inoculate a seed culture of the Streptomyces strain and grow for 2-3 days at 28-30°C with shaking (200-250 rpm).

  • Inoculate the production medium with the seed culture (e.g., 5% v/v).

  • Incubate the production culture for 7-10 days at 28-30°C with shaking.

  • Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.

  • Extract the supernatant and the mycelium (after homogenization) with an equal volume of ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Redissolve the crude extract in a suitable solvent (e.g., methanol) for further analysis.

HPLC-MS Analysis and Quantification

This protocol provides a general framework for the analysis and quantification of napyradiomycins.

Materials:

  • HPLC system with a photodiode array (PDA) or UV detector

  • Mass spectrometer (e.g., Q-TOF or triple quadrupole)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Napyradiomycin standards of known concentration

Procedure:

  • Prepare a calibration curve using serial dilutions of the napyradiomycin standard.

  • Set up the HPLC-MS system with the following general parameters:

    • Column temperature: 25-40°C

    • Flow rate: 0.5-1.0 mL/min

    • Injection volume: 5-20 µL

    • UV detection wavelength: ~270 nm

    • MS ionization mode: Electrospray ionization (ESI), positive or negative mode

  • Run a gradient elution program, for example:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 100% B

    • 25-30 min: 100% B

    • 30-35 min: 100% to 10% B

    • 35-40 min: 10% B

  • Inject the prepared standards and samples.

  • Identify the napyradiomycin peaks in the chromatogram based on retention time and mass-to-charge ratio (m/z) compared to the standards.

  • Quantify the amount of each napyradiomycin analog in the samples by integrating the peak area and comparing it to the calibration curve.

Visualizations

Napyradiomycin Biosynthetic Pathway

Biosynthetic_Pathway cluster_precursors Precursor Supply cluster_assembly Core Assembly cluster_tailoring Tailoring and Cyclization Mevalonate Pathway Mevalonate Pathway Isoprenoid Precursors (DMAPP, GPP) Isoprenoid Precursors (DMAPP, GPP) Mevalonate Pathway->Isoprenoid Precursors (DMAPP, GPP) Geranylated THN Geranylated THN Isoprenoid Precursors (DMAPP, GPP)->Geranylated THN Prenylated Intermediate Prenylated Intermediate Isoprenoid Precursors (DMAPP, GPP)->Prenylated Intermediate Polyketide Synthesis Polyketide Synthesis 1,3,6,8-Tetrahydroxynaphthalene (THN) 1,3,6,8-Tetrahydroxynaphthalene (THN) Polyketide Synthesis->1,3,6,8-Tetrahydroxynaphthalene (THN) 1,3,6,8-Tetrahydroxynaphthalene (THN)->Geranylated THN napT9 Chlorinated Intermediate Chlorinated Intermediate Geranylated THN->Chlorinated Intermediate napH1 Chlorinated Intermediate->Prenylated Intermediate napT8 Rearranged Intermediate Rearranged Intermediate Prenylated Intermediate->Rearranged Intermediate napH3 Napyradiomycin A1 Napyradiomycin A1 Rearranged Intermediate->Napyradiomycin A1 napH1 Napyradiomycin B1 Napyradiomycin B1 Napyradiomycin A1->Napyradiomycin B1 napH4

Experimental Workflow for BGC Comparison and Product Analysis

Experimental_Workflow cluster_genomics Genomic Analysis cluster_fermentation Fermentation and Production cluster_analysis Product Analysis Strain Selection Strain Selection Genomic DNA Extraction Genomic DNA Extraction Strain Selection->Genomic DNA Extraction Fermentation Fermentation Strain Selection->Fermentation Genome Sequencing Genome Sequencing Genomic DNA Extraction->Genome Sequencing BGC Identification (antiSMASH) BGC Identification (antiSMASH) Genome Sequencing->BGC Identification (antiSMASH) Comparative Genomics Comparative Genomics BGC Identification (antiSMASH)->Comparative Genomics Extraction Extraction Fermentation->Extraction HPLC-MS Analysis HPLC-MS Analysis Extraction->HPLC-MS Analysis Structure Elucidation Structure Elucidation HPLC-MS Analysis->Structure Elucidation Quantification Quantification HPLC-MS Analysis->Quantification Bioactivity Testing Bioactivity Testing Structure Elucidation->Bioactivity Testing

Conclusion

The comparative analysis of napyradiomycin biosynthetic gene clusters reveals a conserved enzymatic machinery for the construction of the core scaffold, with variations in tailoring enzymes likely contributing to the observed structural diversity of the final products. The presence of multiple vanadium-dependent haloperoxidases is a hallmark of these clusters and a key determinant of the unique chemical features of napyradiomycins. Further exploration of the genomes of diverse Streptomyces species, guided by the insights from known nap clusters, holds the potential to uncover novel napyradiomycin analogs with improved therapeutic properties. The detailed methodologies provided in this guide offer a starting point for researchers to systematically compare different producer strains and optimize the production of these promising antibiotic and anticancer agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Napyradiomycin B4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of bioactive compounds like Napyradiomycin B4 are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, aligning with general best practices for antibiotic and chemical waste management in a laboratory setting.

Core Safety and Handling Principles

All laboratory personnel must be trained on the potential hazards and proper handling procedures before working with this compound. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety goggles, lab coats, and gloves.[2]

Comparative Hazard Data of Similar Antibiotics

To provide a framework for understanding the potential hazards of this compound, the following table summarizes key safety information for other antibiotic compounds. This data should be used as a guide for implementing conservative safety and disposal protocols.

AntibioticCAS NumberMolecular FormulaKey HazardsDisposal Considerations
Tobramycin 32986-56-4C18H37N5O9May damage fertility or the unborn child; Causes damage to organs through prolonged or repeated exposure; Very toxic to aquatic life.[3]Dispose of contents/container to an approved waste disposal plant.[4]
Streptomycin Sulfate 3810-74-0(C21H39N7O12)2·3H2SO4May cause an allergic skin reaction; May cause respiratory irritation; Suspected of damaging fertility or the unborn child.[5]Dispose of contents/container to an approved waste disposal plant.[4]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound waste, including pure compound, stock solutions, and contaminated labware.

1. Waste Segregation and Collection:

  • Initial Segregation: At the point of generation, immediately segregate this compound waste from non-hazardous waste.[6][7] Do not mix with other chemical waste streams unless compatibility has been confirmed.[8]

  • Waste Containers:

    • Solid Waste: Collect solid this compound powder, contaminated weigh boats, and other contaminated disposable labware in a designated, leak-proof, and clearly labeled hazardous waste container.[9]

    • Liquid Waste: Collect stock solutions and other liquid waste containing this compound in a separate, leak-proof, and compatible container.[10] For example, use glass containers for organic solvents and avoid metal containers for corrosive substances.[10] Do not overfill liquid waste containers.[10]

    • Sharps: Any sharps, such as needles or scalpels, contaminated with this compound must be disposed of in a designated sharps container.[8]

2. Labeling of Waste Containers:

  • Clear Identification: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[11] Do not use abbreviations.[11]

  • Composition: If the waste is a solution, list all components and their approximate concentrations.

3. Storage of Waste:

  • Designated Area: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Secondary Containment: Place liquid waste containers in secondary containment trays to prevent spills.[10]

  • Incompatibles: Ensure that this compound waste is not stored with incompatible materials.[8]

4. Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[9][12]

  • Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as hazardous liquid waste.[9][12] Subsequent rinsate may also need to be collected depending on institutional policies.

  • Defacing Labels: After thorough rinsing and drying, obliterate or remove the original label from the container before disposing of it in the appropriate recycling or general waste stream.[9]

5. Arranging for Final Disposal:

  • Institutional Guidelines: Follow your institution's specific guidelines and procedures for the disposal of hazardous chemical waste.[1]

  • Waste Management Personnel: Contact your institution's Environmental Health and Safety (EHS) department or designated waste management personnel to arrange for the pickup and final disposal of the hazardous waste.[2][11]

  • Documentation: Maintain detailed records of the disposed waste, including the chemical name, quantity, and date of disposal.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_labeling Labeling cluster_storage Interim Storage cluster_final_disposal Final Disposal Generate Generate this compound Waste (Solid, Liquid, Sharps) Segregate Segregate at Point of Generation Generate->Segregate Collect_Solid Collect Solid Waste in Designated Container Segregate->Collect_Solid Collect_Liquid Collect Liquid Waste in Designated Container Segregate->Collect_Liquid Collect_Sharps Collect Sharps in Designated Container Segregate->Collect_Sharps Label Label Containers Clearly: 'Hazardous Waste - this compound' Collect_Solid->Label Collect_Liquid->Label Collect_Sharps->Label Store Store in Designated Secure Area with Secondary Containment Label->Store Contact_EHS Contact Institutional EHS for Pickup Store->Contact_EHS Document Maintain Disposal Records Contact_EHS->Document

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Napyradiomycin B4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Napyradiomycin B4. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a bioactive compound that requires careful handling due to its potential hazards. A comprehensive understanding and implementation of the following personal protective equipment (PPE) and disposal protocols are mandatory for all personnel.

I. Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a multi-layered approach to personal protection is necessary to minimize exposure risk. The following table summarizes the required PPE, categorized by the level of protection offered.

Protection Level Personal Protective Equipment (PPE) Specifications and Use Cases
Primary Barrier Gloves Disposable nitrile gloves are the minimum requirement for handling this compound. For procedures with a higher risk of splashing or prolonged handling, double gloving is recommended. Always inspect gloves for tears or punctures before use and remove them immediately after contact with the chemical.[1]
Lab Coat A long-sleeved lab coat must be worn at all times to protect skin and personal clothing from potential contamination.[1][2][3][4] Ensure the lab coat is fully buttoned.
Secondary Barrier Eye and Face Protection Safety glasses with side shields are the minimum requirement.[1] For procedures that may generate splashes or aerosols, chemical splash goggles or a full-face shield should be used for enhanced protection.[3][5]
Respiratory Protection Respirator In cases of insufficient ventilation or when handling the compound as a powder where dust inhalation is possible, a self-contained breathing apparatus or an appropriate respirator is required. A risk assessment should be conducted to determine the specific type of respiratory protection needed.
General Laboratory Attire Clothing and Footwear Full-length pants or long skirts and closed-toe shoes must be worn to ensure no skin is exposed.[1][2]

II. Operational Plan: A Step-by-Step Workflow for Safe Handling

To ensure a safe and efficient workflow, all personnel must adhere to the following operational plan when working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Conduct Pre-Task Safety Briefing prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (e.g., Fume Hood) prep2->prep3 handle1 Weigh/Measure This compound prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Work Surfaces handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste in Designated Containers clean2->clean3 post1 Doff PPE in Correct Sequence clean3->post1 post2 Wash Hands Thoroughly post1->post2 post3 Document Experiment post2->post3

Caption: Standard operational workflow for handling this compound.

III. Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Workflow

cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal waste_gen Unused this compound Contaminated Labware (e.g., pipette tips, tubes) Contaminated PPE (e.g., gloves, lab coat) segregate Separate waste into designated, clearly labeled containers: - Solid Chemical Waste - Liquid Chemical Waste - Sharps waste_gen->segregate disposal Dispose of waste through an approved hazardous waste disposal service. segregate->disposal

Caption: Waste disposal workflow for this compound.

Key Disposal Principles:

  • Do Not Dispose Down the Drain: this compound is very toxic to aquatic life and must not be allowed to enter the sewage system.[6]

  • Use Designated Containers: All waste materials, including unused product, contaminated labware, and PPE, must be collected in clearly labeled, sealed containers.

  • Follow Institutional Protocols: Adhere strictly to your institution's and local regulations for hazardous waste disposal.

  • Treat Uncleaned Containers as Hazardous: Any container that has held this compound should be treated as hazardous waste itself.

By adhering to these safety protocols, you contribute to a secure research environment for yourself and your colleagues. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and in case of any uncertainty.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.